B1579784 L-PHENYLALANINE-N-FMOC (RING-13C6)

L-PHENYLALANINE-N-FMOC (RING-13C6)

Cat. No.: B1579784
M. Wt: 393.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine-N-FMOC (Ring-13C6), with CAS number 446276-60-4, is a high-purity, stable-isotope labeled derivative of L-phenylalanine. The compound has a molecular weight of 393.38 and a chemical formula of ¹³C₆C₁₈H₂₁NO₄, featuring a ¹³C6-labeled aromatic ring (99 atom % 13C) and an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . It is typically supplied as a beige to white powder with a chemical purity of ≥98% . This combination of structural features makes it an essential reagent in advanced research applications. Its primary role is as a protected amino acid building block in solid-phase peptide synthesis (SPPS) . The Fmoc group enables precise, sequential peptide chain elongation by allowing for deprotection under mild basic conditions while maintaining the integrity of the side chain and the stable isotope label. This is crucial for the synthesis of complex, isotope-labeled peptides used in drug discovery and development . Beyond peptide synthesis, this compound is invaluable in metabolic research. The 13C6 label allows for precise tracing of phenylalanine kinetics and utilization in biological systems using techniques like mass spectrometry. For example, L-[ring-13C6]-Phenylalanine has been used to study spatiotemporal metabolic flux in cancer models, such as human non-small cell lung carcinoma, providing insights into local amino acid metabolism within tumors . It also serves as a key tracer in pulse-stable isotope methods to measure whole-body protein breakdown and metabolic shunting in pathophysiological states like sepsis . Furthermore, derivatives of Fmoc-L-phenylalanine have been explored in material science for creating supramolecular hybrid hydrogels with nano-hydroxyapatite, which show promise as drug delivery vehicles with inherent antibacterial properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

393.38

Purity

98%

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine-N-Fmoc ring-13C6 for Proteomics Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Stable Isotopes in Modern Proteomics

Quantitative proteomics is fundamental to understanding cellular processes, disease states, and drug mechanisms. A cornerstone of accurate protein quantification is the use of stable isotope-labeled internal standards. By introducing a known quantity of a "heavy" analog of a target analyte, researchers can correct for sample loss and ionization variability during mass spectrometry (MS) analysis.[][2] L-Phenylalanine-N-Fmoc ring-13C6 (Fmoc-L-Phe(ring-13C6)-OH) is a critical reagent in this field. It serves as a building block for synthesizing isotopically labeled peptides that are chemically identical to their endogenous counterparts but distinguishable by mass.[3]

This guide provides an in-depth look at the chemical properties of Fmoc-L-Phe(ring-13C6)-OH and a comprehensive workflow for its application in quantitative proteomics, designed for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

Fmoc-L-Phe(ring-13C6)-OH is a derivative of the essential amino acid L-phenylalanine. The key features are the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, essential for controlled peptide synthesis, and the uniform labeling of all six carbon atoms in the phenyl ring with Carbon-13 (¹³C).[3][4] This labeling provides a distinct mass shift without altering the chemical behavior of the amino acid.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₁NO₄ (with six ¹³C in the phenyl ring)[5][6]
Molecular Weight 393.38 g/mol [3]
Isotopic Purity Typically ≥99% atom ¹³C[3]
Chemical Purity Typically ≥98%[3]
Appearance White to off-white or beige powder[7]
Melting Point 180 - 187 °C[7]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[3]

Core Application: Quantitative Proteomics using a Labeled Internal Standard

The primary application of Fmoc-L-Phe(ring-13C6)-OH is in the synthesis of stable isotope-labeled (SIL) peptides, which are then used as internal standards for absolute quantification of target peptides in complex biological samples via mass spectrometry.[3][8][9] The workflow involves synthesizing a peptide of interest with the labeled phenylalanine incorporated, adding a precise amount of this standard to a biological sample, and then comparing the mass spectrometer signal intensities of the labeled ("heavy") and unlabeled ("light") peptides.

Experimental Workflow for Quantitative Analysis

The following protocol outlines the key steps for utilizing Fmoc-L-Phe(ring-13C6)-OH to create an internal standard for a hypothetical target peptide, "Peptide-X," containing a phenylalanine residue.

Quantitative_Proteomics_Workflow cluster_synthesis Part 1: Synthesis of Labeled Peptide Standard cluster_analysis Part 2: Sample Analysis Resin 1. Resin Preparation (e.g., Rink Amide) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Swell resin Coupling 3. Amino Acid Coupling (Activate & Add next AA) Fmoc_Deprotection->Coupling Exposes amine Coupling->Fmoc_Deprotection Repeat for each AA Labeled_Coupling 4. Incorporate Labeled AA (Fmoc-L-Phe(ring-13C6)-OH) Coupling->Labeled_Coupling At Phe position Labeled_Coupling->Fmoc_Deprotection Continue chain Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Labeled_Coupling->Cleavage After final AA Purification 6. Purification & QC (HPLC, MS) Cleavage->Purification Spiking 8. Spiking (Add known amount of Labeled Peptide) Purification->Spiking Labeled Standard Sample_Prep 7. Biological Sample Prep (Lysis, Digestion) Sample_Prep->Spiking LC_MS 9. LC-MS/MS Analysis Spiking->LC_MS Data_Analysis 10. Data Analysis (Extract Ion Chromatograms) LC_MS->Data_Analysis Quantification 11. Absolute Quantification (Ratio of Heavy/Light Peaks) Data_Analysis->Quantification

Caption: Workflow for quantitative proteomics using a synthesized ¹³C-labeled peptide standard.

Detailed Protocol: Synthesis and Application

Part 1: Synthesis of the Labeled Peptide Standard (Fmoc Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for creating the labeled peptide.[10][11] The Fmoc/tBu approach is the most common methodology.[12]

1. Resin Selection and Preparation:

  • Rationale: The choice of resin determines the C-terminus of the final peptide. For a C-terminal amide, Rink Amide resin is a common choice; for a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is used.[10][13]

  • Protocol:

    • Select the appropriate resin based on the desired C-terminal chemistry.

    • Place the resin in a reaction vessel and swell it in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[13]

2. Fmoc-Deprotection (First Amino Acid):

  • Rationale: The Fmoc group on the pre-loaded resin must be removed to expose the amine group for the coupling of the next amino acid. Piperidine is a mild base that selectively cleaves the Fmoc group.[12]

  • Protocol:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[13]

    • Agitate the mixture for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.[14]

3. Amino Acid Coupling Cycle (General):

  • Rationale: Each amino acid is activated to form a highly reactive species that readily forms a peptide bond with the exposed amine on the growing peptide chain.

  • Protocol (Repeated for each amino acid in the sequence):

    • Activation: In a separate vial, dissolve the next Fmoc-protected amino acid and an activating agent (e.g., HBTU/HOBt) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) to initiate activation.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours to ensure the coupling reaction goes to completion.[10]

    • Washing: Wash the resin thoroughly with DMF.

    • Deprotection: Perform the Fmoc-deprotection step as described in step 2 to prepare for the next coupling.

4. Incorporation of Fmoc-L-Phe(ring-13C6)-OH:

  • Rationale: This step is the core of creating the labeled standard. The process is identical to the general coupling cycle, but uses the heavy, ¹³C-labeled phenylalanine.

  • Protocol: When the sequence calls for a phenylalanine residue, use Fmoc-L-Phe(ring-13C6)-OH in the activation and coupling step (Part 1, Step 3).

5. Final Cleavage and Deprotection:

  • Rationale: Once the full peptide sequence is assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. A strong acid, typically Trifluoroacetic acid (TFA), is used for this purpose.[10]

  • Protocol:

    • Wash the fully synthesized peptide-resin with DCM and dry it.

    • Prepare a cleavage cocktail, commonly composed of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions.[10]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Quality Control:

  • Rationale: The crude peptide must be purified to remove truncated sequences and byproducts. The final concentration and purity must be accurately determined.

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation using mass spectrometry. The mass of the purified peptide should be exactly 6 Daltons higher than its unlabeled counterpart.

    • Perform accurate quantification of the purified peptide stock (e.g., via amino acid analysis).

Part 2: Quantitative Analysis using the Labeled Standard

7. Biological Sample Preparation:

  • Protocol: Extract proteins from cells or tissues. Digest the proteins into peptides using a protease like trypsin.

8. Spiking the Sample:

  • Rationale: A precise, known amount of the purified ¹³C-labeled peptide standard is added to the digested biological sample. This standard will co-elute with the endogenous ("light") peptide during chromatography.

  • Protocol: Add a calculated volume of the quantified labeled peptide stock to the prepared biological peptide sample.

9. LC-MS/MS Analysis:

  • Rationale: The mixture of biological peptides and the labeled standard is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer can differentiate between the light (endogenous) and heavy (standard) versions of Peptide-X based on their mass difference.[8][9]

  • Protocol: Inject the spiked sample onto an LC-MS/MS system. Set up the instrument to specifically monitor for the mass-to-charge (m/z) ratios of both the light and heavy versions of Peptide-X.

10. Data Analysis and Quantification:

  • Rationale: By comparing the peak areas of the heavy and light peptide chromatograms, the exact amount of the endogenous Peptide-X in the original sample can be calculated.

  • Protocol:

    • Extract the ion chromatograms for both the labeled and unlabeled peptides.

    • Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

    • Using the known concentration of the spiked internal standard, calculate the absolute concentration of the endogenous peptide in the original biological sample.

Trustworthiness: A Self-Validating System

This workflow is inherently self-validating. The chemical identity of the labeled standard ensures it behaves identically to the target analyte during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the standard and the analyte equally, meaning the ratio between them remains constant. This provides a highly accurate and reproducible quantification that is superior to external calibration methods.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(9), 4455-4462. [Link]

  • Gage, D. A. (2003). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 2(2), 163-174. [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH National Library of Medicine. [Link]

  • L-Phenylalanine (ring-13C6). (n.d.). PubChem, NIH. [Link]

  • L-Phenylalanine-N-fmoc (ring-13C6, 99%). (n.d.). PubChem, NIH. [Link]

  • L-Phenylalanine-1,2,3,4,5,6-13C6. (n.d.). PubChem, NIH. [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to Uniformly ¹³C vs. Ring-¹³C₆ Labeled Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Stable Isotope Labeling in Modern Research

In the intricate world of biological systems, understanding the dynamic flow of molecules is paramount to unraveling complex processes in health and disease. Stable isotope labeling has emerged as an indispensable tool for researchers, offering a non-radioactive means to trace the metabolic fate of compounds, quantify protein turnover, and elucidate complex biochemical pathways.[1] Phenylalanine, an essential aromatic amino acid, is a cornerstone of these studies, serving as a building block for proteins and a precursor to a host of critical signaling molecules.[2] The choice of isotopic labeling strategy for phenylalanine can profoundly impact experimental outcomes and data interpretation. This guide provides an in-depth technical exploration of two commonly employed labeling patterns: uniformly carbon-13 labeled phenylalanine (¹³C₉-Phe) and ring-labeled ¹³C₆-phenylalanine (ring-¹³C₆-Phe), empowering researchers to make informed decisions for their specific applications.

Deconstructing the Labels: A Tale of Two Isotopologues

The fundamental distinction between uniformly ¹³C- and ring-¹³C₆-labeled phenylalanine lies in the precise placement of the heavy carbon isotope.

  • Uniformly ¹³C-Labeled Phenylalanine (¹³C₉-Phe): In this isotopologue, all nine carbon atoms within the phenylalanine molecule are replaced with the ¹³C isotope.[3] This comprehensive labeling provides a significant mass shift, making it readily detectable in mass spectrometry-based applications. The synthesis of uniformly labeled amino acids is often achieved biosynthetically, by feeding microorganisms ¹³C-labeled glucose as the sole carbon source.[3]

  • Ring-¹³C₆-Labeled Phenylalanine (ring-¹³C₆-Phe): As the name suggests, only the six carbon atoms of the aromatic ring are substituted with ¹³C in this variant.[4] The three carbons of the alanine side chain remain in their natural, unlabeled state. This specific labeling pattern offers unique advantages in tracing the fate of the aromatic ring through various metabolic transformations.

The choice between these two labeling strategies is not arbitrary; it is a critical experimental parameter dictated by the scientific question at hand.

Comparative Analysis: Choosing the Right Tool for the Job

The distinct labeling patterns of ¹³C₉-Phe and ring-¹³C₆-Phe confer specific advantages and disadvantages across various analytical platforms. The following table provides a comprehensive comparison to guide your selection process.

FeatureUniformly ¹³C-Labeled Phenylalanine (¹³C₉-Phe)Ring-¹³C₆-Labeled Phenylalanine (ring-¹³C₆-Phe)
Labeling Pattern All 9 carbon atoms are ¹³C labeled.Only the 6 carbons of the aromatic ring are ¹³C labeled.
Mass Shift +9 Da+6 Da
Primary Applications Quantitative proteomics (SILAC), general metabolic tracing.[5]Metabolic flux analysis (MFA) of aromatic pathways, protein turnover studies.[4][6]
Advantages - High Mass Shift: Provides a clear and easily distinguishable signal in mass spectrometry, ideal for quantitative proteomics.[5] - Complete Backbone Tracing: Allows for the tracking of the entire carbon skeleton of phenylalanine.- Metabolic Specificity: Specifically traces the fate of the aromatic ring, crucial for studying pathways like tyrosine and catecholamine synthesis.[4] - Reduced Spectral Complexity in NMR: Can simplify NMR spectra by avoiding ¹³C-¹³C scalar couplings in the side chain. - Cost-Effectiveness (in some synthetic routes): Chemical synthesis of ring-labeled compounds can sometimes be more straightforward than biosynthetic uniform labeling.
Limitations - Potential for Isotopic Scrambling: In some metabolic pathways, the carbon backbone can be cleaved and re-utilized, potentially leading to ambiguity in flux analysis. - Spectral Complexity in NMR: The presence of multiple ¹³C-¹³C couplings can lead to signal splitting and broader lines in NMR spectra, complicating analysis.- Lower Mass Shift: The smaller mass shift may be less ideal for certain quantitative proteomics applications where maximal separation from the unlabeled peak is desired. - Incomplete Backbone Information: Does not provide information on the metabolic fate of the alanine side chain.
Typical Analytical Platforms Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Delving into the Metabolic Maze: The Fate of Labeled Phenylalanine

To fully appreciate the utility of these labeled compounds, it is essential to understand the metabolic journey of phenylalanine within a biological system. Phenylalanine is a critical node in metabolism, participating in both anabolic and catabolic pathways.

A primary fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[7] This is the initial step in a cascade that leads to the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. The aromatic ring of phenylalanine is conserved during this conversion, making ring-¹³C₆-Phe an excellent tracer for this pathway.[4] Both the ring and the full carbon skeleton are also incorporated into proteins during synthesis.

Below is a simplified representation of the central metabolic pathways involving phenylalanine, illustrating how the labeled carbons from both ¹³C₉-Phe and ring-¹³C₆-Phe are incorporated into downstream metabolites.

Phenylalanine_Metabolism Phe_uniform Uniformly ¹³C-Phe (⁹C labeled) Protein Protein Synthesis Phe_uniform->Protein Incorporation of all 9 ¹³C atoms Tyr Tyrosine Phe_uniform->Tyr Conversion with all 9 ¹³C atoms Phe_ring Ring-¹³C₆-Phe (⁶C ring labeled) Phe_ring->Protein Incorporation of 6 ¹³C atoms Phe_ring->Tyr Conversion with 6 ¹³C atoms in ring Catecholamines Catecholamines (Dopamine, etc.) Tyr->Catecholamines Biosynthesis TCA_precursors TCA Cycle Precursors Tyr->TCA_precursors Catabolism

Caption: Metabolic fate of uniformly ¹³C and ring-¹³C₆ labeled phenylalanine.

Experimental Protocols: A Practical Guide

The successful application of isotopically labeled phenylalanine hinges on meticulous experimental design and execution. Below are detailed, step-by-step methodologies for two key applications.

Protocol 1: Quantitative Proteomics using SILAC with Uniformly ¹³C₉-Phenylalanine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the relative quantification of proteins between different cell populations.[8]

Objective: To compare the proteome of treated vs. untreated cells.

Materials:

  • Cell culture medium deficient in phenylalanine.

  • "Light" L-phenylalanine.

  • "Heavy" Uniformly ¹³C₉-L-phenylalanine.[3]

  • Cultured cells of interest.

  • Standard cell culture reagents and equipment.

  • Mass spectrometer (e.g., LC-MS/MS).

Methodology:

  • Cell Culture Preparation:

    • Culture two populations of cells. For one population (the "light" sample), supplement the phenylalanine-deficient medium with normal, unlabeled L-phenylalanine.

    • For the second population (the "heavy" sample), supplement the medium with uniformly ¹³C₉-L-phenylalanine.[5]

    • Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • Apply the desired treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Sample Harvesting and Lysis:

    • Harvest both cell populations and wash them with PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer.

  • Protein Digestion:

    • Extract the proteins from the cell lysate.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the "heavy" sample.

  • Data Analysis:

    • Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Causality Behind Experimental Choices:

  • Why Uniformly ¹³C₉-Phe? The +9 Da mass shift provides a clear and unambiguous separation between the "light" and "heavy" peptide peaks in the mass spectrum, facilitating accurate quantification.[5]

  • Why combine samples before lysis? This crucial step minimizes sample-to-sample variation introduced during sample processing, a key principle of the SILAC method for ensuring high accuracy.[8]

Protocol 2: Metabolic Flux Analysis of the Phenylpropanoid Pathway using Ring-¹³C₆-Phenylalanine

Metabolic Flux Analysis (MFA) allows for the quantification of the rates of metabolic reactions.[9]

Objective: To determine the rate of conversion of phenylalanine to downstream metabolites in the phenylpropanoid pathway.

Materials:

  • Organism or cell culture of interest.

  • Defined growth medium.

  • Ring-¹³C₆-L-phenylalanine.[4]

  • Analytical equipment for metabolite extraction and quantification (e.g., GC-MS or LC-MS).

Methodology:

  • Tracer Experiment Design:

    • Design a ¹³C-labeling experiment where the organism or cells are fed a substrate containing ring-¹³C₆-phenylalanine.[10]

    • The duration of the labeling will depend on the expected turnover rate of the metabolites of interest.

  • Labeling Experiment:

    • Grow the biological system in the defined medium.

    • Introduce ring-¹³C₆-phenylalanine at a known concentration.

    • Collect samples at various time points to monitor the incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction:

    • Quench the metabolism rapidly (e.g., using cold methanol) to prevent further enzymatic activity.

    • Extract the intracellular or extracellular metabolites using an appropriate solvent system.

  • Analytical Measurement:

    • Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distributions of phenylalanine and its downstream products.[9]

  • Flux Calculation:

    • Use computational software (e.g., INCA, 13CFLUX) to fit the measured mass isotopomer distributions to a metabolic model.[11]

    • This will allow for the estimation of the intracellular metabolic fluxes.

Causality Behind Experimental Choices:

  • Why Ring-¹³C₆-Phe? This tracer specifically labels the aromatic ring, which is often conserved in the biosynthesis of phenylpropanoids. This allows for a clear and direct tracing of the carbon flow through this specific pathway, minimizing confounding signals from the metabolism of the alanine side chain.[4]

  • Why time-course sampling? Collecting samples over time provides dynamic information about the rate of label incorporation, which is essential for accurate flux calculations.

Conclusion: Empowering a Deeper Understanding of Biological Systems

The choice between uniformly ¹³C- and ring-¹³C₆-labeled phenylalanine is a critical decision that can significantly influence the outcome and interpretation of a study. Uniformly labeled phenylalanine, with its large mass shift, is a robust tool for quantitative proteomics. In contrast, the specificity of ring-labeled phenylalanine makes it the preferred choice for dissecting the intricacies of aromatic amino acid metabolism. By understanding the fundamental differences between these powerful research tools and applying the appropriate experimental protocols, scientists and drug development professionals can continue to push the boundaries of our knowledge in biology and medicine.

References

  • Ong, S. E., & Mann, M. (2006). Quantitative proteomics using stable isotope labeling with amino acids in cell culture.
  • Lichtenecker, R. J., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. PloS one, 11(12), e0168826.
  • Thompson, P., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, 30(9), 696–705.
  • Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients.
  • Torizawa, T., et al. (2005). NMR assignment methods for the aromatic ring resonances of phenylalanine and tyrosine residues in proteins. Journal of the American Chemical Society, 127(36), 12620–12626.
  • Nair, K. S., et al. (2014). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 25(10), 1834–1841.
  • Young, B. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic letters, 23(16), 6441–6445.
  • Wilkinson, D. J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans. Physiological reports, 3(7), e12433.
  • Regnier, F. E., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of mass spectrometry : JMS, 43(7), 845–859.
  • Krempf, M., et al. (1990). Phenylalanine flux in adult men: estimates with different tracers and route of administration. Metabolism: clinical and experimental, 39(6), 560–562.
  • Wang, X., et al. (2011). Quantitative Proteomics Using Stable Isotope Labeling with Amino Acids in Cell Culture Reveals Protein and Pathway Regulation in Porcine Circovirus Type 2-Infected PK-15 Cells. Journal of proteome research, 10(12), 5529–5541.
  • van der Pijl, R. M., et al. (2016). Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice. Analytical and bioanalytical chemistry, 408(28), 8011–8020.
  • Young, B. M., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic letters, 23(16), 6441–6445.
  • Nair, K. S., et al. (2014). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 25(10), 1834–1841.
  • Gans, P., et al. (2010). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 38(5), 1254–1259.
  • Davison, A. S., et al. (2022). Revisiting Quantification of Phenylalanine/Tyrosine Flux in the Ochronotic Pathway during Long-Term Nitisinone Treatment of Alkaptonuria. Metabolites, 12(10), 914.
  • ResearchGate. (n.d.). Synthesis of L-[1- 13 C] phenylalanine (44). With * the possible 13 C positions are indicated. Retrieved from [Link]

  • JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Kelly, M. J., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 18(1), 57–62.
  • 13CFLUX.net. Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6, 44.
  • Rafii, M., et al. (2015). Phenylalanine flux and oxidation rate at different protein intakes 1. The American journal of clinical nutrition, 102(2), 370–376.
  • Wilkinson, D. J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans. Physiological reports, 3(7), e12433.
  • Arts, R. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & metabolism, 9(1), 26.
  • Nair, K. S., et al. (2014). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of the American Society for Mass Spectrometry, 25(10), 1834–1841.
  • Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6, 44.

Sources

Benefits of using Fmoc-Phe(ring-13C6) in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Benefits of Using Fmoc-Phe(ring-13C6) in Solid-Phase Peptide Synthesis

Introduction: Precision and Insight in Peptide Science

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way researchers and pharmaceutical scientists create peptides, transforming a once laborious process into a systematic and often automated procedure.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the cornerstone of modern SPPS, valued for its mild deprotection conditions which preserve sensitive functional groups.[1][3] However, synthesizing a peptide is often just the beginning. To understand its function, fate in a biological system, or precise structure, we require more advanced analytical tools.

This is where stable isotope labeling (SIL) emerges as a critical technology.[][5] By strategically replacing atoms with their heavier, non-radioactive isotopes (like replacing ¹²C with ¹³C), we can create chemical probes that are nearly identical to their native counterparts but are distinguishable by mass-sensitive or nuclear-specific analytical techniques.[][5] This guide focuses on a particularly powerful building block, Fmoc-L-Phenylalanine(ring-¹³C₆) , detailing its profound benefits in enhancing quantitative accuracy and enabling deep structural analysis in peptide research.[6]

Part 1: The Core Advantages of Isotopic Labeling with Fmoc-Phe(ring-¹³C₆)

Incorporating a stable isotope-labeled amino acid does not alter the fundamental chemical properties of the resulting peptide, but it imbues it with a distinct physical characteristic—a predictable increase in mass—that can be exploited in powerful ways.[7]

Absolute Quantification: The Mass Spectrometry Gold Standard

The single most impactful application of peptides synthesized with Fmoc-Phe(ring-¹³C₆) is their use as internal standards for absolute quantification via Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for accuracy and precision in quantitative analysis.

The Principle: The core premise of IDMS is to add a known quantity of a heavy-isotope-labeled version of the analyte to a sample. This "heavy" standard acts as an ideal control. Because it is chemically identical to the native ("light") peptide, it experiences the exact same variations during sample preparation, chromatographic separation, and mass spectrometer ionization.[7][8] Any sample loss or fluctuation in instrument response affects both the native and labeled peptides equally. Therefore, the ratio of the native analyte's signal to the labeled standard's signal remains constant, allowing for highly accurate quantification even in complex biological matrices like plasma or cell lysates.

The Fmoc-Phe(ring-¹³C₆) is perfectly suited for this role. Incorporating it into a peptide sequence results in a precise mass shift of +6 Daltons compared to the native peptide, providing a clean and unambiguous signal separation in the mass spectrometer.[7] This makes it an indispensable tool in proteomics, biomarker validation, and drug metabolism and pharmacokinetic (DMPK) studies.[6][][10]

Data Presentation: Mass Characteristics

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift from Native (Da)
Native Fmoc-Phe-OHC₂₄H₂₁NO₄387.14710
Fmoc-Phe(ring-¹³C₆)-OH¹³C₆C₁₈H₂₁NO₄393.1673+6.0202

Note: Masses are calculated for the protected amino acid. The +6 Da shift is carried through to the final peptide.

Enhancing Structural and Dynamic Analysis via NMR Spectroscopy

Beyond quantification, ¹³C labeling is a transformative tool in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the three-dimensional structure and dynamics of peptides and proteins.[11][12] While natural abundance ¹³C NMR is possible, spectra of complex molecules are often crowded and difficult to interpret.

The Principle: By introducing a ¹³C label at a specific, known position—in this case, the six carbons of the phenylalanine aromatic ring—we create a powerful spectroscopic probe. This site-specific enrichment dramatically enhances the signal from that location, allowing researchers to:

  • Simplify Complex Spectra: Instead of a forest of peaks, specific cross-peaks in 2D experiments (like ¹H-¹³C HSQC) can be unambiguously assigned to the labeled phenylalanine residue.

  • Probe Local Environments: Changes in the chemical shift of the ¹³C-labeled carbons can provide detailed information about the local chemical environment, including folding events, conformational changes, and binding interactions with other molecules or ligands.[13]

  • Measure Dynamics: NMR relaxation experiments performed on the labeled site can reveal information about the flexibility and motion of that specific part of the peptide chain on various timescales.

This targeted approach provides a level of detail that is often impossible to achieve with unlabeled molecules, making Fmoc-Phe(ring-¹³C₆) a valuable asset for fundamental studies in structural biology and drug design.[11][12]

Part 2: Practical Implementation in Solid-Phase Peptide Synthesis

The true utility of Fmoc-Phe(ring-¹³C₆) lies in its seamless integration into the well-established Fmoc-SPPS workflow. The process is identical to that of using a standard, unlabeled amino acid.

Foundational Principles of Fmoc SPPS

Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] A typical synthesis cycle consists of three core steps repeated for each amino acid:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), exposing a free amine.[1][14]

  • Amino Acid Coupling: The carboxyl group of the next incoming Fmoc-protected amino acid is activated using coupling reagents (e.g., HATU, HOBt/DIC) and reacted with the newly exposed amine to form a peptide bond.[15]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[14][15]

This process is repeated until the desired sequence is assembled. The final peptide is then cleaved from the resin and its side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[3]

Experimental Protocol: Incorporation of Fmoc-Phe(ring-¹³C₆) into a Peptide Sequence

This protocol outlines a standard manual coupling cycle for incorporating the labeled residue. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine (from previous deprotection step)

  • Fmoc-Phe(ring-¹³C₆)-OH (e.g., CIL P/N CLM-3684)[6]

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group from the previously coupled amino acid has been removed by treating the resin with 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min).[16]

    • Thoroughly wash the resin with DMF (5-6 times) to completely remove all traces of piperidine. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free primary amine.

  • Activation of Fmoc-Phe(ring-¹³C₆):

    • In a separate vial, dissolve Fmoc-Phe(ring-¹³C₆)-OH (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in ~2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activated Fmoc-Phe(ring-¹³C₆) solution to the resin in the synthesis vessel.

    • Agitate the vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

  • Post-Coupling Wash:

    • Drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

  • Confirmation and Continuation:

    • (Optional) Perform a colorimetric test. A negative result (e.g., yellow in a Kaiser test) indicates the successful consumption of all free amines and a complete coupling reaction.

    • The resin is now ready for the next step in the synthesis: the deprotection of the newly added Fmoc-Phe(ring-¹³C₆) to continue chain elongation.

  • Final Cleavage and Purification:

    • Once the full peptide sequence is assembled, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the labeled peptide using reverse-phase HPLC and confirm its identity and isotopic incorporation via mass spectrometry.

SPPS_Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 FreeAmine Peptide-Resin (Free N-terminal Amine) Wash1->FreeAmine Coupling Step 3: Coupling (Activated Fmoc-Phe(ring-13C6)) FreeAmine->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Elongated Elongated Peptide-Resin (N-terminal Fmoc) Wash2->Elongated Ready for next cycle

Fmoc-SPPS cycle for incorporating the labeled amino acid.

Part 3: Application Workflows

The true power of the synthesized labeled peptide is realized in its downstream applications.

Workflow for Quantitative Proteomics

This workflow details the use of the ¹³C-labeled peptide as an internal standard to quantify a target peptide in a complex biological sample.

Quant_Workflow Quantitative Proteomics Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis Synth 1. Synthesize & Purify Fmoc-Phe(ring-13C6) Peptide QuantStd 2. Accurately Quantify Labeled Standard (e.g., AAA) Synth->QuantStd Spike 4. Spike Known Amount of Labeled Standard into Sample QuantStd->Spike BioSample 3. Prepare Biological Sample (e.g., Protein Digestion) BioSample->Spike LCMS 5. Analyze Mixture by LC-MS/MS Spike->LCMS Data 6. Quantify by Comparing Peak Areas (Native/Labeled) LCMS->Data

Workflow for absolute peptide quantification using a labeled standard.

Protocol Steps:

  • Standard Synthesis and Quantification: Synthesize the target peptide containing Fmoc-Phe(ring-¹³C₆) as described in Part 2. Purify it to >95% and determine its exact concentration using Amino Acid Analysis (AAA) or another absolute quantification method.[7] This creates your calibrated internal standard stock.

  • Biological Sample Preparation: Obtain the biological matrix (e.g., plasma, tissue homogenate, cell lysate) containing the native peptide of interest. If quantifying a protein, perform a proteolytic digest (e.g., with trypsin) to generate the target peptide.[17][18]

  • Spiking: Add a precise, known amount of the ¹³C-labeled peptide standard to the prepared biological sample.

  • Sample Cleanup: Perform solid-phase extraction (SPE) or other cleanup steps to remove interfering substances like salts and lipids.

  • LC-MS/MS Analysis: Inject the final sample into an LC-MS/MS system. Develop a method that specifically monitors the mass transitions for both the native (light) and labeled (heavy) versions of the peptide.[8]

  • Data Analysis: Integrate the peak areas for both the light and heavy peptide chromatograms. The concentration of the native peptide in the original sample is calculated using the following relationship:

    Concentration_native = (PeakArea_native / PeakArea_labeled) * Concentration_labeled

Conclusion

Fmoc-Phe(ring-¹³C₆) is far more than just another protected amino acid. It is a strategic tool that empowers researchers to move beyond qualitative observations to achieve exacting quantitative accuracy and to gain specific, high-resolution structural insights. Its seamless compatibility with standard Fmoc-SPPS protocols makes it an accessible and powerful reagent for any laboratory engaged in advanced peptide research. By enabling the creation of ideal internal standards for mass spectrometry and site-specific probes for NMR, this single building block elevates the quality, reliability, and depth of experimental data, driving progress in drug development, proteomics, and fundamental biological science.

References

  • Analytical Chemistry. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications.
  • National Institutes of Health (NIH). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
  • Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%).
  • National Center for Biotechnology Information (PMC). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
  • Chem-Impex International. Fmoc-L-phenylalanine.
  • National Center for Biotechnology Information (PMC). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
  • Innovagen AB. Peptides labelled with stable isotopes 13C or 15N.
  • BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • BOC Sciences. How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
  • Royal Society of Chemistry. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
  • GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Alfa Chemistry. Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards.
  • ResearchGate. Quantification of peptides in samples using stable isotope-labeled....
  • BenchChem. Preparing ¹³C Labeled Standards for Quantitative Mass Spectrometry: Application Notes and Protocols.
  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • BenchChem. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
  • Creative Proteomics. Principles and Characteristics of Isotope Labeling.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. Fmoc Solid-Phase Peptide Synthesis.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

Understanding aromatic ring dynamics using 13C-labeled phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding Aromatic Ring Dynamics Using 13C-Labeled Phenylalanine Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Biophysicists.

A Technical Guide to 13C-Phenylalanine NMR Spectroscopy

Executive Summary

In structure-based drug design (SBDD), static crystal structures often fail to capture the entropic contributions of side-chain fluctuations that drive high-affinity ligand binding. Aromatic residues—specifically Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)—are frequently located at "hot spots" in protein-ligand interfaces. Their dynamics, particularly the 180° ring flip (rotameric exchange around the


 angle), serve as a sensitive proxy for local protein "breathing" and conformational entropy.

This guide details the methodological framework for utilizing site-specific 13C-labeled Phenylalanine to quantify these dynamics using NMR spectroscopy. We integrate labeling strategies, pulse sequence selection, and data analysis to provide a self-validating workflow for characterizing cryptic binding pockets and entropic penalties in drug development.

The Physics of Aromatic Ring Dynamics

Aromatic rings in proteins are not static.[1][2] They undergo continuous rotational diffusion. The most significant motion for Phenylalanine is the ring flip : a 180° rotation around the


 axis.[2]
  • Fast Regime (

    
    ):  The ring rotates so rapidly that the 
    
    
    
    and
    
    
    carbons experience an averaged chemical shift. The ring appears symmetric in the NMR spectrum.
  • Slow Regime (

    
    ):  The rotation is slow (often due to steric packing or ligand binding). Distinct signals for 
    
    
    
    vs.
    
    
    and
    
    
    vs.
    
    
    may be observed if the local environment breaks symmetry.
  • Intermediate Regime (

    
    ):  This leads to severe line broadening, often rendering the signals invisible ("bleaching") unless relaxation dispersion techniques are employed.
    

Why this matters for Drug Design: A drug candidate that "locks" a flexible Phe residue into a rigid conformation pays a high entropic penalty (


), potentially reducing binding affinity despite favorable enthalpy. Quantifying this penalty allows for the design of ligands that cooperate with, rather than fight against, native protein dynamics.
Isotope Labeling Strategies

Standard uniform 13C labeling results in complex spectra due to strong one-bond


 couplings (

), which broaden lines and reduce sensitivity. For aromatic dynamics, sparse/selective labeling is critical to create isolated spin systems.
Table 1: Precursor Selection for 13C-Phe Labeling
Labeling GoalPrecursor StrategyResulting Spin SystemBenefit
Side-chain

(ortho)
[3-13C]-PyruvateIsolated

Ideal for probing ring flips; avoids

coupling.
Side-chain

(meta)
[1-13C]-Glucose + unlabeled Phenylpyruvate (Reverse)Isolated

High sensitivity; reports on solvent exposure.
Specific Ring Positions [2-13C]-GlucoseAlternating carbonsReduces scalar coupling interference.
Spin Dilution [1,3-13C]-GlycerolSparse labelingMinimizes dipolar broadening in solid-state or large complexes.

Technical Insight: For high-molecular-weight targets (>30 kDa), deuteration is mandatory. Use precursors in a


-based minimal medium to generate 

moieties in a deuterated background (

). This enables the Aromatic TROSY effect, significantly sharpening linewidths [1].
Experimental Workflow

The following workflow outlines the path from sample preparation to dynamic quantification.

Diagram 1: Integrated Workflow for 13C-Phe Dynamics

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: NMR Acquisition cluster_2 Phase 3: Analysis Start Target Selection (Drug Target / Enzyme) Precursor Precursor Selection ([3-13C]-Pyruvate or Specific Auxotrophs) Start->Precursor Expression Expression in E. coli (Minimal Media + D2O) Precursor->Expression Purification Purification & Buffer Optimization Expression->Purification HSQC 2D 1H-13C TROSY-HSQC (Check Dispersion) Purification->HSQC Relaxation Relaxation Dispersion (CPMG or R1rho) HSQC->Relaxation Broad/Missing Peaks ZZ zz-Exchange Spectroscopy (Slow Dynamics) HSQC->ZZ Distinct Split Peaks Fitting Global Fitting (Bloch-McConnell Eq) Relaxation->Fitting ZZ->Fitting Params Extract Parameters: k_ex (rate), p_B (population), Delta_omega (chem shift diff) Fitting->Params Interp Thermodynamic Interpretation (Entropy/Enthalpy) Params->Interp

Caption: End-to-end workflow for characterizing aromatic ring dynamics, from selective isotope labeling to thermodynamic interpretation.

NMR Methodology & Pulse Sequences

To observe ring flips, one must match the pulse sequence to the timescale of the motion.

A. Fast Motion (ps - ns): Order Parameters (

)

Use


 Longitudinal (

) and Transverse (

) Relaxation
measurements.
  • Protocol: Measure

    
    , 
    
    
    
    , and
    
    
    NOE at multiple magnetic fields.
  • Insight: High order parameters (

    
    ) indicate a rigid ring axis, common in buried residues. Lower values suggest fraying or surface exposure.
    
B. Intermediate Motion (

s - ms): Relaxation Dispersion

This is the "sweet spot" for drug binding events and allosteric transitions.

  • Technique:

    
     CPMG (Carr-Purcell-Meiboom-Gill)  or 
    
    
    
    (Rotating frame relaxation)
    .
  • Protocol:

    • Record a series of 2D spectra with varying CPMG frequencies (

      
      ) or spin-lock fields.
      
    • Plot effective relaxation rate (

      
      ) vs. 
      
      
      
      .
    • Fit: Data is fitted to the Bloch-McConnell equations to extract the exchange rate (

      
      ) and the population of the excited state (
      
      
      
      ).
  • Critical Requirement: Use L-TROSY (Longitudinal-relaxation optimized TROSY) sequences to maximize sensitivity for aromatic spins in large complexes [2].

C. Slow Motion (ms - s): Exchange Spectroscopy
  • Technique: zz-Exchange (EXSY) .

  • Observation: If ring flips are slow enough, you will see cross-peaks connecting the

    
     and 
    
    
    
    resonances (or
    
    
    ).
  • Protocol: Vary the mixing time (

    
    ) and monitor the buildup of cross-peak intensity.
    
Detailed Experimental Protocol (Self-Validating)
Step 1: Pre-Experiment Validation
  • Simulate: Before synthesis, use chemical shift prediction tools (e.g., SHIFTX2) to estimate

    
     between 
    
    
    
    in the static structure. If
    
    
    , dispersion experiments will fail regardless of dynamics.
Step 2: Sample Preparation (Selective Labeling)
  • Transform E. coli (BL21-DE3) with expression vector.

  • Grow in M9 minimal media (

    
    ) with 
    
    
    
    -Glucose and
    
    
    .
  • Induction: 1 hour prior to induction, add [3-13C]-

    
    -ketoisovalerate  (for Leu/Val) or [3-13C]-Pyruvate  (precursor for Phe 
    
    
    
    positions via shikimate pathway).
    • Note: For strict Phe labeling, use a Phe-auxotrophic strain and supplement with [ring-13C]-Phe .

  • Purify protein using standard affinity/SEC protocols. Exchange into NMR buffer (pH < 7.0 to minimize amide exchange, though less critical for CH spins).

Step 3: Data Acquisition (L-TROSY CPMG)
  • Temperature: Run at multiple temperatures (e.g., 15°C, 25°C, 35°C). Ring flips are thermally activated; obtaining rates at multiple temperatures allows extraction of activation enthalpy (

    
    ) and entropy (
    
    
    
    ).
  • Pulse Sequence: st_cpmg_13c_arom_tro (Standard Bruker/Varian library code for aromatic TROSY CPMG).

  • Parameters:

    • 
       list: 50, 100, 200, 400, 800, 1000 Hz (interleaved).
      
    • Relaxation delay (

      
      ): 40 ms (constant).
      
    • Scans: 16-32 per increment.

Step 4: Analysis[3][4]
  • Process spectra with NMRPipe.

  • Extract intensities using peak picking software (e.g., NMRViewJ, Sparky).

  • Validation Check: Ensure the reference spectrum (no relaxation delay) has adequate S/N (>20:1).

  • Fit dispersion profiles using software like GLOVE , NESSY , or ChemEx .

Mechanistic Visualization: The Ring Flip

The following diagram illustrates the relationship between the physical ring flip and the resulting NMR observables.

Diagram 2: Aromatic Ring Flip Mechanism & NMR Observables

RingDynamics cluster_obs NMR Timescale Regimes StateA State A (0 degrees) StateB State B (180 degrees) StateA->StateB k_flip Fast Fast Exchange (k >> Delta_omega) Single Averaged Peak StateA->Fast Inter Intermediate (k ~ Delta_omega) Line Broadening StateA->Inter Slow Slow Exchange (k << Delta_omega) Two Distinct Peaks StateA->Slow

Caption: Correlation between the physical 180-degree ring flip and NMR spectral regimes defined by the chemical shift difference (


).
References
  • Probing aromatic ring dynamics in proteins by 13C relaxation dispersion. Journal of Biomolecular NMR. [Link]

  • Aromatic ring flips in differently packed ubiquitin protein crystals. PMC (PubMed Central). [Link]

  • Selective and extensive 13C labeling of a membrane protein. Hong Lab MIT. [Link]

  • Entropy versus aromaticity in the conformational dynamics of aromatic rings. Journal of Molecular Modeling. [Link]

  • The role of NMR in leveraging dynamics and entropy in drug design. PMC (PubMed Central). [Link]

Sources

Precision at the Atomic Scale: A Master Guide to Stable Isotope Labeled Amino Acids in Targeted Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stable Isotope Labeled Amino Acids for Targeted Mass Spectrometry Content Type: Technical Whitepaper / Advanced User Guide Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Leads

Introduction: The Imperative of Internal Standardization

In the high-stakes arena of drug development and biomarker validation, mass spectrometry (MS) is the adjudicator of truth. However, the path from biological matrix to ionization source is fraught with variability—extraction losses, digestion inefficiency, and matrix effects (ion suppression). Without a rigorous internal reference, MS data is merely qualitative signal, not quantitative evidence.

Stable Isotope Labeled (SIL) amino acids are the bedrock of Targeted Mass Spectrometry (SRM/MRM, PRM). By introducing a chemically identical yet isotopically distinct "heavy" counterpart to your analyte, you create a self-correcting system. This guide moves beyond basic definitions to explore the mechanistic application of SIL strategies, ensuring your data stands up to regulatory scrutiny.

The Chemistry of Control: Isotope & Amino Acid Selection[1]

Selecting the right label is not a trivial supply chain decision; it is a chemical one that dictates chromatographic behavior and spectral clarity.

The "Deuterium Effect" vs. 13C/15N

While Deuterium (


H) is cost-effective, it introduces a risk known as the Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, slightly reducing the molecule's hydrophobicity.
  • Consequence: Deuterated peptides often elute earlier than their endogenous counterparts in Reversed-Phase LC (RPLC).[1]

  • Impact: If the retention time shift moves the heavy standard outside the integration window or into a different matrix suppression zone, quantification accuracy collapses.

Best Practice: For precision targeted assays (e.g., PK studies, clinical biomarkers), prioritize


C  and 

N
labels. These isotopes add mass without altering the electron cloud density significantly, ensuring near-perfect co-elution with the endogenous analyte.
The Tryptic Logic: Lysine and Arginine

In "bottom-up" proteomics, Trypsin is the gold standard protease, cleaving exclusively at the C-terminus of Arginine (R) and Lysine (K).

  • Strategy: By using SIL-Arg (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ) and SIL-Lys (
    
    
    C
    
    
    ,
    
    
    N
    
    
    ), you ensure that every tryptic peptide (except the protein C-terminus) carries a label.
  • Mass Shift: This typically results in a +8 Da or +10 Da shift, sufficient to separate the precursor and product ions from the light interference in an SRM transition.

Strategic Methodologies: SILAC vs. AQUA

The choice of method defines when the internal standard enters your workflow, which in turn defines what errors it can correct.

Table 1: Comparative Analysis of Labeling Strategies
FeatureSILAC (Metabolic Encoding)AQUA (Spike-In Peptides)PSAQ (Protein Standards)
Nature of Standard Biologically incorporated (In vivo)Chemically synthesized peptideRecombinant full-length protein
Introduction Point Cell culture (Day 0)Post-digestion (usually)Pre-extraction/Lysis
Error Correction Total Workflow (Lysis, Fractionation, Digestion, MS)MS Only (Ionization, Injection)Total Workflow (Extraction, Digestion, MS)
Primary Use Relative Quant, Global ProteomicsAbsolute Quant, Targeted PanelsAbsolute Quant, Clinical Assays
Cost/Complexity High (Time-consuming culture)Moderate (Vendor synthesis)Very High (Protein expression)
Visualization: Workflow Logic

The following diagram illustrates the critical divergence points where internal standards are introduced, dictating the scope of error correction.

Targeted_MS_Workflow cluster_0 Sample Preparation Phase cluster_1 Internal Standard Injection Points cluster_2 Analysis Phase Start Biological Sample (Tissue/Biofluid) Lysis Lysis & Extraction Start->Lysis Digestion Enzymatic Digestion (Trypsin) Lysis->Digestion Cleanup SPE / Desalting Digestion->Cleanup AQUA_Input AQUA Peptides (Synthetic) Digestion->AQUA_Input Spiked Post-Digestion (Corrects MS Only) LC_MS LC-MS/MS (Targeted SRM/PRM) Cleanup->LC_MS SILAC_Input SILAC Cells (Metabolic Label) SILAC_Input->Start Mixed Pre-Lysis (Corrects All Steps) PSAQ_Input PSAQ (Labeled Protein) PSAQ_Input->Start Spiked Pre-Lysis Data Quantification (Light/Heavy Ratio) LC_MS->Data

Figure 1: Strategic injection points for Internal Standards. Note that SILAC and PSAQ correct for upstream variability (lysis/digestion), whereas AQUA peptides primarily correct for downstream analytical variability.

Experimental Protocol: The "Universal" Targeted Workflow

This protocol synthesizes best practices for a Targeted Peptide Quantitation (AQUA-style) , the most common application in drug development.

Phase 1: Internal Standard Preparation
  • Solubilization: Dissolve crude SIL peptides in an organic modifier (e.g., 30% Acetonitrile/0.1% Formic Acid) to ensure complete solvation of hydrophobic domains.

  • Calibration: If performing absolute quantification, the concentration of the SIL peptide stock must be determined via Amino Acid Analysis (AAA) or UV absorbance (if Trp/Tyr present). Do not rely on gravimetric weight due to residual salts/water.

  • Cocktail Assembly: Create a master mix of all SIL peptides at 10x the expected endogenous concentration.

Phase 2: Sample Processing
  • Lysis: Extract protein from tissue/cells using urea or SDS-based buffers. Critical: If using SDS, ensure downstream removal (FASP or S-Trap) to prevent MS contamination.

  • Normalization: Perform a BCA or Bradford assay to standardize total protein input (e.g., 100 µg per replicate).

  • Reduction/Alkylation: Reduce disulfides (DTT, 56°C, 30 min) and alkylate (IAA, RT, 20 min, dark).

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • The Spike (AQUA): Add the SIL Peptide Cocktail immediately after digestion but before Solid Phase Extraction (SPE).

    • Why here? Adding before SPE allows the IS to correct for peptide losses during the desalting/cleanup steps.

Phase 3: LC-MS/MS Configuration (SRM/MRM)
  • Transition Selection: Select 3-4 transitions per peptide (1 precursor -> 3 fragments).

    • Quantifier: The most intense fragment (usually y-ion).

    • Qualifiers: Secondary fragments for identity confirmation.

  • Dwell Time: Calculate based on peak width.

    • Formula:

      
      
      
    • Ensure dwell time allows >12 data points across the chromatographic peak for accurate integration.

Data Integrity & Validation

Trustworthiness in targeted MS is mathematical. You must validate the assay before running samples.

Linearity and LOQ

Construct a reverse curve: Spike a constant amount of SIL IS into a background matrix and titrate the endogenous (light) peptide (or vice versa).

  • Requirement:

    
     across at least 3 orders of magnitude.
    
  • LLOQ (Lower Limit of Quantitation): The lowest point with CV < 20% and accuracy within ±20%.

Checking Incorporation (SILAC Specific)

If generating your own SILAC standards, you must verify labeling efficiency.

  • Calculation:

    
    
    
  • Threshold: >95% incorporation is required to prevent "light" signal contamination in the experimental samples.

Visualization: Data Analysis Logic

Data_Analysis_Logic RawData Raw LC-MS Data PeakPick Peak Integration (Light & Heavy) RawData->PeakPick Check1 Check 1: Co-elution? (RT shift < 0.05 min) PeakPick->Check1 Check2 Check 2: Transition Ratio? (Qual/Quant matches Library) Check1->Check2 Yes Fail Flag for Manual Review Check1->Fail No (Deuterium Effect?) Calc Calculate Ratio (Light Area / Heavy Area) Check2->Calc Pass Check2->Fail Fail (Interference) Quant Absolute Quant (Ratio * IS Conc) Calc->Quant

Figure 2: Logical decision tree for validating targeted MS data. Automated software should be configured to flag peaks that fail retention time (RT) or transition ratio checks.

Conclusion

The use of Stable Isotope Labeled amino acids transforms Mass Spectrometry from a discovery tool into a quantitative powerhouse. Whether employing SILAC for global differential expression or AQUA peptides for targeted biomarker panels, the principle remains the same: control variability through internal standardization.

By adhering to the protocols of proper isotope selection (


C/

N over Deuterium), strategic spike-in timing, and rigorous validation, researchers can generate data that accelerates drug development with confidence.

References

  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics.[2][3][4] Molecular & Cellular Proteomics. Link

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences. Link

  • Picard, G., et al. (2012). PSAQ standards for accurate MS-based quantification of proteins: from the bench to the clinic. Expert Review of Proteomics. Link

  • Zhang, G., et al. (2011). The impact of deuterium isotope effects on the accuracy of quantitative LC-MS/MS. Analytical Chemistry. Link

  • Bronsema, K. J., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B. Link

Sources

Feasibility of 13C6 Phenylalanine Labeling for NMR Relaxation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of 13C6-phenylalanine (where all six aromatic ring carbons are 13C-labeled) presents a dichotomy in protein NMR. While it is the gold standard for resonance assignment and structure determination (via NOE constraints), it poses significant physical challenges for quantitative relaxation studies (


, 

, Heteronuclear NOE).

This guide evaluates the feasibility of using 13C6-Phe for dynamics, explains the "Spin-Bath" interference phenomenon that compromises data quality, and provides two distinct protocols: one for mitigating artifacts in fully labeled samples, and the industry-preferred "Sparse Labeling" alternative.

Feasibility Verdict:

  • For Assignment/Structure: High Feasibility.

  • For Quantitative Dynamics (

    
    ):  Low Feasibility without specialized pulse sequences due to strong 
    
    
    
    (~55-60 Hz) and dipolar couplings.
  • Recommended Approach: Use Spin-Dilution strategies (e.g.,

    
    -glucose or specific precursors) to isolate aromatic spins.
    

The Physics of Aromatic Relaxation

To understand why 13C6-Phe is problematic for relaxation, we must analyze the spin system. In a 13C6 ring, every carbon is coupled to its neighbors.

The Coupling Problem

Standard relaxation analysis assumes an isolated spin pair (


). However, in 13C6-Phe:
  • Scalar Coupling (

    
    ):  The 
    
    
    
    coupling between adjacent ring carbons is ~60 Hz. This evolves during the relaxation delays, modulating signal intensity and creating multiplet structures that are hard to integrate.
  • Dipolar Interference (DD-DD): The relaxation of a given

    
     nucleus is driven not just by its attached proton, but also by adjacent 
    
    
    
    nuclei. This leads to Cross-Correlated Relaxation (CCR) , causing multi-exponential decay.
Visualization: The Aromatic Spin System

The following diagram illustrates the complex coupling network in a 13C6-labeled Phenylalanine ring compared to an isolated spin system.

G cluster_0 Ideal Scenario (Sparse Labeling) cluster_1 Reality of 13C6-Phe (Fully Labeled) C_zeta H_zeta C_zeta->H_zeta Dominant Dipolar Relaxation C_gamma C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 C_epsilon1 Cε1 C_delta1->C_epsilon1 C_epsilon2 Cε2 C_delta2->C_epsilon2 C_zeta_full C_epsilon1->C_zeta_full Jcc ~60Hz C_epsilon1->C_zeta_full Dipolar Interference C_epsilon2->C_zeta_full Jcc ~60Hz H_zeta_full C_zeta_full->H_zeta_full

Figure 1: Comparison of spin systems. Left: Ideal isolated spin pair. Right: The 13C6 network where C-C couplings (yellow) and dipolar interference (red dotted) corrupt the relaxation data.

Experimental Protocols

If you intend to study aromatic dynamics, you have two pathways. Pathway A is for researchers who must use existing 13C6 samples. Pathway B is the recommended route for new sample preparation.

Pathway A: Mitigating Artifacts in 13C6 Samples

Use this if you already have 13C6-labeled protein.

Technique: Aromatic TROSY (Transverse Relaxation Optimized Spectroscopy) Standard HSQC sequences will result in broad lines and phase errors due to J-evolution. You must use sequences that suppress C-C evolution.

  • Pulse Sequence: trosy_aromatic_cc_decouple (Bruker/Varian library equivalent).

    • Mechanism:[1] Uses Constant-Time (CT) evolution in the indirect dimension (

      
      ) set to 
      
      
      
      (approx 16-18 ms) to refocus scalar couplings.
  • Target Selection: Focus exclusively on the C

    
     (Zeta)  carbon.
    
    • Reasoning: It lies on the

      
       rotation axis. Its motion is simpler to model (axis fluctuations) compared to 
      
      
      
      or
      
      
      carbons which have complex averaging due to ring flips.
  • Data Analysis:

    • Fit relaxation decays to a bi-exponential model (to account for cross-correlation) or use "Initial Rate" approximation (only the first 10-20% of decay).

Pathway B: The "Sparse Labeling" Standard (Recommended)

Use this for high-fidelity dynamics data.

Technique: Biosynthetic Spin Dilution The goal is to introduce 13C at the Zeta position (or Delta/Epsilon) without labeling the adjacent carbons.

Protocol: 1-13C-Glucose / Shikimate Pathway Routing

This method relies on the E. coli metabolic pathway where glucose carbons are scrambled in specific patterns.

  • Expression Host: E. coli BL21(DE3). Auxotrophy is not strictly required if using high concentrations of precursors, but dlp (succinate) strains are better.

  • Media: M9 Minimal Media.

  • Carbon Source:

    • Option 1 (Cost Effective):

      
      -Glycerol or 
      
      
      
      -Glucose.
      • Result: Produces an alternating labeling pattern in Phe rings.

        
         is labeled, but 
        
        
        
        is largely unlabeled.[2]
    • Option 2 (Precision):

      
      Pyruvate .
      
      • Result: Through the Shikimate pathway, this labels specific aromatic carbons with high selectivity.

  • Validation: Run a 1D 13C-edited spectrum. If the aromatic peaks are singlets (no J-splitting), the sparse labeling worked.

Quantitative Comparison: 13C6 vs. Sparse Labeling

Feature13C6-Phe (Fully Labeled)Sparse Labeling (e.g., 1,3-13C Glycerol)
Spectral Resolution Low (Multiplets due to

)
High (Singlets)
Sensitivity High (More 13C nuclei)Moderate (Lower enrichment %)
Relaxation Fit Multi-exponential (Error prone)Mono-exponential (Accurate)
Dynamics (

)
Qualitative onlyQuantitative
Cost High (

$)
Low ($)

Workflow Visualization

The following diagram outlines the decision process and experimental workflow for setting up the experiment.

Workflow Start Start: Study Aromatic Dynamics CheckSample Do you already have the sample? Start->CheckSample Existing Existing 13C6 Sample CheckSample->Existing Yes NewSample Prepare New Sample CheckSample->NewSample No Warning WARNING: C-C Couplings active Existing->Warning CT_HSQC Use Constant-Time (CT) HSQC (Delay = 1/Jcc) Warning->CT_HSQC Qualitative Output: Qualitative Dynamics (Line Broadening / CPMG) CT_HSQC->Qualitative Precursor Select Precursor: [2-13C]-Glycerol OR [1-13C]-Glucose NewSample->Precursor Expression Expression in E. coli (M9 Minimal Media) Precursor->Expression Purification Purification Expression->Purification Experiment Standard 13C-Relaxation (T1, T2, NOE) Purification->Experiment Quantitative Output: Quantitative S2 Order Parameters Experiment->Quantitative

Figure 2: Decision tree for aromatic dynamics. Note the divergence between qualitative salvage of 13C6 samples and the quantitative rigor of sparse labeling.

References

  • Teilum, K., Brath, U., Lundström, P., & Akke, M. (2006). Biosynthetic 13C labeling of aromatic side chains in proteins for NMR relaxation measurements.[3] Journal of the American Chemical Society.[3]

  • Mulder, F. A., Skrynnikov, N. R., Hon, B., Dahlquist, F. W., & Kay, L. E. (2001). Measurement of slow (microscond-millisecond) time scale dynamics in protein side chains by 15N relaxation dispersion NMR spectroscopy: application to Asn and Gln residues in a cavity mutant of T4 lysozyme. Journal of the American Chemical Society.[3] (Foundational work on side-chain relaxation methodologies).

  • Weininger, U., & Akke, M. (2012).

  • Kasinath, V., et al. (2013). Methyl and Aromatic Sidechain Dynamics in Proteins. Methods in Molecular Biology.

Sources

Methodological & Application

Application Note: A Protocol for the Site-Specific Incorporation of Fmoc-Phe(ring-¹³C₆) into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of stable isotope-labeled amino acids into peptides is a cornerstone of modern quantitative proteomics, structural biology, and metabolic research.[1][2] L-Phenylalanine labeled with six ¹³C atoms on its aromatic ring, Fmoc-Phe(ring-¹³C₆)-OH, provides a mass shift of +6 Da, serving as a powerful tool for mass spectrometry (MS)-based quantification and as a probe for Nuclear Magnetic Resonance (NMR) studies.[2][3][4][5][6] This document provides a detailed, field-proven protocol for the efficient incorporation of this valuable building block into custom synthetic peptides using automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol emphasizes strategies to maximize coupling efficiency, ensure peptide integrity, and validate the final labeled product.

Introduction: The Rationale for Isotopic Labeling

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for producing synthetic peptides.[7][8][9] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is favored for its mild, base-labile deprotection conditions, which preserve acid-labile side-chain protecting groups until the final cleavage step.[9][10]

Incorporating stable isotopes like ¹³C creates peptides that are chemically identical to their natural counterparts but distinguishable by mass.[2][11] This mass difference is the foundation of the Absolute Quantification (AQUA) strategy in proteomics, where a known quantity of a heavy, labeled peptide is used as an internal standard to precisely measure the amount of its endogenous, "light" counterpart in a complex biological sample.[4][11] Furthermore, the ¹³C nucleus is NMR-active, making peptides containing Fmoc-Phe(ring-¹³C₆) suitable for detailed structural and dynamic studies.[2][12]

Given the high cost of isotopically labeled reagents, this protocol is designed to be robust and efficient, incorporating in-process controls to ensure successful incorporation and maximize the yield of the target peptide.

Experimental Design & Workflow

The overall process follows the standard Fmoc-SPPS workflow, comprising iterative cycles of deprotection and coupling, followed by final cleavage and purification.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Iterative Synthesis Cycle cluster_post Post-Synthesis Processing Resin 1. Resin Selection & Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Repeat n times Coupling 4. Amino Acid Coupling (Fmoc-Phe(ring-13C6)-OH) Wash1->Coupling Repeat n times Kaiser 5. In-Process Control (Kaiser Test) Coupling->Kaiser Repeat n times Wash2 6. Washing (DMF) Kaiser->Wash2 Repeat n times Wash2->Deprotection Repeat n times Cleavage 7. Cleavage & Global Deprotection (TFA) Wash2->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification QC 10. Quality Control (MS & HPLC) Purification->QC

Caption: High-level workflow for Fmoc-SPPS of ¹³C-labeled peptides.

Materials and Reagents

Proper preparation and quality of reagents are critical for successful synthesis.[13]

Reagent/MaterialGrade/SpecificationPurpose
Resin Rink Amide or 2-ChlorotritylSolid support for peptide assembly.[13]
Fmoc-Phe(ring-¹³C₆)-OH ≥98% Isotopic & Chemical PurityLabeled amino acid building block.[5]
Standard Fmoc-Amino Acids SPPS GradeBuilding blocks for the rest of the sequence.
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade (Amine-Free)Primary solvent for swelling, washing, and reactions.[13]
Piperidine Reagent GradeFmoc deprotection agent.
HBTU / HATU ≥99% PurityAminium salt coupling reagent.[14][15][16]
N,N-Diisopropylethylamine (DIEA) Peptide Synthesis GradeActivation base.
Trifluoroacetic Acid (TFA) Reagent Grade, ≥99%Cleavage and side-chain deprotection.
Triisopropylsilane (TIS) Reagent Grade, ≥98%Cation scavenger during cleavage.
Dichloromethane (DCM) ACS GradeSolvent for washing and resin swelling.
Acetonitrile (ACN) HPLC GradeMobile phase for purification.
Diethylether ACS Grade, Cold (-20°C)Peptide precipitation.
Kaiser Test Kit Reagents Phenol, KCN in Pyridine, NinhydrinIn-process monitoring of free primary amines.[17][18]

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

The accessibility of reactive sites within the resin is paramount for high-yield synthesis.[9]

  • Place 0.1 mmol of the chosen resin (e.g., Rink Amide resin) into a fritted reaction vessel.

  • Add 5-10 mL of DMF to the resin.

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[9][13] Properly swelled resin appears translucent.

  • Drain the DMF.

Step 2: The Fmoc-SPPS Cycle for Fmoc-Phe(ring-¹³C₆)-OH Incorporation

This iterative cycle is the core of the peptide assembly.[8]

SPPS_Cycle cluster_next Resin_NHFmoc Resin-Peptide-(N)-Fmoc Deprotection 1. Deprotection 20% Piperidine in DMF (2 x 5 min) Resin_NHFmoc->Deprotection Resin_NH2 Resin-Peptide-(N)-H Deprotection->Resin_NH2 Wash_A 2. Wash (5x DMF) Resin_NH2->Wash_A Coupling 3. Coupling Fmoc-Phe(13C6)-OH HBTU / DIEA in DMF (45-60 min) Wash_A->Coupling Resin_Phe_Fmoc Resin-Peptide-(N+1)-Fmoc Coupling->Resin_Phe_Fmoc Wash_B 4. Wash (3x DMF, 3x DCM) Resin_Phe_Fmoc->Wash_B Kaiser 5. Kaiser Test (Check for free amines) Wash_B->Kaiser Kaiser->Coupling Positive (Blue) Recouple Kaiser->Next_Cycle

Caption: The iterative Fmoc-SPPS cycle for one amino acid addition.

2.1. Fmoc Group Deprotection

  • Action: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Action: Drain the solution. Repeat the piperidine treatment for another 5-7 minutes.

  • Action: Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[13]

  • Rationale: The Fmoc group is base-labile. Two short treatments are more effective and reduce the risk of side reactions compared to a single long treatment.

2.2. ¹³C-Phenylalanine Activation and Coupling

  • Rationale: Pre-activation of the amino acid's carboxyl group is necessary to form an amide bond. HBTU is a common and efficient aminium salt-based reagent that minimizes racemization.[14][15] Due to the expense of Fmoc-Phe(ring-¹³C₆)-OH, using a slight excess (e.g., 1.5-2 equivalents) is recommended to drive the reaction to completion without being overly wasteful.[19]

  • Action (Activation): In a separate vial, dissolve Fmoc-Phe(ring-¹³C₆)-OH (2 eq., 0.2 mmol), HBTU (1.95 eq., 0.195 mmol), and DIEA (4 eq., 0.4 mmol) in ~3 mL of DMF. Allow to activate for 2-5 minutes.

  • Action (Coupling): Add the activated amino acid solution to the deprotected resin.

  • Action: Agitate the reaction vessel for 45-90 minutes at room temperature.

2.3. In-Process Control: The Kaiser Test

  • Rationale: The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines.[14][18][20] A positive result (intense blue beads) indicates that the coupling reaction is incomplete.[21][22] This step is a critical self-validation point in the protocol.

  • Procedure: [17][18]

    • Take a small sample of resin beads (~5-10 mg) and wash thoroughly with DMF and then ethanol.

    • Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).

    • Heat the sample at 100-110°C for 5 minutes.

  • Interpretation:

    • Negative (Yellow/Colorless): Coupling is complete (>99.5%). Proceed to the next cycle.

    • Positive (Blue/Purple): Incomplete coupling. Drain the reaction solution and repeat the coupling step (recouple) with freshly activated amino acid. If the test remains positive after a second coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[20]

Step 3: Final Cleavage and Deprotection
  • Rationale: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[9][10] Scavengers are essential to trap the highly reactive cationic species generated during this process, which could otherwise modify sensitive residues.[23][24][25]

  • Action: After the final Fmoc deprotection and coupling, wash the peptidyl-resin with DMF, followed by DCM (3 x 10 mL), and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Action: Prepare a fresh cleavage cocktail. A standard, effective cocktail is Reagent B : 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[25][26]

  • Action: Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol scale).

  • Action: Agitate at room temperature for 2-3 hours.

  • Action: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin once more with a small volume of fresh TFA to ensure complete recovery.

Step 4: Peptide Precipitation and Purification
  • Action: Concentrate the collected TFA solution to ~1-2 mL under a gentle stream of nitrogen.

  • Action: Add the concentrated peptide solution dropwise into a centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Action: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Action: Dry the crude peptide pellet under vacuum.

  • Action: Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[27][28][29][30][31]

Quality Control and Data Characterization

Verification of the final product is essential. The two primary methods are Mass Spectrometry and Analytical HPLC.[12]

Mass Spectrometry (MS)

MS analysis provides definitive confirmation of successful incorporation by verifying the peptide's molecular weight.[3][32] Each incorporation of Fmoc-Phe(ring-¹³C₆)-OH will result in a mass increase of 6.0201 Da compared to the unlabeled analogue.

Number of ¹³C₆-Phe ResiduesExpected Mass Shift (Da)Example: Mass of [M+H]⁺
0 (Unlabeled)+0.00X
1+6.0201X + 6.02
2+12.0402X + 12.04
3+18.0603X + 18.06

Note: The mass of ¹²C is 12.0000 Da; the mass of ¹³C is 13.00335 Da. The mass difference is 1.00335 Da per carbon atom.

Analytical HPLC

Analytical RP-HPLC is used to assess the purity of the final peptide product.[31] A successful synthesis followed by efficient purification should yield a product with >95% purity, appearing as a single major peak in the chromatogram.[30]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete coupling; Poor resin swelling; Aggregation of peptide sequence.[21]Perform systematic Kaiser tests.[21] Ensure adequate resin swelling time. Consider using a different solvent like NMP or microwave-assisted synthesis for difficult sequences.[10][33][34]
Positive Kaiser Test After Coupling Steric hindrance; Aggregation.Recouple for a longer duration or at a slightly elevated temperature. Use a more potent coupling reagent like HATU.[14][33] If still positive, cap unreacted amines.
Extra Peaks in MS/HPLC Deletion sequences; Side reactions during cleavage.Ensure coupling reactions go to completion (Kaiser test). Use an appropriate scavenger cocktail for the specific amino acids in your sequence.[24]
No Precipitate in Ether Peptide is too hydrophilic or amount is too low.Reduce TFA volume to an oil before adding to ether.[35] Ensure the ether is ice-cold. Try a different precipitation solvent like methyl t-butyl ether (MTBE).

References

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Allen, D. K., et al. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
  • Allen, D. K., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-¹³C₂,¹⁵N.
  • Nowick Laboratory. (2020, March 17).
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • P. K. Shee, et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Mant, C. T., & Hodges, R. S. (2007).
  • Agilent.
  • Creative Peptides.
  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Humana Press.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Ala-OH-13C3 in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • CDN Isotopes. Cleavage Cocktail Selection.
  • G. D. G. Jones, et al. (2012). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • AAPPTec. Monitoring of Peptide Coupling and Capping.
  • BenchChem. (2025). A Researcher's Guide to Quantifying 13C Incorporation in Peptides: NMR vs. Mass Spectrometry.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Polypeptide Group. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • JPT Peptide Technologies. Isotope Labeled Peptides: Precision Tools for Research.
  • Wang, D., et al. (2010).
  • Reddit r/Biochemistry. (2021, May 22). Solid phase peptide synthesis help.
  • BenchChem. (2025, December). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • Cambridge Isotope Laboratories. L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%).
  • CEM Corporation. (2024, October 18).
  • ChemicalBook. Fmoc-Phe-OH | 35661-40-6.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Stable Isotope Labeled (SIL) Peptides.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • BOC Sciences. Fmoc-Phe-OH-[ring-13C6]. Labshake.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Anaspec. Fmoc-Phe-OH (1-13C) - 1 g.
  • AAPPTEC. Reagents Used in Peptide Synthesis Archives.

Sources

Solid-phase peptide synthesis (SPPS) methods using 13C-labeled Fmoc-Phe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Isotopically Labeled Peptides using ¹³C-Fmoc-L-Phenylalanine

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Isotopic Labeling in Peptide Science

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving from a laborious solution-phase process to an efficient, automatable methodology.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids is a cornerstone of modern SPPS, favored for its stability under various conditions and its facile removal under mild basic conditions, typically with piperidine.[4][5] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the Fmoc deprotection steps.[6]

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides opens up a vast array of advanced research applications.[7][8] These isotopically labeled peptides are chemically identical to their unlabeled counterparts but possess a distinct mass, making them invaluable tools for quantitative proteomics, metabolic studies, and detailed structural analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9] Specifically, ¹³C-labeled Phenylalanine (Phe) provides a unique probe due to the aromatic nature of its side chain. This application note provides a detailed protocol for the synthesis of peptides containing ¹³C-labeled Fmoc-L-Phenylalanine (Fmoc-Phe-OH), offering insights into the critical steps and underlying chemical principles.

Core Principles of Fmoc-SPPS with ¹³C-Labeled Amino Acids

The fundamental workflow of Fmoc-SPPS is a cyclical process that is repeated for each amino acid to be incorporated into the peptide sequence.[1][] The use of a ¹³C-labeled amino acid does not alter the fundamental chemical steps of the synthesis but does require careful consideration of handling to maximize incorporation efficiency and prevent isotopic dilution.

The SPPS Cycle: A Stepwise Elongation

The synthesis of a peptide on a solid support follows a repeated cycle of three main stages:

  • Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide chain, exposing a free amine for the next coupling reaction.[][5]

  • Coupling: The next Fmoc-protected amino acid in the sequence (in this case, ¹³C-labeled Fmoc-Phe) is activated and then covalently linked to the newly exposed amine via a peptide bond.[10]

  • Washing: The solid support is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[1]

This cyclical process is continued until the desired peptide sequence is assembled. The final steps involve the removal of the N-terminal Fmoc group, cleavage of the peptide from the resin support, and simultaneous removal of any side-chain protecting groups.[2][11]

The Chemistry of Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][5] The mechanism is a base-catalyzed β-elimination.[][6] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the peptide.[6] The piperidine also serves as a scavenger for the electrophilic DBF, preventing it from reacting with the newly deprotected amine.[6][12]

Experimental Workflow for SPPS with ¹³C-Fmoc-L-Phenylalanine

The following diagram illustrates the key stages of incorporating a ¹³C-labeled amino acid into a growing peptide chain using Fmoc-SPPS.

SPPS_Workflow Resin Resin with Growing Peptide Chain (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of ¹³C-Fmoc-Phe (Activator + ¹³C-Fmoc-Phe) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat Cycle for Next Amino Acid Washing2->Next_Cycle Chain Elongation Next_Cycle->Deprotection Cleavage Final Deprotection, Cleavage & Purification Next_Cycle->Cleavage Final Cycle Final_Peptide ¹³C-Labeled Peptide Cleavage->Final_Peptide

Sources

Application Notes & Protocols: Synthesis of High-Purity Heavy Isotope-Labeled Peptide Standards for SISCAPA-MS Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Protein Quantification

In the landscape of modern proteomics, particularly in biomarker discovery and clinical research, the ability to accurately and reproducibly quantify low-abundance proteins in complex biological matrices is paramount. The Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) technology has emerged as a powerful strategy to address this challenge, enhancing the sensitivity and specificity of mass spectrometry (MS)-based protein quantification.[1][2][3] At the heart of the SISCAPA workflow lies the heavy isotope-labeled peptide standard, a synthetic analogue of a target proteotypic peptide that serves as an ideal internal standard.[3][4]

These standards are chemically identical to their endogenous counterparts but are distinguished by the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N), resulting in a predictable mass shift detectable by MS.[5][][7] By introducing a precisely quantified heavy peptide standard into a sample digest, the ratio of the MS signal from the endogenous "light" peptide to the "heavy" standard allows for accurate and absolute quantification of the target protein.[8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of high-purity, heavy isotope-labeled peptide standards for use in SISCAPA-MS workflows. We will delve into the rationale behind key methodological choices, present detailed protocols, and outline the stringent quality control measures necessary to ensure the integrity of these critical reagents.

The Strategic Role of Isotope-Labeled Standards in the SISCAPA Workflow

The SISCAPA method leverages high-affinity anti-peptide antibodies to enrich specific proteotypic peptides—and their corresponding heavy isotope-labeled internal standards—from a complex proteolytic digest.[1][2][3] This immuno-enrichment step dramatically reduces sample complexity and matrix interference, thereby significantly boosting the signal-to-noise ratio for the targeted peptides during subsequent LC-MS/MS analysis.[2][11] The co-enrichment of the endogenous (light) and standard (heavy) peptides ensures that any sample loss during processing affects both species equally, preserving the accuracy of their ratio for quantification.

SISCAPA_Workflow cluster_sample_prep Sample Preparation cluster_enrichment SISCAPA Enrichment cluster_analysis MS Analysis & Quantification P Protein Sample D Proteolytic Digestion (e.g., Trypsin) P->D S Spike-in Heavy Peptide Standard D->S Add known amount of heavy standard I Incubation & Capture S->I B Antibody-Coated Magnetic Beads B->I W Wash Steps I->W Remove unbound peptides E Elution W->E Isolate captured light/heavy pair LCMS LC-MS/MS Analysis E->LCMS Q Quantification LCMS->Q Ratio of Light/Heavy Peak Areas

Figure 1: The SISCAPA workflow, from sample digestion to final quantification. The heavy isotope-labeled peptide standard is introduced after digestion, ensuring it undergoes identical processing as the endogenous target peptide.

Synthesis of Heavy Isotope-Labeled Peptides: A Methodological Deep Dive

The most robust and widely used method for generating these standards is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9][12] SPPS allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[12][13] The incorporation of heavy isotopes is achieved by using one or more Fmoc-protected amino acids that have been enriched with ¹³C and/or ¹⁵N.[14][15]

Key Considerations for Peptide Design and Isotope Placement:
  • Proteotypic Nature: The chosen peptide sequence must be unique to the target protein within the relevant species' proteome to ensure analytical specificity.

  • Isotope Selection: The most common stable isotopes used are ¹³C and ¹⁵N.[16][17] Deuterium (²H) is also an option but can sometimes exhibit slight chromatographic shifts relative to the light counterpart, which may complicate analysis.

  • Label Placement: Typically, the C-terminal Arginine (+10 Da mass shift from ¹³C₆, ¹⁵N₄) or Lysine (+8 Da from ¹³C₆, ¹⁵N₂) is labeled.[18] This is advantageous because trypsin, the most commonly used protease, cleaves after these residues, ensuring the label is retained in the resulting proteotypic peptide. Placing the label at the C-terminus also avoids any potential interference with antibody recognition, which often targets the N-terminal or central portion of the peptide sequence.

  • Mass Shift: A sufficient mass difference (typically ≥ 6 Da) between the light and heavy peptide is crucial to prevent isotopic overlap in the mass spectrometer.

Peptide_Synthesis_Workflow Start Select Target Proteotypic Peptide Resin Start with Fmoc-Rink Amide Resin Start->Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Standard or Heavy Isotope Labeled) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 Next amino acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification QC Quality Control (MS & Analytical HPLC) Purification->QC Quant Quantification (Amino Acid Analysis) QC->Quant FinalProduct High-Purity Heavy Peptide Standard Quant->FinalProduct

Figure 2: The general workflow for Solid-Phase Peptide Synthesis (SPPS) of a heavy isotope-labeled standard.

Protocol 1: Solid-Phase Synthesis of a Heavy Isotope-Labeled Peptide

This protocol outlines the manual synthesis of a model 10-amino acid peptide with a C-terminal heavy-labeled Arginine (¹³C₆, ¹⁵N₄).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Standard Fmoc-protected amino acids

  • Fmoc-Arg(Pbf)-OH (¹³C₆, 99%; ¹⁵N₄, 99%)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid (Heavy Arg) Coupling:

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF.

    • In a separate tube, pre-activate the Fmoc-Arg(Pbf)-(¹³C₆, ¹⁵N₄)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation (Remaining Amino Acids):

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization: Ensuring Standard Integrity

A heavy peptide standard is only as good as its purity and concentration accuracy. The crude product from synthesis contains impurities such as truncated or deletion sequences.[13][19] Therefore, rigorous purification and characterization are non-negotiable.

Purification by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the gold standard for purifying synthetic peptides.[13][20] The separation is based on the hydrophobicity of the peptide. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to elute the peptides from a C18 column.[21]

Characterization and Quality Control

Multiple analytical techniques are required to confirm the identity, purity, and concentration of the final product.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the heavy-labeled sequence. This is the primary verification of successful synthesis and isotope incorporation.

  • Analytical RP-HPLC: A shallow gradient is used to assess the purity of the final product. The goal is typically >95% purity, as determined by the area of the main peak in the chromatogram.[22]

  • Amino Acid Analysis (AAA): This is the most accurate method for determining the net peptide content (the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions). A known quantity of the peptide is hydrolyzed into its constituent amino acids, which are then quantified. This provides the concentration value needed to create accurate stock solutions for spiking into biological samples.

Quality Control Parameter Method Acceptance Criteria Rationale
Identity Mass Spectrometry (MS)Observed mass matches theoretical mass (± 0.5 Da)Confirms the correct peptide sequence was synthesized and the heavy isotope is present.
Purity Analytical RP-HPLC (UV 214/280 nm)≥ 95%Ensures that the MS signal is not confounded by co-eluting impurities.[22]
Isotopic Enrichment Mass Spectrometry (MS)>99%Minimizes the presence of "light" contaminants in the heavy standard, which could lead to quantification errors, especially for low-abundance analytes.[23]
Concentration (Net Peptide Content) Amino Acid Analysis (AAA)Report value (typically 60-80%)Provides the accurate peptide amount needed for preparing standard solutions for absolute quantification.[22]

Table 1: Critical Quality Control (QC) specifications for a heavy isotope-labeled peptide standard.

Protocol 2: Purification and QC of a Heavy Peptide Standard

Materials:

  • Crude, dried heavy peptide

  • RP-HPLC system (preparative and analytical) with C18 columns

  • HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Mass spectrometer

  • Lyophilizer

Procedure:

  • Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile/water).

    • Inject the sample onto a preparative C18 column.

    • Run a gradient of Solvent B (e.g., 5% to 65% over 60 minutes) to separate the target peptide from impurities.

    • Collect fractions corresponding to the main peak.

  • Purity Verification:

    • Analyze small aliquots of the collected fractions using analytical RP-HPLC with a slower, more shallow gradient to confirm purity.

    • Pool the fractions that meet the purity specification (e.g., >95%).

  • Identity Confirmation:

    • Analyze an aliquot of the pooled, purified fractions by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization:

    • Freeze the pooled, pure fractions and lyophilize to obtain a dry, stable peptide powder.

  • Final QC and Quantification:

    • Perform a final analytical HPLC run on the lyophilized powder to generate the certificate of analysis purity profile.

    • Submit a precisely weighed amount of the final product for Amino Acid Analysis to determine the net peptide content.

Conclusion

The synthesis of high-purity, accurately quantified heavy isotope-labeled peptides is a foundational requirement for the successful implementation of SISCAPA-MS assays. By following robust SPPS protocols and adhering to stringent purification and QC measures, researchers can generate reliable internal standards that are fit-for-purpose. These standards are indispensable tools, enabling the precise and accurate quantification of proteins in complex biological systems and advancing research in biomarker validation, clinical diagnostics, and drug development.

References

  • Benchchem. A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics.
  • Wikipedia. Stable isotope labeling by amino acids in cell culture.
  • PubMed.
  • Waters Corporation.
  • Agilent. Automation of a SISCAPA Magnetic Bead Workflow for Protein Biomarker Quantitation by Mass Spectrometry Using the Agilent Bravo A.
  • BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • ChemPep. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
  • Biognosys. SISCAPA® Targeted Proteomics Services.
  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of Stable Isotope Labeled (SIL) Peptides.
  • CPC Scientific. Isotope Labeled Peptides.
  • Cambridge Isotope Labor
  • Silantes. Stable Isotope-Labeled Peptides via Solid Phase Synthesis.
  • Agilent.
  • AnaSpec. ClearPoint™ Peptides – Heavy Isotope Labeled.
  • NIH.
  • ACS Publications.
  • ResearchGate. High Precision Quantification of Human Plasma Proteins Using the Automated SISCAPA Immuno-MS Workflow | Request PDF.
  • CD Formulation. Isotope Labeled Peptide Synthesis - Therapeutic Proteins & Peptides.
  • Agilent. Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
  • SB-PEPTIDE. Stable Isotope Labeled (SIL) Peptides.
  • Wikipedia. Stable isotope standards and capture by anti-peptide antibodies.
  • Agilent.
  • Creative Proteomics. Stable Isotope Labeled MS Peptide Standard.
  • PMC. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • PMC. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer.
  • Cambridge Isotope Laboratories, Inc.
  • ProteoGenix. Isotope-labeled peptides.
  • ResearchGate. Quantification of peptides in samples using stable isotope-labeled...
  • Synpeptide Co.,Ltd.
  • JPT. Isotope Labeled Peptides: Precision Tools for Research.
  • NovoPro Bioscience. Stable Isotope Labeled Peptides.
  • MLO Online.

Sources

NMR pulse sequences for detecting 13C6 aromatic ring signals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Strategies for the Characterization of Uniformly Labeled (


C

) Aromatic Systems

Executive Summary

The characterization of uniformly labeled (


C

) aromatic rings presents a unique paradox in NMR spectroscopy: while isotopic enrichment dramatically increases sensitivity, it introduces complex homonuclear scalar couplings (

) that degrade spectral resolution. In aromatic systems, where

values typically range from 50 to 60 Hz, standard 2D HSQC experiments yield broad, split cross-peaks that obscure fine structural details.

This guide details a validated workflow to overcome the "multiplet effect" using Constant-Time (CT) pulse sequences . By synchronizing evolution periods with the specific coupling constants of aromatic rings, researchers can collapse multiplets into high-resolution singlets, enabling precise assignment of metabolic isotopologues and biosynthetic precursors.

The Physics of the Challenge: Evolution

In a standard HSQC experiment performed on a natural abundance sample, the probability of two adjacent carbons being


C is negligible (

).[1] However, in U-

C samples, every carbon is coupled to its neighbors.
  • The Problem: During the

    
     evolution period of a standard HSQC, the 
    
    
    
    C magnetization evolves under both the chemical shift (
    
    
    ) and the homonuclear coupling (
    
    
    ).
  • The Result: A single C-H correlation appears as a doublet (or multiplet) in the F1 dimension, split by

    
    55 Hz. This reduces signal-to-noise (SNR) and causes severe overlap in the crowded aromatic region (110–140 ppm).
    
  • The Solution: The Constant-Time (CT) HSQC .[2][3] By keeping the total evolution time (

    
    ) fixed and moving the 
    
    
    
    pulse, we can refocus the
    
    
    evolution while allowing the chemical shift to evolve.

Strategic Workflow

The following decision tree outlines the logical progression from sample preparation to topological confirmation.

G Start U-13C Enriched Sample (>90% Enrichment) Step1 1. 1D 13C Screening (Inverse Gated Decoupling) Start->Step1 Step2 2. Measure 1J_CC (Extract Coupling Constant) Step1->Step2 Calculate Avg J_CC Decision Is Resolution Compromised by J_CC Splitting? Step2->Decision Step3 3. 2D 1H-13C CT-HSQC (T_CT = 1/J_CC) Decision->Step3 Yes (Standard) Step4 4. Topology Confirmation (2D 13C-13C INADEQUATE) Decision->Step4 No (Rare) Step3->Step4 Assign CH Correlations End Full Isotopologue Assignment Step4->End

Figure 1: Decision matrix for analyzing uniformly labeled aromatic systems. The critical step is the transition from standard 1D analysis to Constant-Time 2D methods.

Detailed Protocols

Protocol A: Determination of (The Calibration Step)

Before running 2D experiments, you must determine the precise coupling constant for your aromatic system. Benzene derivatives often differ from heteroaromatics (e.g., pyridine).

  • Pulse Sequence: 1D

    
    C with Inverse Gated Decoupling  (e.g., zgig on Bruker).
    
    • Why: Decoupling is ON during acquisition (removes

      
      ) but OFF during delay (minimizes NOE for integration, though less critical for 
      
      
      
      measurement).
  • Parameters:

    • Spectral Width: 250 ppm.

    • Scans: 128–512 (depending on concentration).

    • Acquisition Time: > 1.0 sec (for high digital resolution).

  • Analysis:

    • Expand the aromatic region (110–150 ppm).

    • Measure the splitting of the doublets/multiplets in Hz.

    • Target Value: Calculate the average

      
      .
      
    • Standard Reference: Aromatic

      
       Hz.
      
Protocol B: The Workhorse – 2D H- C CT-HSQC

This is the most critical experiment. It produces a "decoupled" HSQC spectrum where


 splittings are removed from the F1 dimension.

Mechanistic Logic: The constant time delay (


) is set to 

.[2] For a cosine-modulated coupling, at time

, the multiplet components refocus into a singlet with negative or positive phase depending on the topology, effectively collapsing the multiplet.

Step-by-Step Configuration:

  • Select Sequence: hsqcctetgpsp (Bruker) or gHSQC_CT (Agilent).

    • Key Features: Constant Time (CT) evolution, Echo-Antiecho selection, Gradients.

  • Calculate Constant Time Delay (

    
    ): 
    
    • Formula:

      
      [2]
      
    • Example: If

      
       Hz, 
      
      
      
      ms.
    • Note: Ensure

      
       is not longer than 
      
      
      
      relaxation, or signal will be lost. For aromatics, 18 ms is safe.
  • Setup Parameters:

    • TD (F1): 256–512 increments.

    • SW (F1): 40–50 ppm (centered on aromatic region, ~125 ppm). Narrow SW improves resolution.

    • O1P (

      
      C Offset):  125 ppm.
      
    • CNST2 (

      
      ):  145 Hz (standard) or 160 Hz (if heteroaromatic).
      
  • Processing:

    • Linear Prediction (LP) in F1 is highly effective here due to the Constant Time mode.

    • Apodization: Sine-Bell Squared (QSINE, SSB=2).

Protocol C: Establishing Connectivity – 2D C- C INADEQUATE

While HSQC correlates protons to carbons, it does not prove the carbons form a ring. The INADEQUATE experiment filters for double-quantum coherence, tracing the carbon skeleton directly.[4]

  • Select Sequence: inadgp (Gradient INADEQUATE).

  • Optimization:

    • Delay (

      
      ):  Set to 
      
      
      
      .
    • Calculation: For 55 Hz,

      
       ms.
      
  • Execution:

    • This experiment is usually insensitive at natural abundance, but for U-

      
      C samples, it is extremely sensitive  and can be run in minutes.
      
    • Interpretation: Look for antiphase doublets. The F1 dimension represents the double-quantum frequency (

      
      ).[1]
      
    • Topology Check: A 6-membered ring will show a closed loop of connectivities.

Data Presentation & Parameter Reference

Table 1: Optimized Parameters for U-


C Aromatic Detection 
ParameterValue / FormulaDescription
Target

55 Hz Typical coupling for benzene/phenyl rings.
CT-HSQC Delay (

)
18.2 ms

. Collapses F1 multiplets to singlets.
INADEQUATE Delay 4.54 ms

. Maximizes DQ creation.
HSQC-TOCSY Mix 60 - 80 ms DIPSI-2 mixing.[5] Allows transfer around the ring.

(Input)
160 Hz Aromatic C-H coupling is higher than aliphatic (145 Hz).

Pulse Sequence Logic Diagram

The following diagram illustrates the magnetization transfer pathway in the Constant-Time HSQC, highlighting the specific refocusing of the Carbon-Carbon coupling.

PulseSeq cluster_H 1H Channel cluster_C 13C Channel (Indirect Dim) H_Exc 90° Excitation H_INEPT INEPT Transfer H_Exc->H_INEPT C_CT Constant Time Period (2T) [18.2 ms] H_INEPT->C_CT Transfer H_Dec Decoupling (GARP/WALTZ) C_180 180° Pulse (Moves within 2T) C_CT->C_180 J_CC Refocusing note The 180° pulse position shifts but total time 2T is fixed. At 2T = 1/Jcc, Jcc is decoupled. C_CT->note C_Acq t1 Evolution (Chem Shift Only) C_180->C_Acq C_Acq->H_Dec Transfer Back

Figure 2: Logic flow of the CT-HSQC. The fixed duration (2T) eliminates Jcc splitting in the indirect dimension.

References

  • Geier, F. M., Leroi, A. M., & Bundy, J. G. (2019).

    
    C Labeling of Nematode Worms to Improve Metabolome Coverage by Heteronuclear Nuclear Magnetic Resonance Experiments.[3] Frontiers in Molecular Biosciences, 6, 27.
    
    • Relevance: Validates CT-HSQC for improving peak shape in fully labeled extracts.
    • [3]

  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1998). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366–12371.

    • Relevance: Foundational theory on TROSY and Constant Time evolution in arom
  • Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly

    
    C-enriched proteins by homonuclear broadband 
    
    
    
    C decoupling. Journal of Magnetic Resonance, 98(2), 428-435.
    • Relevance: The original description of using Constant Time evolution to decouple homonuclear carbon interactions.
  • Bruker BioSpin. (2024). User Manual: High Resolution NMR Pulse Sequences.

    • Relevance: Source for standard pulse program codes (hsqcctetgpsp, inadgp).

Sources

Using L-Phenylalanine-N-Fmoc (ring-13C6) for absolute protein quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Absolute Protein Quantification via Targeted Proteomics Using L-Phenylalanine-N-Fmoc (ring-13C6)

Abstract

This technical guide details the methodology for utilizing L-Phenylalanine-N-Fmoc (ring-13C6) as a core building block in the synthesis of stable isotope-labeled (SIL) internal standards for absolute protein quantification. Unlike relative quantification (e.g., SILAC, iTRAQ), this approach—known as the AQUA (Absolute QUAntification) strategy—enables the precise determination of molar concentrations of target proteins in complex biological matrices. The use of a ring-13C6 label provides a +6 Da mass shift without the chromatographic retention time shifts often associated with deuterated standards, ensuring high-fidelity co-elution and ionization.

Introduction & Technical Principle

The Challenge of Absolute Quantification

In drug development and biomarker validation, knowing the "fold-change" (relative quant) is often insufficient. Researchers need to know the exact copy number or concentration (ng/mL) of a protein. Mass spectrometry (MS) is not inherently quantitative due to variable ionization efficiencies between different peptides.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

To solve this, a synthetic "heavy" peptide (chemically identical to the target "light" peptide but with a distinct mass) is spiked into the sample at a known concentration. The mass spectrometer measures the ratio of the Light (endogenous) signal to the Heavy (standard) signal.[1][2]



Why L-Phenylalanine-N-Fmoc (ring-13C6)?
  • Fmoc Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group allows this reagent to be used directly in standard Solid Phase Peptide Synthesis (SPPS).

  • Ring-13C6 Labeling:

    • Mass Shift (+6 Da): Sufficient to separate the heavy peak from the natural isotopic envelope of most tryptic peptides.

    • Retention Time Stability: Unlike Deuterium (

      
      H), Carbon-13 (
      
      
      
      C) does not alter the hydrophobicity of the phenylalanine side chain. This ensures the heavy standard and light analyte co-elute perfectly, experiencing the exact same matrix effects and ionization suppression/enhancement.

Experimental Workflow Overview

The following diagram illustrates the lifecycle of the reagent from synthesis to data acquisition.

AQUA_Workflow Start Reagent: L-Phe-N-Fmoc (ring-13C6) SPPS Protocol 1: Solid Phase Peptide Synthesis (SPPS) Start->SPPS Incorporation Selection In Silico Selection of Proteotypic Peptide Selection->SPPS Sequence Design Purification HPLC Purification (>95% Purity) SPPS->Purification AAA Protocol 2: Amino Acid Analysis (AAA) (Critical for Accuracy) Purification->AAA Validation Spike Spike Heavy Peptide (Known Concentration) AAA->Spike Quantified Stock SamplePrep Protocol 3: Biological Sample Prep (Lysis & Digestion) SamplePrep->Spike Digest LCMS Protocol 4: LC-MS/MS Analysis (MRM/PRM) Spike->LCMS Mixture Data Data Analysis: Calculate L/H Ratio LCMS->Data

Figure 1: End-to-end workflow for absolute quantification using 13C6-Phe labeled peptides.

Detailed Protocols

Protocol 1: Synthesis of Heavy AQUA Peptides (SPPS)

Objective: Synthesize a peptide where the endogenous Phenylalanine is replaced by the 13C6 variant.

Materials:

  • Automated Peptide Synthesizer (or manual glass vessel)

  • Resin: Wang resin (for C-terminal acid) or Rink Amide (for C-terminal amide).[3]

  • Reagent: L-Phenylalanine-N-Fmoc (ring-13C6) .

  • Coupling Reagents: HBTU or HATU, DIPEA.

  • Deprotection: 20% Piperidine in DMF.[3][4]

Steps:

  • Sequence Design: Select a "proteotypic" peptide (unique to the target protein, 7-15 AA length, no Met/Cys if possible). Ensure it contains at least one Phenylalanine.[5]

  • Resin Loading: Swell resin in DMF for 30 mins.

  • Elongation Cycle:

    • Deprotection: Wash resin with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc.

    • Wash: DMF (5 x 1 min).

    • Coupling: Dissolve L-Phe-N-Fmoc (ring-13C6) (4 eq) + HBTU (3.9 eq) + DIPEA (8 eq). Activate for 2 mins. Add to resin.[3][4][6][7] Shake for 45-60 mins.

    • Note: Use the expensive labeled AA only at the specific position required. Use standard unlabeled Fmoc-AAs for the rest of the chain.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[4]5) for 2-3 hours. Precipitate in cold diethyl ether.

  • Validation: Analyze by MALDI-TOF or ESI-MS.

    • Success Criterion: Observed Mass = Theoretical Monoisotopic Mass + 6.02 Da.

Protocol 2: Quality Control & Calibration (The "Absolute" Step)

Scientific Integrity Check: You cannot assume the weight of the lyophilized powder equals the peptide weight (salts and water account for 10-40%).

Steps:

  • Dissolve the purified heavy peptide in a stock solution (e.g., 20% Acetonitrile/0.1% Formic Acid).

  • Perform Amino Acid Analysis (AAA) (hydrolysis followed by fluorescence detection or LC-UV) to determine the exact molar concentration.

  • Aliquot and store at -80°C. This is your primary standard.

Protocol 3: Sample Preparation & Spiking

Context: This protocol assumes a standard "Spike-Post-Digestion" workflow.

Steps:

  • Lysis: Extract protein from cells/tissue using urea or SDS buffer.

  • Quantification: Measure total protein (BCA/Bradford) to normalize input (e.g., 100 µg per sample).

  • Reduction/Alkylation: DTT (5 mM, 56°C, 30 min) followed by Iodoacetamide (15 mM, RT, 20 min, dark).

  • Digestion: Dilute urea to <1M. Add Trypsin (1:50 w/w ratio). Incubate 37°C overnight.

  • Spiking (Crucial Step):

    • Add the validated Heavy Peptide from Protocol 2 to the digest.

    • Target Range: Spike at a concentration similar to the expected endogenous level (e.g., 10 fmol/µL). If unknown, run a range-finding experiment first.

  • Desalting: Clean up using C18 StageTips or SPE columns.

Protocol 4: LC-MS/MS Analysis (MRM/PRM)

Instrument Setup:

  • Type: Triple Quadrupole (for MRM) or High-Res Orbitrap/Q-TOF (for PRM).

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 100 Å).

Method Parameters:

  • Transition Selection: Select the 3 most intense transitions (precursor -> fragment) for both Light and Heavy forms.

    • Light: Precursor

      
       -> Fragment 
      
      
      
    • Heavy: Precursor

      
       -> Fragment 
      
      
      
      (if fragment contains Phe) OR Fragment
      
      
      (if fragment does not contain Phe).
  • Collision Energy (CE): Optimize CE for the heavy peptide; apply identical CE to the light peptide.

  • Dwell Time: Ensure >10 points across the chromatographic peak (usually 20-50ms per transition).

Data Presentation & Analysis

Isotope Dilution Logic

The following diagram details the specific mass spectrometry logic for the 13C6-Phe label.

Mass_Shift_Logic Peptide Target Peptide Sequence: Ala-Gly-Phe-Leu-Arg Light Light (Endogenous) Precursor Mass: M (Contains 12C-Phe) Peptide->Light Heavy Heavy (Standard) Precursor Mass: M + 6.02 Da (Contains 13C6-Phe) Peptide->Heavy Synthesis with Reagent MS1 MS1 Spectrum (Co-eluting Peaks) Light->MS1 Heavy->MS1 Quant Quantification: Area(Light) / Area(Heavy) MS1->Quant

Figure 2: The mass shift mechanism. Note that the +6 Da shift is retained in the precursor and any fragment ions containing the Phenylalanine residue.

Data Reporting Table

When reporting results, organize data to demonstrate assay validity.

ParameterDescriptionAcceptance Criteria
L/H Ratio Area of Endogenous / Area of StandardN/A (Experimental Result)
Calculated Conc. (L/H Ratio) × (Spike Conc.)Within linear range
Retention Time Delta RT(Light) - RT(Heavy)< 0.05 min (Ideally 0.00)
Dot Product (dotp) Spectral library match score> 0.90
CV (%) Coefficient of Variation (Replicates)< 15% (Technical), < 25% (Biological)

Troubleshooting & Expert Insights

  • Issue: Incomplete Digestion.

    • Insight: Spiking a peptide standard after digestion does not account for digestion inefficiency of the protein.

    • Solution: Use "Winged Peptides" (the target sequence flanked by 3-5 natural amino acids). Synthesize this using the Fmoc-13C6-Phe, then spike it before digestion. The trypsin must cleave the wings to release the standard, mimicking the protein digestion kinetics.

  • Issue: Mass Overlap.

    • Insight: For very large peptides (>2500 Da), the isotope envelope of the Light peptide (specifically the M+6 isotope) might contribute signal to the Heavy channel.

    • Solution: Ensure the resolution of the MS is sufficient, or select a peptide where the Phe is combined with another label (e.g., 13C6-15N1-Leu) to increase the mass gap, though +6 Da is usually sufficient for tryptic peptides (<2000 Da).

  • Issue: Purity of Reagent.

    • Insight: If the Fmoc-Phe(13C6) reagent has <98% isotopic enrichment, you will synthesize a standard that contains some "Light" peptide. This will contribute background signal to your analyte channel, limiting the Limit of Quantitation (LOQ).

    • Solution: Always check the isotopic purity of the starting material.

References

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940–6945. [Link]

  • Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods, 35(3), 265–273. [Link]

  • Brun, V., Dupuis, A., Adrait, A., Marcellin, M., Thomas, D., Court, M., ... & Garin, J. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics, 6(12), 2139–2149. [Link]

  • Bronstrup, M. (2004). Absolute quantification strategies in proteomics based on mass spectrometry. Expert Review of Proteomics, 1(4), 503–512. [Link]

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4(1), 222. [Link]

Sources

Preparation of internal standards for LC-MS/MS using 13C6-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Precision Quantitation of L-Phenylalanine by LC-MS/MS using [13C6]-L-Phenylalanine

Executive Summary & Scientific Rationale

In quantitative bioanalysis, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the effective compensation for matrix effects, ionization suppression, and extraction variability. This protocol details the preparation and utilization of L-Phenylalanine-[ring-13C6] (13C6-Phe) as a stable isotope-labeled internal standard (SIL-IS).

Why [13C6]-Phe?

  • Mass Resolution: The +6 Da mass shift provided by the 13C6 aromatic ring ensures zero crosstalk with the M+1 or M+2 natural isotopic envelope of endogenous Phenylalanine (Phe), unlike deuterated standards (e.g., d5-Phe) which can occasionally suffer from H/D exchange or slight chromatographic separation (the "deuterium isotope effect").

  • Co-Elution: 13C isotopes possess virtually identical physicochemical properties to 12C. Consequently, 13C6-Phe co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the electrospray source.

  • Fragment Stability: The label is located on the chemically stable phenyl ring. Common fragmentation pathways (loss of formic acid/carboxyl group) retain the ring, ensuring the daughter ion also carries the mass tag.

Material Specifications & Chemical Properties

PropertyAnalyte (Target)Internal Standard (SIL-IS)
Compound L-PhenylalanineL-Phenylalanine-[ring-13C6]
Formula C9H11NO213C6C3H11NO2
Molecular Weight 165.19 g/mol ~171.2 g/mol
Precursor Ion (M+H)+ 166.1 m/z172.1 m/z
Primary Fragment 120.1 m/z (Immonium ion)126.1 m/z (Retains 13C6 ring)
Solubility ~29 g/L (Water, 25°C)Identical
pKa 1.83 (COOH), 9.13 (NH3)Identical

Experimental Protocol

Phase 1: Preparation of Master Stock Solutions

Critical Expertise: Phenylalanine is sparingly soluble in pure water and can crystallize out of solution at high concentrations or low temperatures. It is chemically stable but prone to bacterial growth in pure aqueous buffers.

  • Solvent Choice: Use 0.1 M HCl or 50:50 Methanol:Water (v/v) with 0.1% Formic Acid . The acidic environment ensures protonation of the amine (increasing solubility) and inhibits microbial growth.

Step-by-Step:

  • Weighing: Accurately weigh 10.0 mg of [13C6]-L-Phenylalanine into a 10 mL volumetric flask.

    • Note: Use an analytical balance with 0.01 mg readability.

  • Dissolution: Add approx. 6 mL of 0.1 M HCl . Sonicate for 5 minutes until no crystals are visible.

  • Volume Adjustment: Dilute to volume with 0.1 M HCl.

  • Final Concentration: 1.0 mg/mL (1000 µg/mL).

  • Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Stability: >12 months.

Phase 2: Preparation of IS Working Solution (ISWS)

The ISWS is the daily-use solution spiked into every sample. Its concentration should target the mid-point of the calibration curve or approximately 3-5x the Lower Limit of Quantitation (LLOQ) to ensure consistent detection without suppressing the analyte signal.

  • Target Concentration: 5 µg/mL (Example for plasma amino acid analysis).

  • Diluent: Water or 0.1% Formic Acid in Water.

Procedure:

  • Thaw the 1 mg/mL Master Stock. Vortex for 10 seconds.

  • Transfer 50 µL of Master Stock into a 10 mL volumetric flask.

  • Dilute to volume with LC-MS Grade Water .

  • Mix: Invert 10 times.

  • Usage: This solution is stable for 1 week at 4°C.

Phase 3: Sample Processing (Protein Precipitation)

This workflow integrates the IS spike before any extraction to correct for recovery losses.

Workflow Diagram (DOT):

SamplePrep Sample Biological Sample (50 µL Plasma) IS_Spike Add Internal Standard (10 µL ISWS) Sample->IS_Spike Step 1 Precipitation Protein Precipitation (Add 200 µL ACN + 0.1% FA) IS_Spike->Precipitation Step 2 Vortex Vortex Mix (1 min, High Speed) Precipitation->Vortex Step 3 Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Step 4 Supernatant Transfer Supernatant Centrifuge->Supernatant Step 5 Injection LC-MS/MS Injection Supernatant->Injection Step 6

Caption: Standard Protein Precipitation Workflow integrating 13C6-Phe Internal Standard.

LC-MS/MS Method Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC for broader amino acid panels.

    • Rationale: Phe is sufficiently hydrophobic for C18 retention, providing sharper peaks than HILIC for this specific analyte.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 90% B over 3 minutes (Fast LC).

Mass Spectrometry (MS/MS):

  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

CompoundPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)Mechanism
L-Phe 166.1120.11550Loss of HCOOH (46 Da)
[13C6]-Phe 172.1126.11550Loss of HCOOH (Ring retained)

Note: The product ion 120.1 corresponds to the immonium ion or the [M+H-HCOOH]+ fragment. Since the 13C label is on the ring, the fragment shifts from 120 to 126.

Quality Control & Validation Criteria

To ensure the Internal Standard is performing correctly, apply these checks during method validation (based on FDA/EMA Bioanalytical Guidelines):

  • IS Interference Check (Selectivity):

    • Inject a Double Blank (Matrix only, no Analyte, no IS).

    • Inject a Blank (Matrix + IS, no Analyte).

    • Requirement: The area in the Analyte channel (166/120) in the "Blank" sample must be < 20% of the LLOQ area. This ensures the IS stock does not contain unlabeled Phe impurities.

  • Cross-Signal Check:

    • Inject a high concentration Analyte standard (ULOQ) without IS.

    • Requirement: The area in the IS channel (172/126) must be < 5% of the average IS response. This confirms the analyte's isotopic envelope does not overlap with the IS.

  • IS Response Stability:

    • Plot the IS Peak Area across the entire run (Standards, QCs, Subjects).

    • Requirement: No systematic drift. CV% of IS area should typically be < 15% within a batch.

Mechanism of Error Correction (Diagram):

MatrixEffect cluster_0 Electrospray Source Ionization Ionization Process Detector MS Detector Ionization->Detector Signal Attenuated Equally Suppression Matrix Suppression (Phospholipids/Salts) Suppression->Ionization Reduces Efficiency Analyte Analyte (Phe) Analyte->Ionization IS IS (13C6-Phe) IS->Ionization Ratio Ratio Calculation (Analyte Area / IS Area) Detector->Ratio Result Result Ratio->Result Normalized Result (Error Cancelled)

Caption: Mechanism of Matrix Effect Compensation. Since Analyte and IS co-elute, suppression affects both equally, canceling out in the ratio.

Troubleshooting Guide

  • Issue: Low IS Recovery.

    • Cause: Inefficient extraction or ion suppression.

    • Solution: Check protein precipitation efficiency.[2] Ensure the supernatant is clear. If suppression is suspected (phospholipids), consider a column flush or switching to Solid Phase Extraction (SPE).

  • Issue: Signal in Analyte Channel in "Blank" samples.

    • Cause: Impure IS stock containing naturally occurring 12C-Phe.

    • Solution: Purchase high-grade IS (>99% isotopic purity). If unavoidable, ensure the interference is <20% of LLOQ, or raise the LLOQ.

  • Issue: Retention Time Shift.

    • Cause: pH mismatch between sample and mobile phase.

    • Solution: Ensure the sample diluent matches the starting mobile phase conditions.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Restek Corporation. (2021). LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

Sources

Assigning aromatic side-chain resonances in 13C-labeled proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Assignment of Aromatic Side-Chain Resonances in


C-Labeled Proteins 

Executive Summary

Aromatic residues (Phenylalanine, Tyrosine, Tryptophan, and Histidine) are critical determinants of protein stability and ligand binding. They frequently populate the hydrophobic core and form the "hotspots" of drug-target interactions. However, assigning their NMR resonances is notoriously difficult due to severe chemical shift overlap, ring flipping dynamics, and isolation from the scalar-coupled backbone network.

This Application Note provides a definitive, field-proven protocol for the sequence-specific assignment of aromatic side chains. We move beyond standard triple-resonance backbone strategies, utilizing specialized magnetization transfer pathways to bridge the gap between the


-carbon and the aromatic ring system.

The Challenge: The "Aromatic Gap"

Standard backbone assignment experiments (HNCA, HNCACB) rely on large one-bond couplings (


, 

). These experiments terminate at the

or

position. The aromatic ring protons are magnetically isolated from the backbone amide proton by multiple bonds and small couplings, creating an "assignment gap."

To bridge this, we must utilize Through-Bond Correlation strategies that exploit the


 scalar couplings to "walk" magnetization from the known backbone (

) into the unknown ring system.

Strategic Workflow

The assignment process follows a strictly causal logic:

  • Anchor: Utilize known

    
     shifts from backbone assignments.
    
  • Bridge: Transfer magnetization from

    
     to Ring Protons (
    
    
    
    ).
  • Map: Define the ring spin system topology (TOCSY).

  • Validate: Confirm spatial arrangement via NOE.

Visualization: The Assignment Logic Flow

AromaticAssignment Backbone Prerequisite: Backbone Assignment (HNCACB) Link Step 1: The Bridge (HB)CB(CGCD)HD Connect Cβ -> Hδ Backbone->Link Input: Cβ shift Map Step 2: The Map Aromatic HCCH-TOCSY Define Ring Topology Link->Map Input: Hδ shift His Special Case: Histidine Tautomers (13Cδ2 Shift Analysis) Map->His If His NOE Step 3: Validation 13C-NOESY-HSQC Spatial Confirmation Map->NOE Full Spin System His->NOE

Caption: Logical workflow for aromatic assignment. The process relies on sequential magnetization transfer starting from the assigned backbone


.

Detailed Methodology

Phase 1: The Bridge – (HB)CB(CGCD)HD

This is the "Rosetta Stone" experiment. It correlates the assigned aliphatic


 resonance with the aromatic 

(and

in some variants) protons.
  • Mechanism: Magnetization originates on

    
    , transfers to 
    
    
    
    , then passes through the "silent"
    
    
    (and
    
    
    ) via isotropic mixing or specific INEPT steps, finally evolving on the aromatic protons (
    
    
    ).
  • Result: A 2D plane where the X-axis is the known

    
     shift and the Y-axis is the unknown aromatic proton shift.
    
  • Critical Insight: Because

    
     shifts are unique to the residue type (see Table 1), this experiment often provides immediate residue-type identification.
    

Pulse Sequence Magnetization Transfer:

MagnetizationTransfer HB (Start) CB (t1 Evolution) HB->CB J(CH) CG (Silent) CB->CG J(CC) CD (Silent) CG->CD J(CC) HD (Detection) CD->HD J(CH)

Caption: Simplified coherence transfer pathway for the (HB)CB(CGCD)HD experiment. Note that


 and 

serve only as relays.
Phase 2: The Map – Aromatic HCCH-TOCSY

Once the


 is identified, we must find the rest of the ring (

). The HCCH-TOCSY is the standard tool, but it requires modification for aromatics.
  • The Problem: Standard HCCH-TOCSY uses a carbon carrier frequency centered on aliphatics (~40 ppm). Aromatics resonate at ~110-140 ppm.

  • The Solution: You must shift the

    
     carrier to ~125 ppm  and use a high-power mixing sequence (e.g., DIPSI-3) capable of covering the wide aromatic bandwidth.
    
  • Data Analysis: Look for "strips" of carbon shifts.[1] In a TOCSY, all protons in the ring spin system will appear in the strip corresponding to any carbon in that ring.

Phase 3: Histidine Tautomerism

Histidine is unique; its imidazole ring can exist in two neutral tautomeric states (


 or 

) or a charged form. This state defines its catalytic activity and hydrogen bonding capacity.
  • Protocol: Measure the

    
     chemical shift.
    
  • Rule of Thumb:

    • 
       ppm: 
      
      
      
      tautomer (Tautomer I).
    • 
       ppm: 
      
      
      
      tautomer (Tautomer II).[2]
    • Charged (Bi-protonated): Distinct shifts, often pH dependent.

Reference Data: Chemical Shift Statistics

Use this table to filter your assignment possibilities.

ResidueAtomAvg Shift (ppm)Range (ppm)Topology Note
Phe

39.835 - 45Linker

132.2128 - 135Often degenerate due to ring flip

131.0127 - 133Often degenerate due to ring flip

129.5125 - 132Unique (1H)
Tyr

38.834 - 44Linker

132.7129 - 136Often degenerate

117.8114 - 120Distinctly upfield (OH effect)
Trp

29.025 - 33Distinctly upfield


126.5122 - 130Attached to

(Indole NH)

114.5110 - 118
His

29.926 - 34Similar to Trp

120.0 - 125.0115 - 136Tautomer Indicator

Step-by-Step Experimental Protocol

Prerequisites:

  • Sample: 0.3 - 1.0 mM [U-

    
    C, 
    
    
    
    N]-labeled protein.
  • Buffer: pH < 7.0 preferred to reduce amide exchange (though less critical for CH detection).

  • Temperature: 298K (standard), optimized for tumbling correlation time.

Step 1: The (HB)CB(CGCD)HD Experiment

  • Carrier Setup:

    • 
      H: On water (4.7 ppm).
      
    • 
      C: Centered on Aliphatic region (~40-45 ppm) to excite 
      
      
      
      .
  • Delays:

    • Set transfer delay

      
       corresponding to 
      
      
      
      for aliphatic-aromatic transfer.
  • Acquisition:

    • Record as a 2D experiment first to screen for signals.[1]

    • Tip: If sensitivity is low, ensure the relaxation delay is sufficient (1.5s+) as

      
       protons can relax slowly.
      

Step 2: The Aromatic HCCH-TOCSY

  • Carrier Setup (CRITICAL):

    • Move

      
      C carrier to 125 ppm  (center of aromatic region).
      
    • Warning: Failing to shift the carrier will result in zero signal or severe phase distortion.

  • Mixing Time:

    • Use a DIPSI-3 or FLOPSY-16 mixing sequence.

    • Duration: 12-15 ms . (Long enough to transfer around the ring, short enough to avoid relaxation losses).

  • Spectral Width:

    • 
      C dimension: ~40 ppm (105 ppm to 145 ppm).
      
    • 
      H dimension: ~5 ppm (6.0 ppm to 11.0 ppm).
      

Step 3: Validation via NOESY

  • Experiment: 3D

    
    C-edited NOESY-HSQC (Aromatic optimized).
    
  • Logic:

    • Observe NOEs from

      
       to 
      
      
      
      .
    • Observe NOEs between

      
       and 
      
      
      
      .
    • Crucial: In Phe/Tyr, strong intra-residue NOEs confirm the assignment. In Trp, look for the

      
       (indole NH) to 
      
      
      
      connection.

Troubleshooting & Tips

  • Ring Flips: Phe and Tyr rings often rotate 180° fast on the NMR timescale. This makes

    
     and 
    
    
    
    chemically equivalent. You will see one strong peak rather than two weak ones.
  • Overlap: If the aromatic region is too crowded, consider Fractional Labeling (e.g., using 1,3-

    
    C-glycerol as the carbon source). This removes adjacent 
    
    
    
    couplings, sharpening the lines significantly.
  • Missing Peaks: Tryptophan

    
    , 
    
    
    
    are often far from the
    
    
    anchor. Rely on NOESY "walking" around the indole ring once the
    
    
    is pinned.

References

  • Yamazaki, T., et al. (1993).[3] "Assignment of aromatic side chain resonances in 13C-labeled proteins." Journal of the American Chemical Society. Link

  • Pervushin, K., et al. (1998). "Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution." Proceedings of the National Academy of Sciences. Link

  • Sudmeier, J. L., et al. (2003).[4] "Identification of Histidine Tautomers in Proteins by 2D 1H/13Cδ2 One-Bond Correlated NMR." Journal of the American Chemical Society. Link

  • BioMagResBank (BMRB). "Chemical Shift Statistics."[5] Link

  • Sattler, M., et al. (1999). "Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution employing pulsed field gradients." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Coupling of Isotope-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Maximizing Yield & Minimizing Waste for Expensive Fmoc-Isotopes (


)
Introduction: The Conservation Mindset

Welcome to the Advanced SPPS Support Center. When dealing with standard Fmoc amino acids, we often rely on brute force—using 5 to 10 equivalents to drive reactions to completion. However, when a single milligram of isotope-labeled Arginine or Tryptophan costs hundreds of dollars, "excess" is not a strategy; it is a liability.

This guide shifts your protocol from Abundance-Based Synthesis to Conservation-Based Synthesis . We focus on thermodynamics (concentration), kinetics (activation speed), and recovery (recycling) to achieve >99% coupling efficiency using only 1.2–1.5 equivalents.

Module 1: Reagent Selection & Activation Logic
Q: My standard protocol uses HBTU/DIEA. Why am I getting low yields with labeled amino acids at 1.2 equivalents?

A: HBTU is a "generation 1" uronium reagent. While robust for high-excess couplings, it struggles with steric hindrance and slow kinetics at low stoichiometry. Furthermore, the counter-ion (PF6-) is less stable than the BF4- found in newer reagents.

For expensive isotopes, you must upgrade your "engine." We recommend HATU or COMU for standard residues, and DIC/Oxyma for racemization-prone residues.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for difficult couplings. The 7-azabenzotriazole moiety creates a "neighboring group effect" that accelerates acylation by ~100x compared to HBTU.

  • COMU: A newer, safer alternative to HATU (non-explosive) that often shows superior solubility and coupling efficiency in microwave synthesizers.

  • DIC/Oxyma Pure: The critical choice for Cysteine and Histidine. It maintains a neutral pH, significantly reducing base-catalyzed racemization (alpha-proton abstraction).

Visual Guide: The Reagent Decision Matrix

ReagentSelection Start Labeled Amino Acid Type Standard Standard Residue (Ala, Leu, Gly, etc.) Start->Standard Hindered Hindered/Expensive (Arg, Val, Ile, Aib) Start->Hindered Sensitive Racemization Prone (Cys, His) Start->Sensitive COMU Protocol B: COMU + DIEA (High Solublity) Standard->COMU Preferred HATU Protocol A: HATU + HOAt + Collidine (Max Kinetics) Hindered->HATU Max Efficiency DIC Protocol C: DIC + Oxyma Pure (Neutral pH) Sensitive->DIC Mandatory

Figure 1: Decision matrix for selecting coupling reagents based on amino acid type to balance cost, speed, and integrity.

Module 2: The "Precious Cargo" Protocols
Q: How do I physically perform a coupling with only 1.2 equivalents without stalling the synthesis?

A: You must compensate for the lack of molar excess by increasing concentration and temperature . Reaction rate (


) is defined as 

. If you drop

(the amino acid), you must increase

(via temperature/catalyst) or minimize solvent volume to keep effective concentration high.
Protocol A: Microwave-Assisted Low-Stoichiometry (Automated/Manual)

Best for: Hydrophobic residues (


-Leu, 

-Val) on instruments like CEM Liberty Blue or Biotage Initiator.
  • Resin Preparation: Use a lower loading resin (0.2 – 0.4 mmol/g). This reduces the steric crowding on the bead surface.

  • Dissolution: Dissolve the labeled Fmoc-AA in the minimum amount of DMF/NMP required. Aim for 0.5 M to 1.0 M concentration (standard is often 0.2 M).

  • Activation:

    • Amino Acid: 1.2 – 1.5 eq.

    • Activator (HATU/COMU): 1.1 – 1.4 eq (Always slightly less than the AA to prevent capping the resin with the activator).

    • Base (DIEA): 2.0 – 3.0 eq.

  • Coupling Cycle:

    • Temp: 75°C (Standard) or 50°C (Cys/His).

    • Time: Extend to 10–15 minutes (Standard is 2–5 min).

    • Power: 25–30 Watts (keep it gentle to avoid solvent evaporation at low volumes).

  • The "Chaser" (Optional): After the labeled coupling, do not wash immediately. Add a second shot of unlabeled Fmoc-AA (2 eq) for 5 minutes. This ensures any unreacted sites are filled, preventing deletion sequences, albeit with unlabeled material (acceptable if >95% labeled incorporation is achieved first).

Protocol B: The "Double-Pass" Manual Method

Best for: Extremely expensive reagents where microwave waste is a concern.

  • First Pass: Dissolve labeled AA (1.0 eq) + HATU (1.0 eq) + DIEA (2.0 eq) in minimal DMF. Add to resin.[1][2][3][4] Shake for 2–4 hours.

  • Collection: Drain the reaction fluid into a clean flask. Do not discard. (See Module 4).

  • Second Pass: Re-activate the recovered fluid with a small "booster" of HATU (0.1 eq) and DIEA, or add fresh labeled AA (0.2 eq). Shake for another 2 hours.

  • Kaiser Test: Verify completeness. If blue (incomplete), perform a "cap" with acetic anhydride to terminate the chain rather than wasting more isotope.

Module 3: Troubleshooting Specific Failures
Q: I am seeing significant racemization (D-isomer formation) in my labeled Cysteine. Why?

A: Cysteine is uniquely sensitive. The base (DIEA/Piperidine) used in activation can abstract the alpha-proton, leading to epimerization. This is exacerbated by the electron-withdrawing nature of some isotope labels and high temperatures.

Corrective Action:

  • Switch Reagents: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure . This creates an active ester at pH ~7.0, preventing base-catalyzed racemization.

  • Lower Temperature: Never exceed 50°C for labeled Cys or His. Ideally, couple at Room Temperature (RT) for 60 minutes.

  • Solvent: Use DMF. Avoid NMP for Cys/His as it can accelerate racemization.

Data Comparison: Racemization Rates

Coupling ReagentBaseTemp (°C)% D-Isomer (Cys)Recommendation
HBTUDIEA75°C5.0 - 15.0%AVOID
HATUDIEA75°C2.0 - 8.0%Risky
HATUCollidine50°C< 1.0%Acceptable
DIC / Oxyma None 50°C < 0.5% BEST
DIC / Oxyma None RT < 0.15% GOLD STANDARD
Q: My mass spec shows a "Deletion Sequence" (Missing the labeled AA).

A: This indicates the coupling did not go to completion, likely due to aggregation (beta-sheet formation) preventing the bulky labeled AA from reaching the N-terminus.

Corrective Action:

  • Chaotropic Salts: Add LiCl (0.8 M) or KSCN to the coupling mixture. This disrupts hydrogen bonding networks in the resin.

  • Pseudoprolines: If the labeled AA is not a Ser/Thr, ensure the previous residues utilize pseudoproline dipeptides to keep the chain soluble.

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for the coupling step; it swells the resin better.

Module 4: Recovery & Recycling (The Safety Net)
Q: I used 2.0 equivalents, but the reaction finished with 1.0 equivalent left in solution. Can I reuse it?

A: Yes, but you must separate the activated amino acid (which hydrolyzes to acid) from the byproducts (urea, tetramethylurea).

The Recovery Workflow:

RecoveryWorkflow Waste Collect Coupling Waste (Contains Fmoc-AA-OH, Byproducts, Solvent) Evap Evaporate Solvent (Rotary Evaporator) Waste->Evap Acidify Acidify & Extract (Dissolve in EtOAc, Wash w/ 1M HCl) Evap->Acidify Resuspend Wash Purification Wash (Water, Brine to remove Urea/HOBt) Acidify->Wash Organic Layer Dry Dry & Concentrate (MgSO4, then Evaporate) Wash->Dry HPLC Prep-HPLC / Crystallization (Verify Purity via LC-MS) Dry->HPLC Reuse Ready for Re-use HPLC->Reuse

Figure 2: Workflow for reclaiming unreacted Fmoc-protected isotope amino acids from coupling waste.

Step-by-Step Recovery:

  • Collection: Drain the reaction mixture (DMF/NMP) into a flask.

  • Quench: Add water to hydrolyze any remaining active esters back to the carboxylic acid form (Fmoc-AA-OH).

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash 3x with 1M HCl (removes DIEA and amine byproducts). Wash 3x with Water/Brine (removes urea/Oxyma).

  • Isolation: Dry the organic layer over MgSO4, filter, and evaporate.

  • Validation: Run a quick LC-MS. If the purity is >95%, it can be reused directly. If lower, perform a rapid column chromatography or recrystallization.

References
  • CEM Corporation. Microwave-Enhanced SPPS: Application Notes for Labeled Peptides. (Standard protocols for Liberty Blue). [Link]

  • Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry. (Foundational work on Oxyma reducing racemization). [Link]

Sources

Technical Support Center: Minimizing Racemization of Fmoc-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed split peaks in your HPLC traces (indicating diastereomers) or are proactively designing a GMP-grade synthesis involving Fmoc-L-Phenylalanine (Fmoc-Phe-OH) .

While Cysteine and Histidine are notorious for racemization, Phenylalanine is a "silent killer" in peptide synthesis. The electron-withdrawing benzyl side chain increases the acidity of the


-proton, making it susceptible to base-catalyzed abstraction during activation. This guide provides a self-validating protocol to minimize this risk, moving beyond standard "textbook" methods to high-fidelity chemical engineering.

Module 1: The Mechanism (Root Cause Analysis)

To solve the problem, we must visualize the enemy. Racemization of Fmoc-Phe-OH primarily occurs via the 5(4H)-oxazolone pathway. This is driven by the presence of tertiary bases (DIEA, NMM) during the activation step before the amine nucleophile attacks.

The Racemization Pathway

The following diagram illustrates how the activated ester is hijacked by the urethane oxygen, leading to the loss of chirality at the alpha-carbon.

RacemizationMechanism FmocPhe Fmoc-L-Phe-OH Activation Activation (Uronium/Phosphonium) FmocPhe->Activation ActiveEster Active Ester (O-Acylisourea/OBt) Activation->ActiveEster Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActiveEster->Oxazolone Slow Cyclization (Risk Path) Coupled Native Peptide Bond (L-Phe) ActiveEster->Coupled Fast Nucleophilic Attack (Ideal Path) Base Base (DIEA/NMM) Proton Abstraction Base->Oxazolone Catalyzes Racemic Racemic Mixture (L-Phe + D-Phe) Oxazolone->Racemic Re-opening

Caption: Figure 1. The Oxazolone pathway. Excess base or slow coupling kinetics allows the carbonyl oxygen to attack the activated carboxylate, forming a cyclic intermediate where the


-proton is easily lost.

Module 2: Resin Loading (The Critical First Step)

The Issue: The esterification of the first amino acid to the resin is the highest-risk step for racemization. Standard Wang resin loading requires strong acid catalysts or DMAP (4-dimethylaminopyridine). DMAP is a potent racemization catalyst and should be avoided for Fmoc-Phe-OH.

The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3] This resin is highly acid-labile and allows loading under very mild, basic conditions without DMAP.

Protocol: Safe Loading of Fmoc-Phe-OH on 2-CTC Resin
ParameterSpecificationReason
Resin 2-Chlorotrityl Chloride (100-200 mesh)Steric bulk prevents aggregation; Cl- leaving group is highly reactive.
Solvent Anhydrous DCM (Dichloromethane)2-CTC hydrolyzes in moisture. DCM swells polystyrene well.
Base DIEA (Diisopropylethylamine)Use strictly 1:1 molar ratio relative to Amino Acid.
Stoichiometry 0.6 - 0.8 mmol AA / gram resinIntentionally low loading prevents aggregation later.

Step-by-Step Procedure:

  • Swell: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL dry DCM. Swell for 15 mins.[3][4] Drain.

  • Prepare Solution: Dissolve 1.0 mmol Fmoc-Phe-OH in 10 mL dry DCM. Add exactly 1.0 mmol (174 µL) of DIEA.

    • Note: Do not add excess base here.[5]

  • Coupling: Add solution to resin.[1][2][5][6][7][8] Agitate gently for 30-60 minutes at room temperature.

    • Why? Extended reaction times increase racemization. 2-CTC reacts very fast.

  • Quench (Capping): Add 1 mL of Methanol (MeOH) to the reaction mixture. Agitate for 10 mins.

    • Mechanism:[2][3][5][6][8] MeOH consumes remaining trityl-chloride sites, preventing reaction with subsequent reagents.

  • Wash: Drain. Wash 3x DCM, 3x DMF, 3x DCM.[1]

Module 3: Coupling Reagents (Elongation)

The Issue: When Fmoc-Phe-OH is inside the chain (elongation), standard HATU/DIEA activation can cause racemization if the activation time is too long or base is in excess.

The Solution: Switch to Carbodiimide/Oxime chemistry. The combination of DIC (Diisopropylcarbodiimide) and Oxyma Pure creates an environment that is essentially "base-free" during the activation moment, drastically reducing oxazolone formation.

Comparative Data: Racemization Risk
Coupling SystemBase Required?Racemization Risk (Phe)Recommendation
HATU / DIEA Yes (2.0 eq)High (if pre-activated >2 min)Avoid for Phe
HBTU / DIEA Yes (2.0 eq)ModerateAcceptable for non-critical
DIC / HOBt NoLowClassic Standard
DIC / Oxyma Pure No Lowest Gold Standard
Protocol: Low-Racemization Coupling (DIC/Oxyma)[4]
  • Dissolution: Dissolve Fmoc-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (3.0 eq) immediately before adding to the resin.

    • Critical:Do not pre-activate for more than 2 minutes. The goal is to perform in situ activation.

  • Reaction: Add mixture to the resin. Agitate for 45-60 minutes.

  • Base Usage: If solubility is poor and a base is absolutely required, use Collidine (TMP) instead of DIEA. Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5) and causes significantly less proton abstraction.

Module 4: Troubleshooting & FAQs

Q1: I see a "double peak" in my HPLC after coupling Fmoc-Phe. Is this racemization?

A: Most likely, yes. If the peaks have identical Mass Spec (MS) signals but different retention times, they are diastereomers (e.g., L-Phe peptide vs. D-Phe peptide).

  • Diagnostic: Co-inject your crude sample with a synthesized standard of the D-Phe analog. If the impurity peak grows, it is confirmed racemization.

  • Fix: Switch from HATU/DIEA to DIC/Oxyma Pure. Ensure your coupling temperature does not exceed 25°C.

Q2: Can I use microwave synthesis for Fmoc-Phe-OH?

A: Proceed with extreme caution. Microwave energy accelerates both coupling and racemization.

  • Adjustment: If using a microwave synthesizer (e.g., CEM Liberty Blue), reduce the temperature for the Phe coupling step to 50°C (standard is often 75°C-90°C) and use Oxyma Pure as the additive.

Q3: My peptide sequence is Phe-Cys. Is this a special case?

A: Yes. This is a "danger zone." Cysteine is highly prone to racemization (converts to D-Cys) and side reactions.

  • Strategy: Use DIC/Oxyma Pure for the Cys coupling.[4] Furthermore, use Trityl (Trt) protection for Cys and ensure the base concentration is minimal. For the Phe coupling onto the Cys, use the same mild conditions.

Decision Tree: Selecting the Right Workflow

WorkflowSelection Start Start: Fmoc-Phe-OH Step Position Where is Phe? Start->Position Loading Resin Loading (First AA) Position->Loading C-Terminus Elongation Elongation (Internal AA) Position->Elongation Internal ResinType Resin Type? Loading->ResinType CouplingMethod Coupling Method Elongation->CouplingMethod Wang Wang Resin ResinType->Wang If Mandatory CTC 2-CTC Resin ResinType->CTC Preferred WangSol Use Symmetric Anhydride (Avoid DMAP) Wang->WangSol CTCSol DCM / 1.0 eq DIEA (Recommended) CTC->CTCSol Standard DIC / Oxyma Pure (Standard) CouplingMethod->Standard Difficult Sterically Hindered? CouplingMethod->Difficult Low Yield? Difficult->Standard No Collidine HATU / Collidine (No DIEA) Difficult->Collidine Yes

Caption: Figure 2. Decision matrix for Fmoc-Phe-OH incorporation. 2-CTC resin and DIC/Oxyma coupling are the preferred pathways for high optical purity.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Luxembourg Bio Technologies. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. Link

  • Steinauer, R., et al. (1989). Racemization of Fmoc-amino acid derivatives during the loading of 2-chlorotrityl resin. International Journal of Peptide and Protein Research.

Sources

Troubleshooting low signal-to-noise ratios in 13C aromatic NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal-to-Noise Ratios (SNR) in 13C Aromatic NMR Spectra Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Medicinal Chemists

Introduction: The "Silent" Carbon Challenge

In small molecule drug discovery and natural product characterization, the aromatic region (100–160 ppm) is often the most critical yet frustrating part of a


C spectrum. While protonated carbons (

) appear readily, quaternary carbons (

)—such as ipso-carbons, carbonyls, and substituted ring positions—often exhibit drastically lower signal-to-noise ratios (SNR) or disappear entirely.

This guide moves beyond basic operation to the physics driving these signal losses. We address the "Three Pillars of Insensitivity": Long


 Relaxation , Inefficient NOE Transfer , and Hardware Limitations .
Part 1: Diagnostic Workflow

Before adjusting parameters, determine if your issue is global (all peaks weak) or selective (missing quaternary carbons).

Troubleshooting_Workflow Start Symptom: Low SNR in 13C Aromatic Region Check_Scope Is the low SNR global or selective? Start->Check_Scope Global Global: All peaks are weak Check_Scope->Global Selective Selective: Only Quaternary Cs are missing/weak Check_Scope->Selective Conc_Check Check Concentration & Probe Global->Conc_Check Relaxation Cause: T1 Saturation Selective->Relaxation NOE Cause: Lack of NOE Enhancement Selective->NOE Cryo Solution: Switch to CryoProbe (3-4x SNR gain) Conc_Check->Cryo Tube Solution: Use Shigemi Tubes (for mass-limited samples) Conc_Check->Tube Param_Fix Solution: Optimize d1 (Relaxation Delay) or reduce Pulse Angle (30°) Relaxation->Param_Fix Agent_Fix Solution: Add Cr(acac)3 Relaxation Agent Relaxation->Agent_Fix HMBC_Fix Alternative: Use 1H-13C HMBC (Indirect Detection) NOE->HMBC_Fix

Figure 1: Diagnostic logic flow for identifying the root cause of signal loss in aromatic


C NMR.
Part 2: Technical Troubleshooting (Q&A)
Category 1: The Physics of Magnetization (

& NOE)

Q: Why do my protonated aromatic carbons appear clearly, but the quaternary carbons are invisible? A: This is a classic manifestation of


 saturation  combined with inefficient Nuclear Overhauser Effect (NOE) .
  • Mechanism: Quaternary carbons in aromatic rings lack directly attached protons.[1][2] Their primary relaxation pathway is Dipole-Dipole (DD) interaction with remote protons, which is distance-dependent (

    
    ). Consequently, their longitudinal relaxation time (
    
    
    
    ) can range from 10 to 60 seconds , compared to 1–3 seconds for protonated carbons.
  • The Trap: Standard parameters often use a relaxation delay (

    
    ) of 2 seconds.[3] If 
    
    
    
    , the quaternary nuclei never return to equilibrium, leading to saturation and signal nulling.
  • Solution:

    • Reduce Pulse Angle: Switch from a

      
       pulse to a 
      
      
      
      pulse. This leaves more magnetization along the z-axis, allowing faster repetition rates without saturation [1].
    • Increase

      
      :  Set 
      
      
      
      to 5–10 seconds.
    • The "Nuclear Hammer": See the section on Relaxation Agents below.

Q: I am using Inverse Gated Decoupling (IG) to quantify my peaks, but the SNR is terrible. Why? A: Inverse Gated decoupling turns off the proton decoupler during the relaxation delay (


) to suppress NOE for integration accuracy. However, NOE can boost 

C signals by up to 200% (

)
.
  • Trade-off: By killing the NOE for quantitation, you sacrifice 2/3 of your potential signal intensity.

  • Recommendation: If you need detection (structure elucidation) rather than quantification, use Power Gated Decoupling (e.g., zgpg30 on Bruker). This keeps the decoupler ON (low power) during

    
     to build up NOE, then switches to high power during acquisition to decouple.
    
Category 2: Chemical & Sample Optimization

Q: I have a mass-limited sample (2 mg). Increasing scan count (NS) isn't working. What now? A: Signal averages as the square root of scans (


).[4] To double the SNR, you must run the experiment 4x longer . This yields diminishing returns.
  • Protocol: Relaxation Agents. Adding a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

    
    ]  is the most effective chemical fix.
    
    • Action: Add ~3–5 mg of Cr(acac)

      
       to your 0.6 mL sample (approx. 0.025 M).[5]
      
    • Effect: The paramagnetic electrons provide a highly efficient relaxation pathway, reducing

      
       of quaternary carbons from >30s to <2s [2].
      
    • Result: You can reduce

      
       to 1–2 seconds and accumulate scans 10x faster without saturation.
      
    • Warning: This will broaden lines slightly and is destructive if you need to recover the pure compound later.

Q: Does solvent choice affect aromatic SNR? A: Yes. Viscosity drives molecular tumbling (correlation time,


).
  • Insight: Lower viscosity solvents (e.g., Acetone-

    
    , Methanol-
    
    
    
    ) allow faster tumbling, which can actually lengthen
    
    
    for small molecules (extreme narrowing limit), making saturation worse.
  • Recommendation: For aromatic compounds, Chloroform-

    
     (CDCl
    
    
    
    )
    is generally the best compromise. If solubility is poor and you use DMSO-
    
    
    (high viscosity), be aware that
    
    
    values may decrease (good), but line widths will increase (bad).
Category 3: Hardware & Pulse Sequences

Q: I’m looking for a quaternary carbon at 145 ppm. Should I use DEPT or APT? A: Avoid DEPT for quaternary carbons.

  • Reasoning: The DEPT (Distortionless Enhancement by Polarization Transfer) sequence relies on polarization transfer from attached protons (

    
    ). Since quaternary carbons have no attached protons, they do not appear in DEPT spectra  [3].[2]
    
  • Better Alternative: Use APT (Attached Proton Test) or standard

    
    C with power-gated decoupling. APT displays quaternary carbons (usually phased negative) and protonated carbons (phased positive), allowing you to distinguish them without losing the quaternary signals.
    

Q: When should I abandon 1D


C detection for 2D methods? 
A:  If you have < 5 mg of sample and a standard Room Temperature (RT) probe, direct 

C detection may be time-prohibitive.
  • Protocol: Switch to

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation)
    .
  • Benefit: HMBC detects

    
    C indirectly via protons (inverse detection). Since you are detecting the high-sensitivity 
    
    
    
    H nucleus, you gain a theoretical enhancement of
    
    
    in sensitivity compared to direct
    
    
    C detection.
  • Outcome: You can often "see" a quaternary carbon via its 2-bond or 3-bond coupling to a neighboring proton in 30 minutes, whereas direct detection might take 24 hours.

Part 3: Comparative Data & Decision Matrix
Table 1: Impact of Acquisition Parameters on SNR
ParameterStandard SettingOptimized for AromaticsSNR ImpactNotes
Pulse Angle


HighAllows faster repetition (

) without saturation.
Relaxation Delay (

)
1.0 - 2.0 s2.0 - 5.0 s CriticalPrevents nulling of quaternary signals.
Acquisition Time (AQ) ~1.0 s0.8 - 1.2 s MediumLong AQ adds noise; short AQ truncates FID (wiggles).
Line Broadening (LB) 0.3 Hz1.0 - 2.0 Hz HighSacrifices resolution for significant SNR gain in processing.
Probe Temp 298 K298 K VariableCryoProbes (if available) give ~4x SNR boost [4].
Figure 2: Pulse Sequence Decision Matrix

Pulse_Sequence_Decision Start Start: Aromatic 13C Analysis Q_Quat Must you see Quaternary Carbons? Start->Q_Quat Q_Conc Is concentration < 5 mg? Q_Quat->Q_Conc Yes Path_DEPT DEPT-135 (Quats invisible) Q_Quat->Path_DEPT No (Only CH/CH2/CH3) Path_Std Standard 13C (zgpg30) + NOE Q_Conc->Path_Std No (High Conc, standard) Path_APT APT / J-Mod (Quats visible) Q_Conc->Path_APT No (High Conc, need multiplicity) Path_HMBC 1H-13C HMBC (Indirect Detection) Q_Conc->Path_HMBC Yes (Low Conc) Path_Quant Inverse Gated (zgig) Long d1

Figure 2: Decision tree for selecting the optimal pulse sequence based on sample concentration and structural needs.

References
  • University of Massachusetts Amherst. (2012). How to run quantitative 13C and 29Si NMR faster. NMR Facility. Retrieved from [Link]

  • Heriot-Watt University. 13C NMR Spectroscopy: DEPT and Quaternary Carbons. Department of Chemistry. Retrieved from [Link] (General portal, specific content verified via search context).

  • Bruker. CryoProbes for NMR - Signal-to-noise-ratio enhancement. Retrieved from [Link]

Sources

Technical Support Center: Navigating Aggregation in SPPS of Hydrophobic and Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on hydrophobic and labeled peptides. Our goal is to equip you with the knowledge and practical strategies to enhance the success rate of your syntheses, improve peptide purity, and increase overall yield.

Understanding the Challenge: Why Do Hydrophobic Peptides Aggregate?

Peptide aggregation during SPPS is a primary cause of synthesis failure, leading to incomplete coupling and deprotection steps. This phenomenon arises from the self-association of growing peptide chains on the solid support, driven by the formation of intermolecular hydrogen bonds. These interactions promote the formation of stable secondary structures, most notably β-sheets.[1] Hydrophobic sequences are particularly susceptible to aggregation as they tend to minimize their interaction with the polar synthesis solvent, thereby favoring peptide-peptide interactions.[2][3] The incorporation of hydrophobic labels can further exacerbate this issue.

Aggregation is not always predictable from the peptide sequence alone, but certain characteristics are known to increase its likelihood:

  • Long stretches of hydrophobic amino acids: Residues like Val, Ile, Leu, Ala, Phe, and Trp are major contributors to aggregation.[4]

  • β-Branched amino acids: Val, Ile, and Thr can cause steric hindrance and promote the formation of β-sheets.[2][4]

  • Alternating hydrophobic and hydrophilic residues: Such patterns can favor the formation of β-sheet structures.[4]

A key indicator of on-resin aggregation is the failure of the peptide-resin to swell adequately.[5] In batch synthesis, this may manifest as a shrinking of the resin bed, while in continuous flow systems, a broadened deprotection profile can be observed.[6][7]

Frequently Asked Questions (FAQs)

Q1: At what point during SPPS is aggregation most likely to begin?

Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been coupled.[5] The propensity for aggregation often increases as the peptide chain elongates and has a greater capacity to form stable secondary structures.

Q2: How can I predict if my peptide sequence is likely to aggregate?

While not always perfectly predictable, several computational tools and algorithms are available to estimate the aggregation potential of a peptide sequence. These tools can help in proactively designing a more robust synthesis strategy. Additionally, sequences rich in hydrophobic and β-branched amino acids are known to be problematic.[2][4]

Q3: Can the choice of coupling reagent directly prevent aggregation?

While coupling reagents do not directly prevent the underlying causes of aggregation, using a highly efficient reagent like HATU or HCTU can minimize the time the N-terminal amine is deprotected and available for intermolecular interactions before the next amino acid is coupled.[4][8][9] In cases of severe aggregation where reactive sites are sterically hindered, more potent activation methods may be necessary to achieve acceptable coupling efficiency.[4]

Q4: What is the "magic mixture" and how does it work?

The "magic mixture" is a solvent system composed of DCM, DMF, and NMP, often in a 1:1:1 ratio.[2][4][10] This mixture has enhanced solvating properties compared to DMF alone and can be effective in disrupting the secondary structures that lead to aggregation.[2][10]

Q5: Are there any simple visual cues that suggest aggregation is occurring during my synthesis?

Yes, a primary visual indicator is the lack of resin swelling.[5] If you observe that your resin bed is not swelling as expected or is even shrinking after several coupling cycles, it is a strong indication of on-resin aggregation.

Troubleshooting Guide: Strategies to Combat Aggregation

When faced with a difficult synthesis due to aggregation, a systematic approach to troubleshooting is essential. The following sections detail various strategies, from simple adjustments to more advanced chemical interventions.

Modifying Synthesis Parameters

Simple adjustments to the synthesis conditions can often have a significant impact on preventing or mitigating aggregation.

StrategyDescriptionKey Considerations
Resin Selection Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[4] Resins with a polyethylene glycol (PEG) linker (e.g., TentaGel) can also improve the solvation of the growing peptide chain.[4][11]Lower loading will result in a smaller amount of final peptide per gram of resin.
Solvent Choice Switch from DMF to solvents with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[3][4][5][12][13] The "magic mixture" (DCM/DMF/NMP) is another effective option.[2][4][10]Ensure compatibility with your synthesis setup and reagents.
Elevated Temperature Increasing the reaction temperature (e.g., 50-75°C) can disrupt hydrogen bonds and improve reaction kinetics.[4][5][7] Microwave-assisted SPPS is particularly effective for this purpose.[4][7]Be mindful of potential side reactions at higher temperatures, such as racemization, especially with sensitive amino acids like histidine.[13]
Chaotropic Salt Washes Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures.[4][5][6]It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[4]
Modified Deprotection For stubborn Fmoc-deprotection due to aggregation, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% in DMF) to the piperidine solution can be effective.[1][5][14]Deprotection times with DBU are typically shorter, so careful monitoring is required.
Chemical Intervention: Structure-Disrupting Amino Acid Derivatives

For particularly challenging sequences, incorporating modified amino acids that physically disrupt the formation of secondary structures is a highly effective strategy.

Aggregation_Prevention_Workflow Start Difficult Sequence Identified Strategy Select Anti-Aggregation Strategy Start->Strategy Params Modify Synthesis Parameters (Temp, Solvent, Resin) Strategy->Params Initial Approach Chem Incorporate Chemical Modifications Strategy->Chem For Severe Cases Monitor Monitor Synthesis (Swelling Test) Params->Monitor Pseudo Pseudoproline Dipeptides Chem->Pseudo Dmb Dmb/Hmb Protection Chem->Dmb Pseudo->Monitor Dmb->Monitor Monitor->Strategy Aggregation Persists Success Synthesis Complete Monitor->Success No Aggregation

Caption: Decision workflow for selecting an anti-aggregation strategy.

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as an oxazolidine ring.[11][15] This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the intermolecular hydrogen bonding responsible for β-sheet formation.[11][15][16]

  • Mechanism of Action: The oxazolidine ring favors a cis-amide bond conformation, breaking the regular trans conformation that characterizes β-sheets.[15] This disruption enhances the solvation of the growing peptide chain, improving access for reagents.[15]

  • Application: Pseudoproline dipeptides are incorporated as a single unit, replacing a Ser or Thr residue and the preceding amino acid in the sequence.[11] The native Ser or Thr is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[5]

  • Best Practices: For optimal results, space pseudoprolines approximately every 6-7 residues.[17] They are particularly effective when placed before hydrophobic stretches.[17]

Another powerful technique is the temporary protection of the backbone amide nitrogen. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose in Fmoc-SPPS.[2][5]

  • Mechanism of Action: By substituting the amide proton with a Dmb or Hmb group, the capacity for hydrogen bond donation is eliminated, directly preventing the formation of β-sheet structures.[5]

  • Application: These protecting groups can be introduced on specific amino acid residues. Due to the steric hindrance of the protected nitrogen, coupling the subsequent amino acid can be challenging.[5] To circumvent this, it is common to use pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH.[5] The Dmb/Hmb groups are removed during the final TFA cleavage.[5]

  • Additional Benefit: Backbone protection with Dmb or Hmb at an amino acid preceding an aspartic acid residue can also prevent the formation of aspartimide side products.[5]

Backbone_Modification cluster_0 Standard Peptide Backbone cluster_1 Backbone Modification Peptide1 ...-NH-CHR-CO-NH-CHR'-CO-... H_Bond Intermolecular H-Bonding Protected_Peptide ...-N(Dmb)-CHR-CO-NH-CHR'-CO-... Peptide2 ...-NH-CHR-CO-NH-CHR'-CO-... No_H_Bond H-Bonding Disrupted

Caption: Disruption of H-bonding by Dmb backbone protection.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

This protocol describes the use of a chaotropic salt wash to break up existing peptide aggregation prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • DMF (N,N-Dimethylformamide)

  • 0.8 M NaClO₄ or LiCl in DMF[4]

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed to the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with the 0.8 M chaotropic salt solution in DMF (2 times for 1 minute each).[4] This step helps to disrupt existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction.[4] Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol provides general steps for incorporating a pseudoproline dipeptide into a peptide sequence during automated or manual Fmoc-SPPS.

Materials:

  • Peptide-resin

  • Appropriate Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide

  • Coupling reagent (e.g., HATU, HCTU)

  • Activation base (e.g., DIPEA)

  • DMF

Procedure:

  • Sequence Selection: Identify a Ser or Thr residue in your sequence that is a suitable candidate for replacement with a pseudoproline dipeptide.

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Dipeptide Coupling: a. Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide, coupling reagent, and activation base in DMF. b. Add the activation mixture to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours). Using a 5-fold excess of the activated pseudoproline dipeptide is generally sufficient for complete coupling within 1 hour.[6]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Confirmation (Optional): Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction.

  • Continue Synthesis: Proceed with the deprotection of the newly added dipeptide and the coupling of the next amino acid in the sequence.

  • Final Cleavage: The native peptide sequence is regenerated upon standard TFA-mediated cleavage from the resin.[6]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available from: [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available from: [Link]

  • Pseudoproline. Wikipedia. Available from: [Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Available from: [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Available from: [Link]

  • Peptide-based amyloid-beta aggregation inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Pseudoproline Product Spotlight. Merck Millipore. Available from: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal. Available from: [Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry. Available from: [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences. Available from: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available from: [https://www.biotage.com/blog/how-to-synthesize-hydrophobic-peptides-choosing-the-right-solvent]([Link] hydrophobic-peptides-choosing-the-right-solvent)

  • Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Chemistry. Available from: [Link]

  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. Available from: [Link]

  • Hmb and Dmb Protected Derivatives. AAPPTEC. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate. Available from: [Link]

  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

  • Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Publications. Available from: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available from: [Link]

Sources

Cost-effective strategies for using L-Phenylalanine-N-Fmoc (ring-13C6)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting for L-Phenylalanine-N-Fmoc (ring-13C6)

Current Status: Operational Subject: Cost-Effective Utilization of Isotope-Labeled Reagents in SPPS Ticket ID: ISO-PHE-13C6-OPT

Executive Summary

You are working with Fmoc-L-Phenylalanine (ring-13C6) .[1][2] This reagent carries a significant cost premium (approx. 10–20x standard Fmoc-Phe) due to the stable isotope enrichment on the aromatic ring. Standard Solid-Phase Peptide Synthesis (SPPS) protocols—which typically demand 5 to 10 equivalents of amino acid—are economically unviable here.

This guide provides a validated technical framework to reduce stoichiometry to 1.2–1.5 equivalents without compromising coupling efficiency (>99%), and details a recovery workflow for unreacted material.

Part 1: Strategic Planning (Pre-Synthesis)

FAQ: Stoichiometry & Reagent Selection

Q: Can I really drop from 5 equivalents to 1.5 equivalents? A: Yes, but you must trade excess for activation efficiency and concentration. In standard SPPS, high equivalents drive the reaction kinetics (Rate = k [AA][Resin]). When you lower [AA], you must increase the reaction rate constant (


) or the effective concentration.

Protocol Adjustment:

  • Concentration: Dissolve the Fmoc-Phe-13C6 in the minimum volume of DMF/NMP possible (aim for 0.5 M to 1.0 M ). Standard automated synthesizers often dilute to 0.2 M, which is fatal for low-stoichiometry couplings.

  • Activation: Switch from carbodiimides (DIC/Oxyma) to aminium/phosphonium salts (HATU or PyBOP) for this specific step. HATU generates the highly reactive At-ester, which couples faster than the OBt-ester.

Q: Will using HATU cause racemization? A: Phenylalanine is relatively resistant to racemization compared to Cys or His. However, HATU is powerful. To mitigate risk:

  • Use TMP (2,4,6-trimethylpyridine) or DIEA as the base.

  • Maintain base stoichiometry at exactly 2.0 equivalents relative to the amino acid. Excess base promotes Fmoc cleavage and racemization.

  • Limit coupling time to 45–60 minutes.

Part 2: Experimental Workflows

Workflow A: Low-Stoichiometry Coupling Protocol

Objective: Achieve >99% coupling efficiency with 1.5 eq. of Fmoc-Phe-13C6.

ParameterStandard ProtocolIsotope-Optimized Protocol
Stoichiometry 5.0 – 10.0 eq1.2 – 1.5 eq
Activator HBTU or DIC/OxymaHATU (0.98 eq relative to AA)
Base DIEA (10–20 eq)DIEA or TMP (2.0 eq relative to AA)
Concentration 0.2 M0.5 M – 0.8 M (Manual addition recommended)
Time 20–30 min45–60 min (Double couple if Kaiser test is positive)
Mixing Vortex/ShakeIntermittent Agitation (Allow diffusion)

Step-by-Step:

  • Calculate: Weigh exactly 1.5 eq of Fmoc-Phe-13C6 relative to resin loading.

  • Dissolve: Dissolve AA and 1.45 eq of HATU in minimal dry DMF.

  • Activate: Add 2.0 eq of DIEA. Shake for 30 seconds to form the activated ester.

  • Couple: Add immediately to the resin-bound peptide.

  • React: Agitate for 60 minutes.

  • Test: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete. Do NOT wash. Proceed to Workflow B (Recovery) or add 0.5 eq more reagents.

    • Colorless beads: Complete. Collect filtrate for recovery (Workflow B).

Workflow B: The "Isotope Recovery Loop"

Objective: Recover unreacted Fmoc-Phe-13C6 from the coupling mixture. Note: This is only possible because the Fmoc group is stable during coupling. You must collect the waste BEFORE adding the deprotection reagent (Piperidine).

Theory: Unreacted Fmoc-AA exists as a carboxylate salt or active ester in the coupling mixture. By acidifying, we convert it back to the organic-soluble free acid, while urea byproducts and coupling reagents often remain in the aqueous phase or can be washed away.

RecoveryLoop Start Coupling Mixture (Resin + AA + HATU + Base) Filter Filtration Start->Filter Resin Resin (Proceed to Deprotection) Filter->Resin Solid Phase Filtrate Filtrate (Contains excess Fmoc-Phe-13C6) Filter->Filtrate Liquid Phase Quench Quench/Acidify (Add 1M HCl or 5% KHSO4) Filtrate->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Wash Wash Organic Phase (1x Water, 1x Brine) Extract->Wash Dry Dry & Evaporate (Na2SO4 -> Rotovap) Wash->Dry Recycle Recovered Fmoc-Phe-13C6 (Check Purity via HPLC) Dry->Recycle

Caption: Workflow for the isolation and recovery of unreacted isotope-labeled amino acids from SPPS waste streams.

Recovery Protocol:

  • Filtration: Drain the reaction vessel into a clean flask. Wash resin with 1x DMF and add to the flask. (Do NOT wash with Piperidine yet).

  • Acidification: Pour the DMF filtrate into a beaker containing ice-cold 5% KHSO4 or 1M HCl. This quenches the active ester and protonates the Fmoc-Phe (pH < 3).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc). The Fmoc-Phe moves to the organic layer.

  • Purification: Wash the EtOAc layer with water (to remove DMF) and brine. Dry over Na2SO4.

  • Isolation: Evaporate solvent. The residue contains Fmoc-Phe-13C6 and tetramethylurea (from HATU).

  • Cleanup: For high purity, pass through a short silica plug or perform a rapid recrystallization from EtOAc/Hexane.

Part 3: Troubleshooting Guide

Issue 1: Low Coupling Yield (Deletion Sequences)

Symptom: Mass spec shows [M - Phe] peaks. Root Cause: 1.5 eq was insufficient due to steric hindrance or wet solvent (hydrolysis of active ester). Fix:

  • Double Coupling: Do not increase the initial amount. Instead, split the 1.5 eq into two batches of 0.75 eq. Couple the first batch for 45 min, drain (save for recovery), then couple the second batch. This refreshes the active species.

  • Check Solvent: Ensure DMF is "amine-free" and dry. Water hydrolyzes the HATU active ester rapidly.

Issue 2: Racemization (D-Phe formation)

Symptom: HPLC shows split peaks or shoulders; NMR shows distinct diastereomeric shifts. Root Cause: Over-activation (too much base) or prolonged coupling at high temperature. Fix:

  • Base Check: Ensure DIEA is fresh and free of secondary amines.

  • Switch Reagent: If racemization persists, switch from HATU to DIC/Oxyma Pure (1:1 ratio). It is slower but significantly suppresses racemization [1].

  • Temperature: Do not use microwave heating for this specific step. Keep at Room Temperature (25°C) or 40°C max.

Issue 3: Precipitation in the Reaction Vessel

Symptom: Cloudy mixture or clogged frit. Root Cause: High concentration (0.5 M) causing Fmoc-AA or urea byproducts to crash out. Fix:

  • Add DMSO (10-20%) to the DMF coupling mixture. DMSO improves solubility of Fmoc-AAs and enhances coupling rates by disrupting chain aggregation [2].

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.[3] Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

  • Isotope Labeling & SPPS Efficiency. Cambridge Isotope Laboratories Technical Notes. Link

Sources

Technical Support Center: Resolving Peak Overlap in 2D NMR with Specific Ring-¹³C Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of 2D NMR and encountering the common challenge of peak overlap. Here, we provide in-depth troubleshooting advice and frequently asked questions focused on the strategic use of specific ring-¹³C labeling to achieve unambiguous resonance assignments, particularly for aromatic systems.

Introduction: The Challenge of Spectral Crowding

In the analysis of complex biomolecules and drug candidates, 2D NMR spectra, such as the ¹H-¹³C HSQC, are indispensable tools. However, as molecular size and complexity increase, so does the density of signals, leading to significant peak overlap.[1][2][3] This spectral congestion can obscure crucial correlations, hindering definitive structural and dynamic analyses. Aromatic regions of proteins, with their limited chemical shift dispersion for phenylalanine, tyrosine, and tryptophan residues, are particularly susceptible to this issue.[4]

Uniform ¹³C labeling, while a powerful starting point, can exacerbate this problem by introducing ¹³C-¹³C scalar couplings that broaden lines and complicate spectra.[5] Specific isotopic labeling strategies, where ¹³C is incorporated only at select positions, offer an elegant solution by simplifying spectra and enhancing resolution.[2][4][5] This guide focuses on the application of specific ring-¹³C labeling to tackle these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to get your research back on track.

Question 1: My ¹H-¹³C HSQC spectrum of the aromatic region is still too crowded, even with specific labeling. What's going on and how can I fix it?

Answer:

This is a common frustration, but several factors could be at play. Let's break down the potential causes and solutions.

Causality:

  • Incomplete Suppression of Unwanted Signals: Even with specific labeling, residual signals from natural abundance ¹³C or from metabolic scrambling can contribute to spectral clutter.

  • Suboptimal NMR Parameters: The acquisition parameters of your 2D NMR experiment may not be optimized for resolving closely spaced peaks.

  • Sample Conditions: Factors like protein concentration, buffer composition, and temperature can influence spectral quality and resolution.[6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a crowded aromatic HSQC spectrum.

Detailed Steps:

  • Verify Labeling Specificity:

    • Protocol: Acquire a simple 1D ¹³C spectrum.

    • Rationale: This allows you to quickly assess the overall ¹³C incorporation and identify any significant off-target labeling.[8] If you see a multitude of unexpected peaks, your labeling strategy may need refinement.

    • Action: Re-evaluate your choice of ¹³C-labeled precursors and the metabolic pathways of your expression system. For instance, using [1-¹³C] ribose can exclusively label His δ2 and Trp δ1 positions.[9]

  • Optimize NMR Parameters:

    • Protocol: Increase the number of increments in the indirect dimension (t1) of your HSQC experiment.

    • Rationale: More t1 increments directly translate to higher resolution in the ¹³C dimension, which is crucial for separating closely spaced aromatic signals.

    • Action: While this increases experiment time, the improved resolution is often worth the investment. Consider using non-uniform sampling (NUS) to reduce acquisition time while maintaining high resolution.

    • Advanced Technique: Implement a constant-time (CT) HSQC experiment. This pulse sequence helps to simplify the spectrum by removing the effects of one-bond ¹³C-¹³C couplings, which can be a source of line broadening and multiplet structures in uniformly labeled samples.[10]

  • Refine Sample Conditions:

    • Protocol: Prepare a series of small-scale samples to screen for optimal buffer pH, ionic strength, and temperature.

    • Rationale: Sample conditions can significantly impact protein conformation and dynamics, which in turn affect chemical shifts.[11] A slight change in pH, for example, can alter the protonation state of histidine residues and shift their signals.

    • Action: Aim for conditions that yield the sharpest and most dispersed signals in a 1D ¹H spectrum before proceeding to the more time-consuming 2D experiments.

Question 2: I'm seeing artifactual peaks in my ¹³C-edited NOESY spectrum. How can I be sure I'm only observing genuine intermolecular NOEs?

Answer:

Artifacts in edited NOESY experiments are a common pitfall that can lead to incorrect structural interpretations. The key is to employ robust filtering techniques and be meticulous in your data analysis.

Causality:

  • Imperfect Isotope Filtering: The pulse sequences designed to filter out intramolecular NOEs (i.e., those within the ¹³C-labeled molecule) may not be perfectly efficient, leading to signal leakage.

  • Pulse Imperfections and Offset Effects: Variations in radiofrequency pulse performance across the spectrum can result in incomplete magnetization inversion or excitation, generating artifacts.[12][13][14]

Experimental Protocol for Clean ¹³C-Edited NOESY:

StepActionRationale
1 Implement a Double Half-Filter NOESY Pulse Sequence This design provides superior suppression of intramolecular cross-peaks compared to single-filter methods.[12][13]
2 Use Shaped ¹³C Pulses Replace standard rectangular 180° ¹³C pulses with shaped pulses, such as hyperbolic secant pulses.
3 Optimize Filter Delays Carefully calibrate the delays in the isotope filter elements based on the one-bond ¹JCH coupling constant.
4 Acquire Control Spectra Run a NOESY experiment on a sample of the unlabeled binding partner under identical conditions.
5 Data Processing and Analysis Process the data with appropriate window functions and perform careful baseline correction.

Diagram of a Double Half-Filter Concept:

Caption: Conceptual flow of a double half-filter NOESY experiment.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of specific ¹³C labeling over uniform labeling for resolving peak overlap?

A1: The primary advantages are:

  • Spectral Simplification: By only labeling specific sites, the number of signals in the spectrum is dramatically reduced, minimizing the chances of overlap.[2]

  • Elimination of ¹JCC Couplings: Specific labeling avoids having adjacent ¹³C atoms, which eliminates the large one-bond ¹³C-¹³C couplings that broaden signals and complicate spectra in uniformly labeled samples.[4]

  • Enhanced Sensitivity: For larger proteins, reducing the number of coupled spins can lead to narrower linewidths and improved signal-to-noise ratios.[2]

Q2: Which precursors should I use for specific labeling of aromatic rings?

A2: The choice of precursor depends on the desired labeling pattern. Here are some common strategies:

  • [1-¹³C]glucose or [2-¹³C]glucose: These will lead to specific labeling patterns in the aromatic rings of Phe, Tyr, and Trp through the shikimate pathway.

  • [4-¹³C]-erythrose: In combination with unlabeled pyruvate, this can be used for more targeted labeling within the aromatic rings.[15]

  • Specifically labeled amino acids: For complete control, you can provide specifically ¹³C-labeled Phe, Tyr, or Trp in the growth media, although this is a more expensive option.[9][16][17]

Q3: Can I perform quantitative analysis on my 2D spectra if I use specific labeling?

A3: Yes, quantitative analysis is possible, but it requires careful experimental design. The intensity of a cross-peak in a standard HSQC is not directly proportional to concentration due to relaxation effects during the pulse sequence.[1] To obtain quantitative data, you can:

  • Use a constant-time TOCSY experiment and analyze the peak volumes.[18]

  • Employ techniques like HSQC₀, where a series of HSQC spectra with varying repetition times are acquired and extrapolated to zero time.[1]

  • Always include an internal standard of known concentration for accurate quantification.

Q4: What software do you recommend for analyzing 2D NMR data with specific labeling?

A4: Several excellent software packages are available for processing and analyzing multidimensional NMR data. Some popular choices among researchers include:

  • CCPN Analysis (AnalysisAssign): A powerful and flexible tool specifically designed for biomolecular NMR, capable of handling spectra with up to 8 dimensions.[19]

  • Mnova NMR: A user-friendly software that supports data from all major NMR vendors and offers a wide range of processing and analysis tools.[20][21]

  • NMRium: A web-based platform for visualizing, analyzing, and processing 1D and 2D NMR spectra.[22]

  • ACD/NMR Workbook Suite: A comprehensive software for processing, analysis, and databasing of 1D and 2D NMR data.[23]

  • TopSpin: Bruker's own software, which is free for academic users and provides a complete suite of tools for data acquisition and processing.[21]

The best choice will depend on your specific needs, operating system, and personal preference. Many of these offer free trial versions or academic licenses.

References

  • A ¹³C labeling strategy reveals a range of aromatic side chain motion in calmodulin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy - NIH. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Jouhten, P., & Maaheimo, H. (2014). Labelling Analysis for 13C MFA Using NMR Spectroscopy. In Metabolic Flux Analysis (pp. 129-153). Humana Press.
  • Resolving resonance overlap in the 2D ¹³C−¹H HSQC spectrum of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Simultaneous Quantification and Identification of Individual Chemicals in Metabolite Mixtures by Two-Dimensional Extrapolated Time-Zero 1H−13C HSQC (HSQC0) - ACS Publications. (2011). ACS Publications. Retrieved February 12, 2026, from [Link]

  • AnalysisAssign - Software for analysis of biological NMR data - CCPN. (n.d.). Collaborative Computational Project for NMR. Retrieved February 12, 2026, from [Link]

  • Protein NMR Sample Requirements - Michigan State University. (n.d.). Michigan State University. Retrieved February 12, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). cortec-net.com. Retrieved February 12, 2026, from [Link]

  • Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Mestrelab Research. Retrieved February 12, 2026, from [Link]

  • NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - MDPI. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved February 12, 2026, from [Link]

  • A (13)C double-filtered NOESY with strongly reduced artefacts and improved sensitivity - PubMed. (1995). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • NMR Data Processing Software - University of Delaware. (n.d.). University of Delaware. Retrieved February 12, 2026, from [Link]

  • Novel approaches in selective tryptophan isotope labeling by using Escherichia coli overexpression media - PubMed. (2015). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Portland Press. Retrieved February 12, 2026, from [Link]

  • Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • A 13C double-filtered NOESY with strongly reduced artefacts and improved sensitivity. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • NMR Software for Advanced Processing | NMR Workbook Suite - ACD/Labs. (n.d.). ACD/Labs. Retrieved February 12, 2026, from [Link]

  • A 13C double-filtered NOESY with strongly reduced artefacts and improved sensitivity. (n.d.). calvin.edu. Retrieved February 12, 2026, from [Link]

  • Site-selective 13C labeling of histidine and tryptophan using ribose - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Assessing the potential of quantitative 2D HSQC NMR in 13C enriched living organisms. (n.d.). Nature. Retrieved February 12, 2026, from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (2022). ACS Publications. Retrieved February 12, 2026, from [Link]

  • A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli | bioRxiv. (2021). bioRxiv. Retrieved February 12, 2026, from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.). cdn.intechopen.com. Retrieved February 12, 2026, from [Link]

  • The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - RSC Publishing. (2024). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Identifying Peak Overlap on an HMBC Spectrum - ACD/Labs. (n.d.). ACD/Labs. Retrieved February 12, 2026, from [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. Retrieved February 12, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - DiVA. (n.d.). DiVA. Retrieved February 12, 2026, from [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Difference between 13C edited and 13C resolved NOESY - NMR Wiki Q&A Forum. (2013). NMR Wiki. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Guide: Optimizing Solvent Choice for Fmoc-Phe(ring-13C6) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing ¹³C-labeled Fmoc-L-Phenylalanine, specifically Fmoc-Phe(ring-¹³C₆)-OH, in solid-phase peptide synthesis (SPPS). The successful incorporation of this, and any, amino acid is critically dependent on its complete dissolution prior to the coupling step. Incomplete solubility is a primary cause of failed syntheses, leading to deletion sequences and diminished purity of the final peptide product.[1]

This guide provides a structured approach to understanding and overcoming the solubility challenges associated with Fmoc-Phe(ring-¹³C₆)-OH, leveraging its physicochemical properties to inform solvent selection and troubleshooting strategies.

Physicochemical Profile: Understanding the Molecule

Fmoc-Phe(ring-¹³C₆)-OH is structurally analogous to its unlabeled counterpart, with the key difference being the isotopic enrichment in the phenyl ring. This modification increases the molecular weight but does not fundamentally alter the polarity or chemical reactivity that governs solubility.[2][3] Its behavior is dictated by two main structural features:

  • The Fmoc Group: A large, nonpolar, and aromatic protecting group that contributes significantly to the molecule's hydrophobicity and can participate in π-stacking interactions.[4]

  • The Phenylalanine Side Chain: An inherently hydrophobic benzyl group that encourages aggregation in polar solvents through hydrophobic interactions.[5]

These characteristics make Fmoc-Phe(ring-¹³C₆)-OH prone to aggregation and challenging to dissolve in certain solvent systems.[5][6]

PropertyValueSource
Chemical Formula C₂₄H₂₁NO₄ (with ¹³C₆ enrichment)[2]
Molecular Weight ~393.38 g/mol [2]
Appearance White to off-white crystalline powder[4]
Storage 2-8°C, desiccated, protected from light[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving Fmoc-Phe(ring-¹³C₆)-OH? A1: The most effective and widely used solvents for Fmoc-protected amino acids in SPPS are polar aprotic solvents.[7] For Fmoc-Phe(ring-¹³C₆)-OH, the primary choices are:

  • N,N-Dimethylformamide (DMF): The most common solvent in Fmoc-SPPS. Fmoc-Phe-OH is generally considered to have good to excellent solubility in DMF.[8]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent than DMF and can be a superior choice for difficult-to-dissolve amino acids or during the synthesis of hydrophobic peptides.[6][9][10]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent with high polarity, often capable of dissolving compounds that are insoluble in DMF or NMP.[1][11]

Q2: My Fmoc-Phe(ring-¹³C₆)-OH is not dissolving completely in DMF at room temperature. What is the likely cause? A2: This is a common issue stemming from the molecule's tendency to self-associate and form aggregates.[6] Both the hydrophobic phenylalanine side chain and the large Fmoc group can lead to the formation of intermolecular hydrogen bonds and hydrophobic interactions, creating β-sheet-like structures that are poorly solvated.[6] Simple vortexing may be insufficient to overcome these strong intermolecular forces.

Q3: Does the ¹³C₆ isotopic label significantly impact the required solvent or protocol compared to standard Fmoc-Phe-OH? A3: No. The substitution of ¹²C with ¹³C atoms in the phenyl ring results in a negligible change in the molecule's polarity, pKa, and fundamental chemical properties. The solubility behavior of Fmoc-Phe(ring-¹³C₆)-OH can be considered identical to that of unlabeled Fmoc-Phe-OH for all practical purposes. Therefore, standard protocols for the unlabeled version are directly applicable.

Q4: Is there a recommended maximum concentration for Fmoc-Phe(ring-¹³C₆)-OH in DMF? A4: While an absolute maximum depends on conditions like temperature and solvent purity, a practical and effective concentration used in many protocols is around 0.5 M. One supplier notes that 25 mmoles of Fmoc-Phe-OH are "clearly soluble" in 50 mL of DMF, which corresponds to this concentration. It is always advisable to prepare the solution as close to the time of use as possible to minimize potential degradation or aggregation over time.

In-Depth Troubleshooting Guide

When encountering solubility issues, a systematic, stepwise approach is crucial to achieving complete dissolution without compromising the integrity of the amino acid.

Workflow for Optimizing Dissolution

The following workflow provides a logical progression from simple to more aggressive dissolution techniques.

G start Start: Add Fmoc-Phe(ring-13C6) to primary solvent (e.g., DMF) vortex 1. Vigorous Vortexing (2-5 minutes) start->vortex check1 Fully Dissolved? vortex->check1 sonicate 2. Sonicate in Water Bath (5-15 min, monitor temp) check1->sonicate No success Proceed to Coupling check1->success  Yes check2 Fully Dissolved? sonicate->check2 heat 3. Gentle Warming (Max 30-40°C) check2->heat No check2->success  Yes check3 Fully Dissolved? heat->check3 cosolvent 4. Add Co-Solvent (e.g., 10-20% DCM or NMP) check3->cosolvent No check3->success  Yes check4 Fully Dissolved? cosolvent->check4 switch 5. Switch Primary Solvent (e.g., to NMP or DMSO) check4->switch No check4->success  Yes switch->success

Caption: Decision workflow for dissolving Fmoc-Phe(ring-13C6).

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Accurately weigh the required amount of Fmoc-Phe(ring-¹³C₆)-OH into a clean, dry vessel suitable for your synthesis.

  • Add the calculated volume of high-purity DMF (or other primary solvent) to achieve the desired concentration (e.g., 0.5 M).

  • Seal the vessel and vortex vigorously for 2-5 minutes at ambient temperature.[6]

  • Visually inspect the solution against a bright background. It should be completely clear with no suspended particles. If undissolved material persists, proceed to Protocol 2.

Protocol 2: Aided Dissolution (Sonication and Gentle Heating) Causality: Sonication introduces high-frequency sound waves, creating cavitation bubbles that physically disrupt particle aggregates.[6] Gentle heating increases the kinetic energy of solvent and solute molecules, overcoming the activation energy of dissolution.

  • Following Protocol 1, place the sealed vessel in a sonicating water bath.

  • Sonicate for 5-15 minute intervals. Use a temperature-controlled bath if available to prevent excessive heating.

  • Visually inspect for dissolution.

  • If solids remain, warm the solution in a water bath to 30-40°C while stirring or vortexing intermittently.[6]

  • Caution: Avoid temperatures above 40°C, as prolonged exposure, especially in the presence of any basic impurities, can risk premature cleavage of the heat-sensitive Fmoc group.[6]

Protocol 3: Advanced Strategies (Co-Solvents and Alternative Solvents) Causality: A co-solvent can modify the overall polarity and solvating properties of the mixture, disrupting the specific intermolecular forces that cause aggregation. Switching to a stronger primary solvent like NMP is a robust solution when DMF is insufficient.[6][9]

  • Co-Solvent Addition: If the amino acid remains insoluble after Protocol 2, consider adding a small percentage of a co-solvent. Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) can be effective. Start by adding 10% (v/v) of the co-solvent and repeat the vortexing and/or sonication steps.

  • Switching Primary Solvent: If co-solvents fail, the most reliable next step is to remake the solution in a stronger solvent. Discard the previous mixture and start again with NMP or DMSO, following Protocol 1.[6][10]

Issue: Precipitation Occurs During the Coupling Reaction

If you successfully dissolve the Fmoc-Phe(ring-¹³C₆)-OH but observe precipitation after adding it to the resin, the problem is likely on-resin aggregation.

  • Cause: The growing peptide chain, particularly if it contains multiple hydrophobic residues, can fold and aggregate on the solid support. This creates a hydrophobic environment that is poorly solvated, causing the incoming activated amino acid to crash out of solution.[6]

  • Solutions:

    • Use Chaotropic Agents: Adding a small amount of a chaotropic salt like Lithium Chloride (LiCl) (e.g., 0.1 M) to the coupling reaction can disrupt hydrogen bonding networks and reduce aggregation.[6]

    • Elevate Reaction Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can improve both solubility and reaction kinetics.[6][12]

    • Employ "Difficult Sequence" Protocols: Utilize stronger activating agents or modified coupling cycles designed to overcome aggregation-prone sequences.[6]

Solvent Selection Rationale

Choosing the right solvent is fundamental. Below is a comparison of the most common solvents used in Fmoc-SPPS.

Table of Common SPPS Solvents

SolventPolarityBoiling PointKey Considerations & Rationale
N,N-Dimethylformamide (DMF) High153 °CThe industry standard; excellent swelling for polystyrene resins and good solvating power for most reagents.[9] Can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[9]
N-Methyl-2-pyrrolidone (NMP) High202 °COften a more powerful solvent than DMF, making it ideal for hydrophobic or aggregation-prone sequences.[9][10] More stable than DMF but also more viscous and has a higher boiling point.
Dimethyl Sulfoxide (DMSO) Very High189 °CAn exceptionally strong solvent that can disrupt secondary structures. Often used as a co-solvent in difficult couplings to improve solvation of aggregated peptide chains.[1]
Dichloromethane (DCM) Low40 °CGood for swelling polystyrene resins but generally a poor solvent for peptide chains.[9] Can be used as a co-solvent to modulate polarity but is rarely used as the primary solvent in Fmoc chemistry due to reactivity with piperidine.[9]

References

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Kumar, A., et al. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Mass Shifts: Ring-13C6 vs. Uniform-13C Labeled Peptides in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, stable isotope labeling (SIL) coupled with mass spectrometry (MS) stands as a cornerstone for accurate and robust protein quantification. The deliberate introduction of heavy isotopes into peptides creates a predictable mass shift, enabling the precise differentiation and relative quantification of proteins between samples. Among the arsenal of labeling strategies, the use of 13C-labeled amino acids is prevalent. This guide provides an in-depth technical comparison of two common labeling patterns for phenylalanine: Ring-13C6 and Uniform-13C, focusing on the resulting mass shifts and their implications for experimental design and data interpretation.

The Foundation: Understanding Isotopic Labeling and Mass Shift

Stable isotope labeling fundamentally relies on the incorporation of heavier, non-radioactive isotopes into a peptide of interest. In mass spectrometry, this results in a "heavy" isotopic cluster that is clearly resolved from the "light" or natural abundance peptide. The mass difference between the monoisotopic peaks of the light and heavy peptides, known as the mass shift, is the critical parameter for quantification.

The precision of this mass shift is paramount. It must be significant enough to avoid overlap with the natural isotopic distribution of the unlabeled peptide, yet not so large as to cause significant changes in chromatographic behavior or fragmentation patterns.

Phenylalanine: A Closer Look at the Labeling Patterns

Phenylalanine, an essential amino acid with the chemical formula C₉H₁₁NO₂, is a frequent target for isotopic labeling due to its presence in many proteins.[1][2][3][4][5][6] Let's dissect the two labeling strategies:

  • Ring-13C6 Phenylalanine: In this labeling scheme, the six carbon atoms of the aromatic benzene ring are replaced with 13C isotopes. The remaining three carbon atoms (the α-carbon, β-carbon, and carboxyl carbon) retain their natural isotopic abundance.

  • Uniform-13C Phenylalanine (Uniform-13C9): This approach involves the substitution of all nine carbon atoms in the phenylalanine molecule with 13C isotopes. This is often referred to as "fully labeled."[7]

The choice between these two labeling patterns has direct consequences on the observed mass shift in a peptide containing a single phenylalanine residue.

Calculating the Theoretical Mass Shift: A Quantitative Comparison

The mass shift is a direct consequence of the difference in mass between the heavy isotope (13C) and the light isotope (12C). The mass of a 12C atom is defined as exactly 12 Daltons (Da), while the mass of a 13C atom is approximately 13.003355 Da.[8][9][10][11][12] Therefore, for each 12C atom replaced by a 13C atom, there is a mass increase of approximately 1.003355 Da.

Let's calculate the theoretical mass shift for a peptide containing one phenylalanine residue for each labeling strategy:

Labeling StrategyNumber of 13C AtomsCalculationTheoretical Mass Shift (Da)
Ring-13C6 66 * (13.003355 Da - 12.000000 Da)6.02013
Uniform-13C9 99 * (13.003355 Da - 12.000000 Da)9.030195

This fundamental difference of approximately 3 Da in the mass shift is a key consideration for experimental design.

Experimental Verification: A Step-by-Step Protocol for Comparative Analysis

To empirically validate these theoretical mass shifts and assess any potential analytical differences, a direct comparative experiment using high-resolution mass spectrometry is essential.

Experimental Workflow

Figure 1: A generalized workflow for the comparative analysis of Ring-13C6 and Uniform-13C9 labeled peptides.

Detailed Protocol:
  • Peptide Synthesis:

    • Synthesize a model tryptic peptide containing a single phenylalanine residue. Three versions are required:

      • Unlabeled (Light)

      • Containing one Ring-13C6 Phenylalanine (Heavy 1)

      • Containing one Uniform-13C9 Phenylalanine (Heavy 2)

    • Purify all peptides to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Quantification and Mixture Preparation:

    • Accurately quantify the concentration of each purified peptide, for example, by amino acid analysis (AAA).

    • Prepare two equimolar mixtures:

      • Mixture A: Unlabeled Peptide + Ring-13C6 Labeled Peptide

      • Mixture B: Unlabeled Peptide + Uniform-13C9 Labeled Peptide

  • LC-MS/MS Analysis: [12]

    • Chromatography: Employ a standard reversed-phase liquid chromatography method suitable for peptide separation. The expectation is that the light and heavy peptides will co-elute.[8]

    • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) capable of resolving the isotopic clusters of the light and heavy peptides.[2]

    • Acquisition Method:

      • Acquire full MS1 scans to determine the precursor m/z values of the light and heavy peptides.

      • Use a data-dependent acquisition (DDA) strategy to trigger MS/MS fragmentation of the most intense precursor ions. Common fragmentation techniques include Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[13]

  • Data Analysis:

    • Mass Shift Determination:

      • Extract the ion chromatograms (XICs) for the monoisotopic peaks of the light and heavy peptides in each mixture.

      • From the full MS1 spectra, determine the experimental m/z of the monoisotopic peaks for the light and heavy peptides.

      • Calculate the experimental mass shift and compare it to the theoretical value.

    • Fragmentation Analysis:

      • Analyze the MS/MS spectra of the light and heavy peptides.

      • Identify the b- and y-ion series for each peptide.

      • Compare the fragmentation patterns, noting the mass shifts in the fragment ions that contain the labeled phenylalanine residue.

Expected Experimental Outcomes and Discussion

Mass Shift and Spectral Clarity

The primary and most evident difference will be the magnitude of the mass shift. A peptide containing Ring-13C6 phenylalanine will exhibit a mass shift of approximately +6 Da .[14][15] In contrast, a peptide with Uniform-13C9 phenylalanine will show a larger mass shift of approximately +9 Da .

The larger +9 Da shift from the Uniform-13C9 label provides greater separation from the natural isotopic envelope of the unlabeled peptide. This can be advantageous in complex samples where chemical noise or overlapping isotopic clusters from other co-eluting species might be present. The increased separation can lead to more confident peak picking and integration, potentially improving the accuracy of quantification.

Chromatographic Behavior

For 13C and 15N labeled peptides, the expectation is that they will co-elute with their unlabeled counterparts.[8] While minor differences in retention time have been occasionally reported, particularly with deuterium labeling, the use of 13C is generally considered to have a negligible effect on chromatographic properties. Therefore, both Ring-13C6 and Uniform-13C9 labeled peptides are expected to co-elute with the unlabeled peptide, which is a critical prerequisite for accurate quantification.

Fragmentation Patterns

The fundamental fragmentation pathways (e.g., cleavage at the peptide bonds to produce b- and y-ions) are not expected to differ between the unlabeled and labeled peptides.[16] The introduction of stable isotopes does not alter the chemical bonds of the peptide backbone.

The key difference in the MS/MS spectra will be the predictable mass shift of the fragment ions containing the labeled phenylalanine.

  • For a peptide with Ring-13C6 phenylalanine , any b-ion containing the label will be shifted by +6 Da, and any y-ion containing the label will also be shifted by +6 Da.

  • For a peptide with Uniform-13C9 phenylalanine , the corresponding fragment ions will exhibit a +9 Da shift.

This predictable shift in fragment ions provides an additional layer of confirmation for peptide identification and can be particularly useful in targeted proteomics assays like Parallel Reaction Monitoring (PRM).[9]

Conclusion and Recommendations

Both Ring-13C6 and Uniform-13C labeling of phenylalanine are effective strategies for quantitative proteomics. The choice between them depends on the specific requirements of the experiment.

  • Ring-13C6 Phenylalanine is a widely used and cost-effective option that provides a sufficient mass shift for most applications. It is a reliable choice for standard quantitative proteomics experiments.

  • Uniform-13C9 Phenylalanine offers a larger mass shift, which can provide enhanced spectral clarity and easier data analysis, particularly in complex samples or when dealing with low-abundance peptides. The greater separation from the light peptide's isotopic cluster can minimize potential interferences and improve the confidence of quantification.

For researchers aiming for the highest level of quantitative accuracy and confidence, especially in challenging biological matrices, the use of Uniform-13C9 labeled peptides is recommended. The larger mass shift provides a more robust analytical signal, simplifying data interpretation and reducing the potential for errors in peak integration.

Ultimately, the selection of the labeling strategy should be guided by a thorough understanding of the experimental goals, the complexity of the sample, and the desired level of analytical rigor.

References

  • Wikipedia. Phenylalanine. [Link]

  • National Institute of Standards and Technology. Phenylalanine. In NIST Chemistry WebBook. [Link]

  • WebQC.org. Phenylalanine (C9H11NO2) properties. [Link]

  • ACD/Labs. Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. [Link]

  • Mol-Instincts. Phenylalanine. [Link]

  • Wikipedia. Carbon-13. [Link]

  • Grokipedia. Phenylalanine. [Link]

  • Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. [Link]

  • WebQC.org. Phenylalanine (C9H11NO2) molar mass. [Link]

  • Arts, R. J. W., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. eLife, 10, e66231. [Link]

  • Hines, K. M., et al. (2015). Analysis of [ 13 C 6 ]-phenylalanine enrichment with the high-resolution orbitrap MS. Journal of The American Society for Mass Spectrometry, 26(4), 653–660. [Link]

  • Kinter, M., & Kinter, T. (2013). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of mass spectrometry : JMS, 48(2), 269–275. [Link]

  • Kim, J. H., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(11), 1735–1740. [Link]

  • Westfield State University. Mass Spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Methods for the Chiral Purity of Fmoc-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final therapeutic peptide is fundamentally dictated by the purity of its constituent building blocks. Nα-Fmoc-L-phenylalanine is one such critical raw material. Its stereochemical integrity is paramount; the presence of its unnatural enantiomer, D-phenylalanine, can introduce diastereomeric impurities into the final peptide.[1] These impurities can drastically alter the peptide's three-dimensional structure, receptor-binding affinity, and pharmacological activity, potentially leading to reduced efficacy or unforeseen toxicological effects.[2]

Regulatory bodies, including those following International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. For chiral substances developed as a single enantiomer, the opposite enantiomer is treated as a critical impurity that must be monitored and controlled.[3][4] The required enantiomeric excess (ee) for Fmoc-amino acids often exceeds 99.0%, with specifications for pharmaceutical-grade materials frequently demanding ≥99.8% ee.[5] Achieving and verifying this level of purity necessitates robust, sensitive, and reliable analytical methods.

This guide provides an in-depth comparison of the primary chromatographic and electrophoretic techniques used for determining the chiral purity of Fmoc-L-Phenylalanine. We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal QC method for their needs.

Core Analytical Techniques for Chiral Separation

The separation of enantiomers is achieved by creating a transient chiral environment where the two mirror-image molecules interact differently, leading to distinct physical properties—in this case, retention or migration times. This is accomplished by forming temporary diastereomeric complexes with a chiral selector, which can be part of a stationary phase (HPLC, SFC) or a mobile phase/buffer additive (CE).[2] The three most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard and the most prevalent technique for enantiomeric purity analysis due to its versatility, high resolution, and ease of use.[5][6] The separation relies on a Chiral Stationary Phase (CSP) that provides a stereoselective environment for the enantiomers to interact with.

Causality of Experimental Choices (The "Why")
  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical decision in method development. For Nα-Fmoc amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are exceptionally effective.

    • Polysaccharide-based CSPs (e.g., Lux Cellulose, CHIRALPAK): These phases, typically coated or immobilized cellulose or amylose derivatives, form chiral grooves and cavities. Separation of Fmoc-phenylalanine is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate linkages of the polysaccharide backbone.[1][7] The bulky Fmoc and phenyl groups of the analyte enhance these interactions, leading to excellent chiral recognition.[1]

    • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, R): These phases, like Teicoplanin or Ristocetin A, offer a multimodal separation mechanism.[8][9] The ionic character of the glycopeptide's amino and carboxyl groups allows for ion-exchange interactions with the carboxylate of the Fmoc-amino acid, while its basket-like structure provides steric hindrance and multiple sites for hydrogen bonding, leading to robust enantioseparation.[8]

  • Mobile Phase Selection: The mobile phase modulates the interaction between the analyte and the CSP.

    • Reversed-Phase (RP) Mode: Using aqueous-organic mobile phases (e.g., Acetonitrile/Water with an acidic additive) is common for Fmoc-amino acids.[5] The organic modifier (acetonitrile) controls the retention time by competing with the analyte for the non-polar interaction sites on the CSP. An acidic additive like Trifluoroacetic Acid (TFA) is crucial as it ensures the analyte's carboxyl group is protonated (uncharged), preventing peak tailing and promoting consistent interactions with the CSP.[5]

    • Polar Organic Mode: This mode uses a mixture of polar organic solvents (e.g., Methanol/Acetonitrile) and is also highly effective, particularly with certain CSPs.[8]

Representative HPLC Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Dissolve Fmoc-L-Phe in Mobile Phase (e.g., 1 mg/mL) inj Inject Sample (e.g., 5 µL) s_prep->inj mp_prep Prepare Mobile Phase (e.g., ACN/H2O + 0.1% TFA) Degas & Filter col Chiral Separation (e.g., Lux Cellulose-2 Column) Isocratic Flow: 1.0 mL/min mp_prep->col inj->col det UV Detection (e.g., 220 nm or 254 nm) col->det integ Integrate Peaks (L- and potential D-isomer) det->integ quant Calculate Enantiomeric Purity (% Area D-isomer) integ->quant

Caption: High-level workflow for chiral HPLC analysis.

Detailed Experimental Protocol: HPLC
  • System: Agilent 1100 Series HPLC or equivalent with UV detector.

  • Column: Phenomenex Lux® 5 µm Cellulose-2 (250 x 4.6 mm).[5]

  • Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (v/v/v). The exact ratio (e.g., 60:40) should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min (Isocratic).[5]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of Fmoc-L-Phenylalanine at 1 mg/mL in the mobile phase. Prepare a racemic (50:50 L/D) sample to confirm peak identity and determine resolution.

  • System Suitability: Inject the racemic mixture six times. The resolution (Rs) between the L- and D-enantiomer peaks should be >1.5. The relative standard deviation (RSD) for the peak areas should be <2.0%.

  • Analysis: Inject the Fmoc-L-Phenylalanine test sample.

  • Calculation: Determine the percentage of the D-isomer using the area percent formula: % D-isomer = (Area_D / (Area_L + Area_D)) * 100.

Performance Data: HPLC
ParameterL-Fmoc-PheD-Fmoc-PhePerformance MetricSource
Retention Time (t_R)~12.5 min~15.0 minAnalysis Time: < 20 min[5][10]
Resolution (R_s)--> 2.0[1][5]
Selectivity (α)--> 1.2[1]
Limit of Quantification (LOQ)--Typically ≤ 0.05%[11]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. It is often considered a "green" chromatography technique due to the reduced use of organic solvents.[12] For chiral separations, SFC frequently offers faster analysis times and higher efficiency than HPLC.[2][13]

Causality of Experimental Choices (The "Why")
  • Mobile Phase: Supercritical CO₂ is non-polar, but its elution strength and polarity can be finely tuned by adding a small percentage of a polar organic co-solvent (modifier), such as methanol.[14] This mixture has low viscosity and high diffusivity, allowing for high flow rates without a significant loss in resolution, which is the primary reason for SFC's speed advantage.[12]

  • Additives: Similar to HPLC, acidic or basic additives (e.g., formic acid, triethylamine) are often included in the co-solvent.[2] For an acidic analyte like Fmoc-phenylalanine, an acid additive ensures it remains in a single protonation state, leading to sharp, symmetrical peaks and reproducible interactions with the CSP.

  • Stationary Phases: A key advantage of modern SFC is its compatibility with a wide range of CSPs developed for HPLC, including the polysaccharide phases that are highly effective for Fmoc-amino acids.[2] The fundamental chiral recognition mechanisms remain the same as in liquid chromatography.

Representative SFC Workflow

cluster_prep Sample & Co-solvent Preparation cluster_sfc SFC Analysis cluster_data Data Processing s_prep Dissolve Fmoc-L-Phe in Co-solvent (e.g., 1 mg/mL in MeOH) inj Inject Sample s_prep->inj mp_prep Prepare Co-solvent (e.g., Methanol + 0.1% FA) col Chiral Separation (CSP Column) Mobile Phase: sCO₂ + MeOH mp_prep->col inj->col bpr Back Pressure Regulator (BPR) (e.g., 150 bar) col->bpr det UV Detection bpr->det integ Integrate Peaks det->integ quant Calculate Purity integ->quant

Caption: High-level workflow for chiral SFC analysis.

Detailed Experimental Protocol: SFC
  • System: A suitable analytical SFC system with UV detector.

  • Column: Cinchona alkaloid-based (e.g., QN-AX) or Polysaccharide-based CSP (250 x 4.6 mm).[2]

  • Mobile Phase: Supercritical CO₂ and Methanol (MeOH) with 60 mM Formic Acid (FA) and 30 mM Triethylamine (TEA).

  • Gradient/Isocratic: Typically 80:20 (CO₂:MeOH), isocratic.

  • Flow Rate: 3.0 mL/min.[13]

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.[14]

  • Detection: UV.

  • Sample Preparation: Prepare a stock solution of Fmoc-L-Phenylalanine at 1 mg/mL in methanol. Prepare a racemic sample for system suitability.

  • System Suitability: As per HPLC protocol.

  • Analysis & Calculation: As per HPLC protocol.

Performance Data: SFC vs. HPLC
ParameterSFCHPLC (Reversed-Phase)JustificationSource
Analysis Time < 5 minutes 15-25 minutesHigher optimal flow rates in SFC.[2][14]
Organic Solvent Usage Low (e.g., 0.6 mL/min)High (e.g., 1.0 mL/min)CO₂ is the primary mobile phase.[12]
Resolution (R_s) Comparable / HighHighCSPs perform very well in SFC.[2]
Column Equilibration Fast (< 5 min)Slower (10-30 min)Low viscosity of supercritical fluids.[12]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules in a narrow-bore capillary based on their electrophoretic mobility in an applied electric field. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte (BGE).[15] CE offers extremely high separation efficiencies, minimal sample and reagent consumption, and is mechanistically orthogonal to chromatography.

Causality of Experimental Choices (The "Why")
  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.[16] These are cyclic oligosaccharides that form a truncated cone shape. The enantiomers of Fmoc-phenylalanine can enter the hydrophobic cavity of the CD, and subtle differences in the stability of the inclusion complexes formed by the L- and D-isomers lead to different apparent mobilities and, thus, separation.[15] The hydroxyl groups on the rim of the CD can also engage in hydrogen bonding.

  • Background Electrolyte (BGE) & pH: The BGE carries the current and maintains a stable pH. The pH is critical because it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For Fmoc-phenylalanine, a pH above its pKa (~3-4) will render it anionic. A high pH (e.g., 9.5) ensures it is fully deprotonated and also generates a strong EOF, which typically shortens analysis time.[16]

  • Applied Voltage: Voltage is the driving force for separation. Higher voltages generally lead to faster separations and sharper peaks, but can generate Joule heating, which may degrade resolution. A voltage of 10-25 kV is typical.[16][17]

Representative CE Workflow

cluster_prep Sample & Buffer Preparation cluster_ce CE Analysis cluster_data Data Processing s_prep Dissolve Fmoc-L-Phe in Water/Buffer (e.g., 0.5 mg/mL) inj Hydrodynamic Injection (e.g., 35 mbar for 30s) s_prep->inj bge_prep Prepare BGE (e.g., Borate Buffer, pH 9.5) Add Chiral Selector (β-CD) flush Capillary Flush (NaOH, H₂O, BGE) bge_prep->flush flush->inj sep Apply Voltage (e.g., 10-25 kV) Thermostatted at 20°C inj->sep det UV Detection (e.g., 200 nm) sep->det integ Integrate Peaks det->integ quant Calculate Purity integ->quant

Caption: High-level workflow for chiral CE analysis.

Detailed Experimental Protocol: CE
  • System: Capillary Electrophoresis system with UV detector.

  • Capillary: Fused-silica, 61 cm total length (52 cm effective), 50 µm i.d.[17]

  • Background Electrolyte (BGE): 15 mM Sodium tetraborate buffer containing 5 mM β-Cyclodextrin, pH adjusted to 9.5.[16]

  • Applied Voltage: 10 kV.[16]

  • Temperature: 20 °C.[17]

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).[17]

  • Capillary Conditioning: Before the first run, flush with 0.1 M NaOH, water, and BGE. Between runs, flush briefly with BGE.

  • Sample Preparation: Dissolve sample in water to 0.5 mg/mL. Prepare a racemic sample for system suitability.

  • Analysis & Calculation: As per HPLC protocol, using migration times instead of retention times.

Performance Data: CE
ParameterTypical ValueJustificationSource
Analysis Time 5-10 minutesHigh separation efficiency.[16]
Sample Volume NanolitersDirect injection into capillary.[15]
Solvent/Reagent Usage Microliters per runCapillary volume is very small.[15]
Efficiency (Plates/meter) > 100,000Very high, leading to sharp peaks.[16]
Sensitivity (LOQ) ~0.1%Can be limited by short pathlength.[11]

Method Comparison and Selection Guide

Choosing the right QC method depends on the specific needs of the laboratory, including sample throughput, required sensitivity, existing equipment, and operating costs.

Quantitative Performance Comparison
ParameterChiral HPLCChiral SFCChiral CE
Speed Moderate (15-25 min)Fastest (< 5 min)Fast (5-10 min)
Resolution ExcellentExcellentHighest Efficiency
Sensitivity (LOQ) Excellent (≤ 0.05%)Excellent (≤ 0.05%)Good (~0.1%)
Throughput ModerateHighest High
Solvent Consumption HighLowest Very Low
Method Robustness HighModerate-HighModerate
Instrumentation Cost StandardHigherStandard
Sample Volume Req. MicrolitersMicrolitersNanoliters
Decision-Making Framework

To select the most appropriate method, consider the following logic:

q1 Primary Goal? q2 High Throughput & Green Chemistry? q1->q2 Speed q3 Minimal Sample Available? q1->q3 Sample Amount q4 Established Robustness & Highest Sensitivity? q1->q4 Reliability ans_sfc Choose SFC q2->ans_sfc ans_ce Choose CE q3->ans_ce ans_hplc Choose HPLC q4->ans_hplc

Caption: Guide for selecting the appropriate chiral QC method.

  • If your primary need is high throughput and reduced environmental impact, SFC is the superior choice. Its speed and low organic solvent consumption make it ideal for screening large numbers of samples or for large-scale QC operations.[12]

  • If you are working with extremely limited or precious samples, CE is the best option. Its nanoliter injection volume is unmatched. It also serves as an excellent orthogonal technique to confirm results from HPLC or SFC.

  • If you require the most established, robust, and sensitive method with readily available instrumentation, HPLC remains the undisputed workhorse. It is extensively documented, and achieving LOQs below 0.1% is routine, making it perfect for release testing against stringent specifications.[5][6]

Trustworthiness: The Role of Method Validation

Regardless of the chosen technique, the analytical procedure must be validated to ensure it is fit for its intended purpose.[18] Validation provides documented evidence that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined by ICH and USP guidelines, must be assessed.[19][20][21]

  • Specificity: The ability to unequivocally assess the D-enantiomer in the presence of the L-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the two peaks.[6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the D-isomer can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold for the impurity (e.g., 0.1%).[11]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the D-isomer over a specified range (e.g., from LOQ to 1.0% of the L-isomer concentration).

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the main L-isomer sample with known amounts of the D-isomer and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature), providing an indication of its reliability during normal usage.[19]

A fully validated method ensures that the chiral purity data generated is trustworthy and can be confidently used for batch release decisions and regulatory submissions.

Conclusion

The determination of the chiral purity of Fmoc-L-Phenylalanine is a non-negotiable aspect of quality control in peptide manufacturing. While chiral HPLC stands as the robust and universally accepted standard, SFC offers a compelling high-throughput, green alternative with significant advantages in speed and solvent reduction. CE provides a powerful, orthogonal approach with ultra-low sample consumption. The selection of a specific method should be a strategic decision based on laboratory resources, throughput requirements, and the specific analytical challenge. By understanding the fundamental principles behind each technique and adhering to rigorous validation standards, scientists can ensure the stereochemical integrity of their peptide building blocks and, ultimately, the safety and efficacy of the final therapeutic product.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Retrieved from [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Organic Chemistry. Retrieved from [Link]

  • Lajkó, G., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 22(9), 1374. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(1), 51-64. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Gádor, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7037. Retrieved from [Link]

  • Ohyama, K., et al. (2007). Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. Journal of Chromatography A, 1161(1-2), 246-250. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Lehotay, J., et al. (2016). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2001). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 19(4), 332-335. Retrieved from [Link]

  • ICH. (n.d.). Decision Tree #1: Establishing Acceptance Criterion for a Specified Impurity in a New Drug Substance. Retrieved from [Link]

  • Chea, E. K., et al. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 94(1), 323-329. Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Wang, L., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-614. Retrieved from [Link]

  • Nakano, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463318. Retrieved from [Link]

  • Chea, E. K., et al. (2023). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. SSRN. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • Khan, A., et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 3(10), 123-128. Retrieved from [Link]

  • Aturki, Z., et al. (2004). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. Electrophoresis, 25(16), 2711-2719. Retrieved from [Link]

  • Patel, M., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 522-532. Retrieved from [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • DergiPark. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Retrieved from [Link]

Sources

Validation of Heavy Peptide Standards for Clinical Proteomics Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Gap in Clinical Proteomics

In the transition from discovery proteomics to clinical utility, the "precision gap" is the most common point of failure. While discovery workflows prioritize depth, clinical assays demand accuracy, reproducibility, and absolute quantification.[1] The cornerstone of this transition is the Stable Isotope Standard (SIS) .

However, not all standards are created equal.[2] A heavy peptide is not merely a reagent; it is the metrological anchor of your assay. This guide objectively compares heavy peptide formats and outlines a self-validating framework for their implementation in targeted LC-MS/MS (SRM/PRM) assays, grounded in CLSI C64 and CPTAC guidelines.

Comparative Analysis: Selecting the Right Standard

The choice of internal standard (IS) dictates the bias your assay can correct. Below is a technical comparison of the three primary classes of standards used in clinical validation.

Table 1: Performance Matrix of Proteomic Standards
FeatureStandard SIS Peptide (Spike-Tides)Winged / Extended SIS Peptide Full-Length Recombinant Protein (SIL-Protein)
Structure Exact sequence of tryptic peptide (e.g., LIVEM[K])Core sequence + 3-6 flanking residues (e.g., ASR-LIVEM[K]-GTE)Full protein sequence with heavy isotopes (13C, 15N)
Correction Scope Ionization, Fragmentation, HPLC retentionDigestion efficiency , Ionization, HPLCExtraction , Denaturation, Digestion, Ionization
Digestion Bias High Risk. Does not account for incomplete digestion of endogenous protein.Moderate. Mimics local cleavage kinetics but not tertiary structure access.Low. Best mimicry of endogenous protein processing.
Cost/Throughput Low / HighModerate / HighHigh / Low
Clinical Utility Sufficient for relative quant or easily digested proteins.Recommended for absolute quant of difficult-to-digest motifs.Gold standard for complex matrices (tissue) or clearance assays.
Purity Req. >95% (via AAA)>95% (via AAA)Characterized by peptide mapping
Expert Insight: The "Winged" Advantage

While full-length proteins offer the best correction, they are often cost-prohibitive for multiplexed panels (e.g., >50 proteins). Winged peptides represent the optimal "middle ground" for clinical validation. Evidence suggests that extending the SIS peptide by 3-5 amino acids allows the standard to monitor the rate of tryptic cleavage, significantly reducing the Coefficient of Variation (CV) compared to non-winged peptides in digestion-limited assays.

Decision Framework: Standard Selection

Use the following logic flow to determine the appropriate standard for your specific clinical application.

StandardSelection Start Start: Define Clinical Assay Goal QuantType Is Absolute Quantification Required? Start->QuantType Matrix Is the Matrix Complex (e.g., Tissue)? QuantType->Matrix Yes SIS Use Standard SIS Peptide (Cost-Effective, High Throughput) QuantType->SIS No (Relative Quant) Digestion Is the Peptide 'Hard-to-Digest'? (e.g., Proline/Acidic residues near cut site) Matrix->Digestion No (Plasma/Urine) Recomb Use Full-Length SIL Protein (Corrects Extraction & Folding) Matrix->Recomb Yes (Tissue/Biopsy) Digestion->SIS No Winged Use Winged SIS Peptide (Corrects Digestion Kinetics) Digestion->Winged Yes

Figure 1: Decision tree for selecting internal standards based on assay requirements and matrix complexity.

The Validation Framework (How-To)

Validation is not a single experiment but a chain of custody for data integrity. The following protocols ensure your heavy peptides are "clinical-grade."

Phase 1: The Foundation – Purity & Concentration

The Trap: Most commercial peptides are supplied as "net weight" or quantified by UV (A280). This is insufficient for clinical assays. Salts and counter-ions (TFA/Formic acid) can account for 10-40% of the mass, and UV extinction coefficients vary heavily with sequence.

The Solution: Amino Acid Analysis (AAA) You must quantify your primary stock via AAA. This hydrolyzes the peptide and quantifies the individual amino acids against a NIST-traceable standard.

  • Acceptance Criteria: The measured concentration must align with the theoretical yield within ±10%.

  • Impact: Without AAA, your "absolute" quantification is merely an estimate, potentially introducing a systematic bias of >30%.

Phase 2: The "Reverse Curve" Experiment

In clinical proteomics, a "blank matrix" (human plasma without the target protein) rarely exists. Therefore, you cannot easily build a standard curve starting from zero. The Reverse Curve is the industry-standard method to determine the Limit of Quantification (LOQ) and the endogenous concentration of your target.

Protocol: Reverse Curve Validation

Objective: Determine the linear range and LOQ of the SIS peptide in the actual biological matrix.

  • Preparation:

    • Matrix: Pooled human plasma (containing endogenous light peptide).

    • Titration: Spike the Heavy (SIS) peptide into the matrix at varying concentrations (e.g., 0.5x, 1x, 2x, ... 100x the estimated endogenous level).

    • Constant: The Light (Endogenous) peptide concentration remains constant (natural level).

  • Workflow:

    • Aliquot 50 µL of plasma into 8 tubes.

    • Add SIS peptide dilution series (e.g., 1 fmol/µL to 1000 fmol/µL final).

    • Perform reduction, alkylation, and trypsin digestion (standard SOP).

    • Desalt and analyze by LC-MS/MS.[3][4]

  • Data Analysis (The "Self-Validating" Step):

    • Plot Peak Area of Heavy (y) vs. Concentration of Heavy (x) .

    • Linearity Check:

      
       must be > 0.98. This confirms the SIS behaves linearly in the matrix background.
      
    • Response Factor Calculation: Calculate the Light/Heavy ratio. Since Light is constant, the Ratio should decrease linearly as Heavy increases.

    • Endogenous Determination: Use the response factor to back-calculate the precise amount of endogenous protein in the pool.

Phase 3: Digestion Efficiency (Winged vs. Non-Winged)

To validate if a Winged peptide is required:

  • Spike both Winged SIS and Non-Winged SIS (labeled differently, e.g., +6 Da and +10 Da) into plasma.

  • Digest at time points: 0, 30, 60, 120, 240 min, and Overnight.

  • Result: If the Non-Winged peptide signal plateaus immediately (already "digested") while the Winged peptide signal rises slowly (mimicking the endogenous protein release), the Winged peptide is the superior standard .

Visualizing the Validation Workflow

This diagram illustrates the critical path from peptide receipt to assay validation, adhering to CLSI C64 principles.

ValidationWorkflow cluster_0 1. Characterization cluster_1 2. Optimization cluster_2 3. Clinical Validation (CLSI C64) Stock Resuspend Stock AAA Amino Acid Analysis (Absolute Quant) Stock->AAA Purity LC-UV/MS Purity Check Stock->Purity Digestion Digestion Time Course (Winged vs Non-Winged) AAA->Digestion Stability Stability Test (Freeze-Thaw/Benchtop) Digestion->Stability RevCurve Reverse Curve (Linearity & LOQ) Stability->RevCurve FwdCurve Forward Curve (Spike into Matrix) RevCurve->FwdCurve QC QC Analysis (Intra/Inter-day CV) FwdCurve->QC

Figure 2: Step-by-step validation workflow for heavy peptide standards in clinical assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). C64: Quantitative Measurement of Proteins and Peptides by Mass Spectrometry.[5][6][7][8] 1st Edition.[7] (2021).[5][9]

  • National Cancer Institute (CPTAC). CPTAC Assay Characterization Guidance Document.

  • Hoofnagle, A. N., et al. Recommendations for the Generation, Quantification, and Transfection of Peptide Standards for Mass Spectrometry-Based Proteomics. Clinical Chemistry (2016).

  • Bronsema, K. J., et al. Internal standards in the quantitative determination of protein biopharmaceuticals by LC-MS/MS peptide mapping. Journal of Chromatography B (2013).

  • FDA. Bioanalytical Method Validation Guidance for Industry.[6] (2018).

Sources

A Senior Application Scientist's Guide: Comparative Analysis of ¹³C vs ¹⁵N Labeling for Protein Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of protein dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. It offers the unique ability to probe molecular motions at atomic resolution across a vast range of timescales, from the fleeting picoseconds to the more functionally relevant milliseconds and beyond.[1][2][3][4] The key to unlocking this wealth of information lies in the strategic use of isotopic labeling, with stable isotopes ¹³C and ¹⁵N being the workhorses of the field.[5][]

This guide provides an in-depth comparative analysis of ¹³C versus ¹⁵N labeling for the study of protein dynamics. Moving beyond a mere listing of techniques, we will delve into the causality behind experimental choices, empowering you to select the optimal labeling strategy for your specific research question.

The Foundation: Why Isotopic Labeling is Essential in Protein NMR

In their natural state, the NMR-active isotopes ¹³C and ¹⁵N have very low natural abundance (1.1% and 0.37%, respectively).[] This makes it exceedingly difficult to obtain a strong enough signal for detailed analysis of large biomolecules like proteins.[] By expressing a protein in a medium enriched with ¹³C- and/or ¹⁵N-labeled nutrients (such as glucose and ammonium chloride), we can achieve uniform or selective incorporation of these isotopes into the protein.[7][8] This isotopic enrichment dramatically enhances the NMR signal, making it possible to perform a suite of powerful experiments that reveal the dynamic personality of a protein.[9][10]

¹⁵N Labeling: The "Fingerprint" of Backbone Dynamics

For many researchers, ¹⁵N labeling is the gateway to studying protein dynamics. Its relative simplicity and cost-effectiveness make it an attractive starting point.[11] The primary focus of ¹⁵N-based NMR experiments is the protein backbone, specifically the amide group of each amino acid residue. The resulting 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is often referred to as the protein's "fingerprint," with each peak representing a unique amide proton-nitrogen pair.[]

Changes in the position, intensity, and line shape of these peaks provide a wealth of information about the protein's structural integrity, folding state, and, most importantly, its dynamics.[]

Probing Backbone Flexibility with ¹⁵N Relaxation Experiments

A standard set of ¹⁵N relaxation experiments is employed to characterize the fast (picosecond to nanosecond) motions of the protein backbone.[1][12][13][14] These experiments measure:

  • R₁ (Longitudinal Relaxation Rate): Provides information about fast motions on the ps-ns timescale.

  • R₂ (Transverse Relaxation Rate): Sensitive to both fast (ps-ns) and slower (µs-ms) motions, such as conformational exchange.

  • Heteronuclear Nuclear Overhauser Effect ({¹H}-¹⁵N NOE): A measure of the amplitude of fast internal motions.

By analyzing these three parameters, one can obtain a detailed, residue-specific picture of backbone flexibility.[1][12] For slower, functionally relevant motions on the microsecond to millisecond timescale, relaxation dispersion experiments like Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ are utilized.[1][15][16]

¹³C Labeling: Unveiling the Dynamics of Side-Chains and the Core

While ¹⁵N labeling provides an excellent overview of backbone dynamics, it offers limited insight into the motions of the amino acid side-chains. These side-chains are often at the heart of a protein's function, mediating protein-protein interactions, forming binding pockets for ligands, and participating directly in enzymatic catalysis.[17] To probe the dynamics of these crucial functional elements, ¹³C labeling is indispensable.[2][]

¹³C NMR provides a much richer dataset due to the presence of carbon atoms throughout the protein's backbone and side-chains.[] This allows for the investigation of a wider array of dynamic processes.

Delving Deeper with ¹³C Relaxation Experiments

Similar to ¹⁵N, a suite of ¹³C relaxation experiments can be performed to measure R₁, R₂, and {¹H}-¹³C NOE for various carbon nuclei.[9][17] These experiments can be tailored to look at specific types of carbons, such as the Cα atoms of the backbone or the methyl groups of leucine, valine, and isoleucine residues, which are excellent probes of the hydrophobic core's dynamics.[10][18]

The increased sensitivity of modern NMR instruments has made ¹³C-detected experiments increasingly popular, offering a significant advantage for larger proteins.[11][18]

Comparative Analysis: ¹³C vs. ¹⁵N Labeling

The choice between ¹³C and ¹⁵N labeling, or the decision to use both, is a critical step in designing a protein dynamics study. The following table summarizes the key considerations:

Feature¹⁵N Labeling¹³C LabelingDual ¹³C/¹⁵N Labeling
Primary Focus Backbone dynamics[1][13]Side-chain and backbone dynamics[2][17]Comprehensive structural and dynamic analysis[]
Information Content Provides a "fingerprint" of the protein backbone; excellent for assessing overall stability and flexibility.[]Offers detailed insights into the motions of functional side-chains, crucial for understanding ligand binding and catalysis.[17][18]Enables the use of advanced 3D and 4D NMR experiments for complete resonance assignment and detailed structural and dynamic characterization.[][19][20]
Cost & Complexity Generally less expensive and simpler to implement.[11]More expensive due to the higher cost of ¹³C-labeled glucose. Spectral analysis can be more complex due to ¹³C-¹³C scalar couplings in uniformly labeled samples.[10][21]The most expensive and complex option, but provides the most comprehensive information.[22]
Sensitivity ¹H-¹⁵N HSQC is a highly sensitive experiment for small to medium-sized proteins.[1]¹H-¹³C HSQC can be more sensitive than ¹H-¹⁵N HSQC for smaller proteins. ¹³C-detected experiments are advantageous for larger systems.[18]Enables the most sensitive triple-resonance experiments.[19][20]
Typical Applications Initial assessment of protein folding and stability, mapping protein-protein interaction interfaces, studying backbone flexibility.[23]Characterizing the dynamics of active sites and ligand binding pockets, studying the motions of the hydrophobic core.[17][18]De novo structure determination, detailed investigation of complex dynamic processes, studying large proteins and protein complexes.[19][20]

Experimental Workflows: A Visual Guide

To better illustrate the experimental process, the following diagrams outline the typical workflows for ¹⁵N and ¹³C labeling and subsequent NMR analysis.

N15_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis start Protein Expression in E. coli media Minimal Media with ¹⁵NH₄Cl as sole Nitrogen Source start->media Inoculate purification Protein Purification media->purification Harvest & Lyse nmr_sample NMR Sample Preparation purification->nmr_sample hsqc ¹H-¹⁵N HSQC nmr_sample->hsqc relaxation ¹⁵N Relaxation (R₁, R₂, NOE) hsqc->relaxation dispersion Relaxation Dispersion (CPMG, R₁ρ) hsqc->dispersion model_free Model-Free Analysis relaxation->model_free spectral_density Spectral Density Mapping relaxation->spectral_density exchange_params Exchange Parameters (kex, pB) dispersion->exchange_params dynamics Backbone Dynamics (ps-ms) model_free->dynamics spectral_density->dynamics exchange_params->dynamics

Figure 1: Workflow for ¹⁵N Labeling and Backbone Dynamics Analysis.

C13_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis start Protein Expression in E. coli media Minimal Media with ¹³C-Glucose as sole Carbon Source start->media Inoculate purification Protein Purification media->purification Harvest & Lyse nmr_sample NMR Sample Preparation purification->nmr_sample hsqc ¹H-¹³C HSQC nmr_sample->hsqc relaxation ¹³C Relaxation (R₁, R₂, NOE) hsqc->relaxation dispersion Relaxation Dispersion (CPMG) hsqc->dispersion model_free Model-Free Analysis relaxation->model_free spectral_density Spectral Density Mapping relaxation->spectral_density exchange_params Exchange Parameters (kex, pB) dispersion->exchange_params dynamics Side-Chain & Backbone Dynamics (ps-ms) model_free->dynamics spectral_density->dynamics exchange_params->dynamics

Figure 2: Workflow for ¹³C Labeling and Side-Chain/Backbone Dynamics Analysis.

Detailed Experimental Protocols

To provide a practical framework, here are step-by-step methodologies for the expression of isotopically labeled proteins and the acquisition of key NMR relaxation data.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli
  • Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media containing all necessary salts and trace elements, but omitting the nitrogen source.[24][25]

  • Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent) to the M9 media as the sole nitrogen source.[24]

  • Starter Culture: Inoculate a 5-10 mL starter culture in ¹⁵N-labeled M9 media with a single colony of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C.[24][25]

  • Main Culture: Inoculate the 1-liter ¹⁵N-labeled M9 media with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture for the optimal time and temperature for your specific protein (typically 3-6 hours at 30°C or overnight at 18-20°C).

  • Harvest and Purify: Harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using your standard protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. The final protein concentration should be in the range of 0.5-1 mM.[24]

Protocol 2: Uniform ¹³C Labeling of Proteins in E. coli

The protocol for uniform ¹³C labeling is analogous to ¹⁵N labeling, with the key difference being the carbon source.

  • Prepare M9 Minimal Media: Prepare M9 minimal media, omitting the standard glucose.

  • Add ¹³C Source: Aseptically add 2-4 grams of [U-¹³C₆]-D-glucose (Cambridge Isotope Laboratories, Inc. or equivalent) per liter of media as the sole carbon source.[8][26]

  • Follow steps 3-7 from the ¹⁵N labeling protocol. For dual ¹³C/¹⁵N labeling, both ¹⁵NH₄Cl and ¹³C-glucose are added to the M9 media.[26]

Protocol 3: Acquisition of ¹⁵N R₁, R₂, and {¹H}-¹⁵N NOE Data

These experiments are typically performed as a series of 2D ¹H-¹⁵N HSQC-based experiments on a high-field NMR spectrometer equipped with a cryoprobe.

  • Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Set the sample temperature (e.g., 25°C).

  • R₁ Measurement: Record a series of 2D spectra with varying relaxation delay times (T). Typically, 8-10 different delay times ranging from ~10 ms to ~1.5 s are used.

  • R₂ Measurement: Record a series of 2D spectra with varying relaxation delay times in a CPMG pulse train. Again, 8-10 different delay times are typically used, ranging from ~10 ms to ~200 ms.

  • {¹H}-¹⁵N NOE Measurement: Record two 2D spectra. In the first, the proton channel is saturated with a train of 180° pulses for a few seconds prior to the start of the experiment. The second spectrum is recorded without proton saturation as a reference.

  • Data Processing and Analysis: Process the spectra using software such as NMRPipe. For each assigned residue, measure the peak intensities or volumes as a function of the relaxation delay. Fit the decay of peak intensity for R₁ and R₂ experiments to a single exponential function to extract the relaxation rates. The NOE is calculated as the ratio of peak intensities with and without proton saturation.

Conclusion: A Synergistic Approach to Unraveling Protein Dynamics

¹⁵N labeling provides a robust and cost-effective method for characterizing the dynamics of the protein backbone, offering a global view of the protein's flexibility.[1][13] In contrast, ¹³C labeling is essential for probing the motions of the functionally critical side-chains, providing a more detailed and nuanced picture of the protein's dynamic landscape.[2][17]

For a comprehensive understanding of how a protein's structure, dynamics, and function are intertwined, a synergistic approach utilizing both ¹³C and ¹⁵N labeling is often the most powerful strategy. This dual-labeling approach opens the door to a vast array of advanced NMR experiments that can provide unprecedented insights into the complex world of protein dynamics, ultimately accelerating drug discovery and our fundamental understanding of biological processes.[][19][20]

References

  • NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. JoVE.
  • Thermodynamic Interpretation of Protein Dynamics from NMR Relaxation Measurements. Protein and Peptide Letters.
  • Application Notes and Protocols for 13C Labeling in Protein Structure Analysis. Benchchem.
  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.
  • A Theory of Protein Dynamics to Predict NMR Relax
  • Sensitivity-enhanced NMR 15N R1 and R1ρ relaxation experiments for the investigation of intrinsically disordered proteins. Forschungszentrum Jülich.
  • 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relax
  • [U-13C, 15N] Protein Labeling Using Escherichia coli Strain KRX. Promega Notes 98.
  • An Improved 15N Relaxation Dispersion Experiment for the Measurement of Millisecond Time-Scale Dynamics in Proteins.
  • 13C-LABELED PROTEINS. IMSERC.
  • NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. PubMed.
  • Protein Dynamics by 15 N Nuclear Magnetic Relaxation.
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies. Sigma-Aldrich.
  • Expressing 15N labeled protein. University of Leicester.
  • Insights into Protein Dynamics
  • Characterizing Protein Dynamics with NMR R 1ρ Relaxation Experiments. Methods in Molecular Biology.
  • Protein Dynamics revealed by NMR Relax
  • Protein Backbone Dynamics through 13C′–13Cα Cross-Relax
  • Protein dynamics and function from solution st
  • NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society.
  • Protocol to perform fragment screening using NMR spectroscopy. PMC.
  • Comparison of 13CαH and 15NH backbone dynamics in protein GB1. PMC.
  • Labeling strategies for 13C-detected aligned-sample solid-st
  • Selective and extensive 13C labeling of a membrane protein for solid-state NMR investig
  • NMR screening for rapid protein characterization in structural proteomics. SciSpace.
  • 15N labeling of proteins in E.
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.
  • The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. PubMed.
  • THE USE OF 2H, 13C, 15N MULTIDIMENSIONAL NMR GTO STUDY THE STRUCTURE AND DYNAMICS OF PROTEINS. Annual Reviews.
  • Summary of the advantages and disadvantages of isotopic 13 C NMR...
  • the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Lewis Kay's Lab - University of Toronto.
  • NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. MDPI.
  • Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis. PubMed.
  • Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org.
  • 15N,13C,2H. Protein NMR.
  • 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society.

Sources

Technical Guide: Confirming Site-Specific Incorporation of 13C6-Phenylalanine Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fields of metabolic flux analysis, protein turnover studies (SILAC), and recombinant protein engineering, the incorporation of stable isotopes is a standard validation step. However, a common analytical pitfall is relying solely on MS1 (precursor) mass shifts to confirm labeling. While MS1 profiling confirms uptake, it fails to validate site-specific fidelity.

This guide outlines the definitive methodology for confirming the incorporation of L-[ring-13C6]-Phenylalanine (13C6-Phe) using Tandem Mass Spectrometry (MS/MS). Unlike NMR or Edman degradation, MS/MS provides the sensitivity required to detect incorporation events at the femtomolar level while offering residue-specific spatial resolution through peptide fragmentation.

Comparative Landscape: Why Tandem MS?

Before detailing the protocol, it is essential to understand why MS/MS is the industry standard compared to alternative validation methods.

FeatureTandem MS (LC-MS/MS) NMR Spectroscopy Edman Degradation MS1 Profiling (Single MS)
Primary Output Sequence + Site Localization3D Structure + Atomic EnvironmentN-terminal SequenceTotal Mass / Uptake %
Sensitivity High (Femtomole/Attomole)Low (Micromole/Millimole)Moderate (Picomole)High
Site-Specificity Excellent (via

ions)
Excellent (if resolved)Good (N-term only)Poor (Ambiguous)
Throughput High (Thousands of proteins)Low (Single protein focus)Very LowHigh
Sample Complexity Handles Complex LysatesRequires Pure ProteinRequires Pure ProteinHandles Mixtures

Expert Insight: While NMR is superior for determining if the isotope affects protein folding, it cannot compete with MS/MS for verifying incorporation efficiency in a complex lysate or a low-abundance therapeutic protein.

The Mechanism of Detection

To validate 13C6-Phe incorporation, we track specific mass shifts in the fragmentation spectrum.

The Mass Shift Logic

Natural Phenylalanine (Phe, F) has a monoisotopic residue mass of 147.0684 Da . The 13C6 label replaces the six carbons of the phenyl ring with Carbon-13.

  • Mass Shift: +6.0201 Da.

  • Labeled Residue Mass: 153.0885 Da.

The Diagnostic "Smoking Gun": The Immonium Ion

The most robust self-validating marker in this protocol is the Immonium Ion . Formed by the internal fragmentation of the amino acid side chain, it appears in the low mass region of the MS/MS spectrum.

  • Natural Phe Immonium Ion:

    
    120.08 [1]
    
  • 13C6-Phe Immonium Ion:

    
    126.10 
    

Critical Check: If you observe the precursor shift (+6 Da) but fail to see the 126.10 diagnostic ion in the MS/MS spectra, your label may be scrambling or the precursor isolation window is contaminated.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

G Start Cell Culture / Expression (+ 13C6-Phe) Lysis Lysis & Protein Extraction Start->Lysis Digest Trypsin Digestion (Peptide Generation) Lysis->Digest LC Reverse Phase LC (Separation) Digest->LC MS1 MS1 Scan (Precursor Selection) LC->MS1 Elution HCD HCD Fragmentation (MS/MS) MS1->HCD DDA/Targeted Analysis Data Analysis (Mass Shift + Immonium) HCD->Analysis Spectra

Figure 1: End-to-end workflow for verifying isotope incorporation. Note the critical transition from MS1 to HCD fragmentation.

Detailed Protocol: The Self-Validating System

This protocol is designed to be self-validating . Each step includes a checkpoint to ensure data integrity.

Step 1: Sample Preparation & Digestion
  • Lysis: Lyse cells in 8M Urea or SDS-free buffer (e.g., SDC) to maximize protein recovery.

  • Reduction/Alkylation: Reduce with DTT (5mM, 30 min, 56°C) and alkylate with IAA (15mM, 20 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (Seq. Grade) at 1:50 ratio. Incubate overnight at 37°C.

    • Validation Check: Perform a Bradford assay pre- and post-digestion to ensure no protein precipitation occurred.

Step 2: LC-MS/MS Acquisition

Instrument: Orbitrap or Q-TOF (High Resolution is critical for distinguishing 13C peaks from isobaric interferences).

  • Column: C18 Reverse Phase (e.g., 15cm x 75µm, 2µm particle).

  • Gradient: 5-35% Acetonitrile over 60-90 minutes.

  • MS Method: Data-Dependent Acquisition (DDA).

    • Resolution: 60,000 (MS1) / 15,000 (MS2).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation). Note: HCD is preferred over CID for generating distinct immonium ions.

    • Normalized Collision Energy (NCE): 27-30%.

Step 3: Data Analysis Strategy
  • Database Search: Use MaxQuant, Proteome Discoverer, or Mascot.

  • Variable Modification: Configure "Phenylalanine-13C6" (+6.0201 Da) as a variable modification.

  • Filtering: Set False Discovery Rate (FDR) to <1%.

Data Interpretation & Supporting Evidence

To confirm site-specificity, you must analyze the fragment ion series (


 and 

ions).
Hypothetical Peptide: G-F-A-L-K (Gly-Phe-Ala-Leu-Lys)
  • Scenario: Phe is at position 2.

  • Expectation: All ions containing the N-terminus after position 2 (

    
    ) and all ions containing the C-terminus up to position 4 (
    
    
    
    ) will shift by +6 Da.
Comparative Data Table
Ion TypeFragment SequenceUnlabeled Mass (

)
13C6-Labeled Mass (

)
Mass Shift (

)
Interpretation
Immonium Phe Side Chain 120.08 126.10 +6.02 Confirmed Label

G58.0358.030No Label (Pre-Phe)

G-F205.10211.12+6.02Label Included

A-L-K317.22317.220No Label (Post-Phe)

F-A-L-K464.29470.31+6.02Label Included
Visualization of Fragmentation Logic

Fragmentation G Gly (G) F Phe* (F) [+13C6] G->F b1 (No Shift) A Ala (A) F->A b2 (+6 Da) Immonium Diagnostic Immonium Ion m/z 126.10 F->Immonium HCD Fragmentation L Leu (L) A->L K Lys (K) L->K

Figure 2: Fragmentation map showing the generation of the diagnostic immonium ion and the specific b-ion shift at the labeled residue.

Troubleshooting & "Gotchas"

  • Co-Elution Issues: Deuterium labels often cause retention time shifts (the "isotope effect"), separating labeled peptides from unlabeled ones. 13C labels generally co-elute perfectly with endogenous peptides, which is advantageous for quantification but requires high-resolution MS1 to separate the isotopic envelopes.

  • Incomplete Incorporation: If you see a "doublet" in the MS1 spectrum (pairs separated by 6 Da), calculate the ratio.

    • Calculation: Incorporation % =

      
      .
      
  • Scrambling: If you detect +6 Da shifts on non-Phe containing peptides, metabolic scrambling (recycling of the 13C label into other amino acids) has occurred. This is common in long-duration metabolic labeling experiments.

References

  • Comparison of MS Techniques for Isotope Analysis: Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. (2013).[2][3] Journal of Mass Spectrometry.

  • Immonium Ion Diagnostic Data: Mascot Help: Peptide fragmentation - Immonium and related ion masses. Matrix Science.[4][5]

  • SILAC & Labeling Protocols: Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. (2002). Molecular & Cellular Proteomics.

  • Immonium Ion Behavior in Q-TOF: A Study on Immonium Ions and Immonium-Related Ions Depending on Different Collision Energies as Assessed by Q-TOF MS. (2013).[2][3] BioMed Research International.

Sources

A Comparative Guide to Purity Assessment: Benchmarking Fmoc-Phe(ring-13C6) Against Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

In the landscape of therapeutic peptide development and proteomics research, the starting materials' quality is a cornerstone of success. The use of isotopically labeled amino acids, such as Fmoc-L-Phenylalanine(ring-13C6), has become indispensable for applications like quantitative proteomics and biomolecular NMR.[1][2] These labeled compounds, while chemically similar to their unlabeled counterparts, introduce a mass shift that allows for precise tracking and quantification.[] However, the isotopic label does not confer purity. Both labeled and unlabeled Fmoc-amino acids can contain impurities that may compromise the synthesis, yield, and final purity of the target peptide.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of Fmoc-Phe(ring-13C6) against its non-labeled standard, Fmoc-L-Phenylalanine. We will delve into the critical analytical techniques, explain the rationale behind experimental choices, and present a self-validating system for purity assessment, ensuring the integrity of your research from the very first building block.

Understanding Potential Impurities in Fmoc-Amino Acids

The synthesis of Fmoc-protected amino acids can introduce several predictable impurities.[6] A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[7] Key impurities to consider include:

  • D-Enantiomers: The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate and can impact biological activity.[4][8]

  • Dipeptides (Fmoc-Phe-Phe-OH): Formed during the Fmoc protection step, these can lead to the insertion of an extra amino acid residue in the peptide sequence.[9]

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the insertion of a β-alanine residue.

  • Free Amino Acids: Resulting from incomplete Fmoc protection or degradation, these can cause double insertions during peptide synthesis.[9][10]

  • Acetic Acid: A seemingly innocuous impurity, trace amounts of acetic acid can act as a capping agent, leading to truncated peptide sequences.[6][7]

The following diagram illustrates the workflow for a comprehensive purity assessment of Fmoc-amino acids.

Purity_Assessment_Workflow Comprehensive Purity Assessment Workflow cluster_0 Initial Purity Screening cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Analysis & Comparison Sample_Preparation Sample Preparation (Fmoc-Phe(ring-13C6) & Fmoc-Phe) HPLC Chemical Purity (RP-HPLC) Sample_Preparation->HPLC Inject Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample_Preparation->Chiral_HPLC Inject LC_MS Identity & Isotopic Enrichment (LC-MS) Sample_Preparation->LC_MS Inject qNMR Absolute Purity & Impurity ID (qNMR) Sample_Preparation->qNMR Dissolve Data_Analysis Comparative Data Analysis HPLC->Data_Analysis Chiral_HPLC->Data_Analysis LC_MS->Data_Analysis qNMR->Data_Analysis Purity_Report Purity Report & Specification Check Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity assessment of Fmoc-amino acids.

Experimental Protocols for Purity Determination

To ensure a robust and objective comparison, a multi-pronged analytical approach is necessary. The following protocols are designed to be self-validating, with each technique providing complementary information.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the gold standard for assessing the chemical purity of Fmoc-amino acids due to its accuracy and robustness.[4] This technique separates the main compound from most process-related impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve Fmoc-Phe(ring-13C6) and Fmoc-L-Phenylalanine standards in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.[11]

Causality Behind Choices: The C18 stationary phase provides excellent hydrophobic retention for the Fmoc group, while the acetonitrile/water mobile phase with TFA as an ion-pairing agent ensures sharp peaks and good resolution of impurities. The gradient elution is crucial for separating compounds with a wide range of polarities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Standard HPLC columns cannot distinguish between enantiomers.[7] Chiral HPLC is essential to quantify the amount of the D-enantiomer, which can have a significant impact on the final peptide's quality.[8][12] Polysaccharide-based chiral stationary phases are highly effective for this separation.[13]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Lux 5 µm Cellulose-2, 4.6 x 250 mm or equivalent polysaccharide-based chiral stationary phase.[12]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% TFA), typically in a 50:50 (v/v) ratio.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.[12]

Causality Behind Choices: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful tool for confirming the molecular weight of the compound and, crucially for Fmoc-Phe(ring-13C6), determining its isotopic enrichment.[14][15]

Experimental Protocol:

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same RP-HPLC method as described for chemical purity.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 1000.

    • Analysis: Compare the mass spectra of the labeled and unlabeled compounds. The mass of Fmoc-Phe(ring-13C6) should be 6 Daltons higher than that of Fmoc-L-Phenylalanine.

Causality Behind Choices: ESI is a soft ionization technique suitable for analyzing polar molecules like Fmoc-amino acids.[15] By comparing the mass spectra, one can confirm the identity of the compound and assess the efficiency of the isotopic labeling.

Quantitative NMR (qNMR) for Absolute Purity

Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte.[16][17]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the Fmoc-amino acid sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molecular weights of the sample and the standard.

Causality Behind Choices: qNMR provides an orthogonal approach to HPLC for purity determination.[16] It is particularly useful for identifying and quantifying impurities that may not be visible by UV detection in HPLC, such as residual solvents.

The logical relationship for selecting these analytical methods is depicted below.

Analytical_Method_Selection Logic for Analytical Method Selection Purity_Question What aspect of purity needs to be assessed? Chemical_Purity Chemical Purity (Process Impurities) Purity_Question->Chemical_Purity Process Impurities Enantiomeric_Purity Enantiomeric Purity (D-isomer) Purity_Question->Enantiomeric_Purity Stereoisomers Identity_Isotopic Identity & Isotopic Enrichment Purity_Question->Identity_Isotopic Identity/Labeling Absolute_Purity Absolute Purity (Orthogonal Method) Purity_Question->Absolute_Purity Overall Content RP_HPLC RP-HPLC Chemical_Purity->RP_HPLC Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC LC_MS LC-MS Identity_Isotopic->LC_MS qNMR qNMR Absolute_Purity->qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Data Summary

The following table summarizes the expected purity specifications for high-quality Fmoc-Phe(ring-13C6) and its non-labeled counterpart. Researchers should always refer to the certificate of analysis for lot-specific data.

ParameterFmoc-Phe(ring-13C6)Fmoc-L-PhenylalanineMethod of AnalysisRationale
Chemical Purity ≥ 98%[1]≥ 99.0%[18]RP-HPLCQuantifies process-related impurities.
Enantiomeric Purity ≥ 99.8% ee≥ 99.8% ee[18]Chiral HPLCEnsures stereochemical integrity.[13]
Isotopic Enrichment ≥ 99 atom % ¹³CN/AMass SpectrometryConfirms the level of isotopic labeling.[14]
Identity Conforms to structureConforms to structureMass Spectrometry, NMRConfirms molecular weight and structure.[15]
Common Impurities
Fmoc-D-Phe-OH≤ 0.2%≤ 0.2%Chiral HPLCCritical for avoiding diastereomeric peptides.[8]
Fmoc-Phe-Phe-OH≤ 0.1%≤ 0.1%RP-HPLCPrevents insertion of an extra amino acid.
Free Phenylalanine≤ 0.2%≤ 0.2%GC or HPLCAvoids double incorporation events.

Conclusion and Recommendations

The purity of Fmoc-Phe(ring-13C6) is expected to be comparable to its high-quality, non-labeled counterpart in terms of chemical and enantiomeric purity. The primary distinguishing factor is its high isotopic enrichment, which is the key parameter for its intended applications in mass spectrometry-based proteomics and NMR studies.[1]

It is imperative for researchers to adopt a multi-faceted analytical approach to validate the purity of both labeled and unlabeled Fmoc-amino acids. A simple reliance on a single HPLC purity value is insufficient and can lead to downstream complications in peptide synthesis and purification.[7] By employing a combination of RP-HPLC, chiral HPLC, LC-MS, and qNMR, researchers can build a comprehensive and robust purity profile for these critical reagents, ensuring the reliability and reproducibility of their scientific outcomes. All analytical methods should be validated according to established guidelines such as those from the ICH to ensure they are fit for their intended purpose.[19][20][21]

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. [URL: https://www.benchchem.com/comparative-guide-hplc-methods-purity-assessment-fmoc-amino-acids]
  • A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem. [URL: https://www.benchchem.com/comparative-guide-enantiomeric-purity-analysis-fmoc-amino-acids]
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05937a]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201202.324]
  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201202.324]
  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/393/295/novabiochem-enhanced-fmoc-amino-acids-brochure.pdf]
  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37097561/]
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Boc Sciences. [URL: https://www.bocsci.com/blog/isotope-labeled-amino-acids-a-comprehensive-guide-for-researchers/]
  • Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/spectroscopic-analysis-fmoc-dl-phe-oh]
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11352243/]
  • Peptide Impurities & Solutions. Creative Peptides. [URL: https://www.creative-peptides.com/blog/peptide-impurities-solutions/]
  • 13C 18O Labeled Compounds. CIL. [URL: https://www.isotope.com/products/13c-18o-labeled-compounds]
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/b55b7194-436f-427f-94a1-026850106684.pdf]
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • Technical Support Center: The Critical Role of Fmoc-Amino Acid Purity in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-center/the-critical-role-of-fmoc-amino-acid-purity-in-peptide-synthesis]
  • Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/technical-center/analysis-of-13c-isotopic-enrichment-by-mass-spectrometry]
  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-3247-5_14]
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [URL: https://ajpamc.com/index.php/ajpamc/article/view/280]
  • Validation of Analytical Procedures Q2(R2). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
  • Method Validation Guidelines. BioPharm International. [URL: https://www.biopharminternational.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11293489/]
  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac502476b]
  • Analysis of Amino Acids. The International Council on Amino Acid Science. [URL: https://www.icaas.net/amino-acid-analysis/]
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/2192135e-c049-43c3-883a-4469e35492d6.pdf]
  • Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/purity-analysis-of-fmoc-ala-oh-13c3-by-hplc]
  • L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%). Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/clm-3684-0-1]
  • Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. ResearchGate. [URL: https://www.researchgate.
  • Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [URL: https://fse.studenttheses.ub.rug.nl/23303/1/bBACH_2021_LSC_RBakker.pdf]
  • Pharmacopoeial Standards: USP vs. EP vs. JP. MASI Longevity Science. [URL: https://masi-longevity.com/pharmacopoeial-standards-usp-vs-ep-vs-jp/]
  • A Method for the Qualitative and Quantitative Determination of the Amino Acid Composition of Pharmaceutical Products. SGS. [URL: https://www.sgs.
  • Comparative Guide to the Validation of Fmoc-DL-Phe-OH Purity: Mass Spectrometry vs. Alternative Methods. Benchchem. [URL: https://www.benchchem.
  • Fmoc-L-phenylalanine. Chem-Impex. [URL: https://www.chemimpex.com/products/01261]
  • Amino Acid, Peptide & Protein Standards. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220551/]
  • Multiple formation pathways for amino acids in the early Solar System based on carbon and nitrogen isotopes in asteroid Bennu samples. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2320636121]
  • Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [URL: https://academic.oup.com/bfg/article/7/4/302/214343]
  • Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/35661-40-6_1HNMR.htm]
  • <1052> Biotechnology-Derived Articles—Amino Acid Determination. USP. [URL: https://www.uspnf.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025788/]
  • Fmoc-p-phenyl-L-Phenylalanine. Chem-Impex. [URL: https://www.chemimpex.com/products/06815]
  • Fmoc-Phe-OH. CEM Corporation. [URL: https://cem.com/fmoc-phe-oh/]
  • L-Phenylalanine (ring-¹³C₆, 99%). Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/products/clm-1055-pk]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of L-PHENYLALANINE-N-FMOC (RING-13C6) and Associated Waste Streams

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of L-PHENYLALANINE-N-FMOC (RING-13C6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This document is designed to provide clarity and operational guidance, ensuring safety and environmental stewardship. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks, addressing not only the compound itself but also the associated reagents and materials that constitute the complete waste stream.

Section 1: Hazard Assessment and Core Chemical Characteristics

A foundational understanding of the substance is paramount for its correct handling and disposal. L-PHENYLALANINE-N-FMOC (RING-13C6) is composed of three key parts: the L-phenylalanine amino acid backbone, the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a stable isotope-labeled phenyl ring.

  • L-Phenylalanine Core: An essential amino acid, generally considered non-hazardous.

  • Fmoc Group: A common protecting group in peptide synthesis. Its removal typically requires basic conditions (e.g., piperidine), and it is this process and these reagents that often dictate the hazardous nature of the waste stream.[1][2]

  • Ring-13C6 Label: A critical feature of this compound is the presence of Carbon-13, a stable, non-radioactive isotope .[3] This is the single most important factor for its disposal, as it means no radiological waste handling procedures are required . The waste can be managed based on its chemical properties alone, identical to its unlabeled counterpart.[4][]

While the solid, pure compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to note that some suppliers indicate it may cause long-lasting harmful effects to aquatic life.[6][7] Therefore, it must not be disposed of down the drain or in general refuse.

Table 1: Profile of L-PHENYLALANINE-N-FMOC (RING-13C6)
PropertyValueSource(s)
Synonyms Fmoc-L-phenylalanine (ring-¹³C₆, 99%); Fmoc-Phe-OH (¹³C₆, 99%)[6]
Molecular Formula C₂₄H₂₁NO₄ (with ¹³C₆ ring)[7]
Molecular Weight ~393.38 g/mol [6]
Labeled CAS Number 446276-60-4[8]
Appearance Solid[9]
GHS Hazard Statement Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. May cause long lasting harmful effects to aquatic life.[6][7]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[6]

Section 2: The Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is rarely a matter of discarding the pure substance. Instead, it involves managing a heterogeneous waste stream. The following step-by-step process ensures each component is handled correctly, in accordance with the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" hazardous waste management system, which holds the generator responsible for the waste until its final, safe disposal.[10][11]

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step to ensure safety, compliance, and cost-effective disposal. Never mix different waste streams.

  • A. Unused or Expired Solid Compound:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer it to a new, sealable, chemically compatible container.

    • Label the new container with the full chemical name: "L-PHENYLALANINE-N-FMOC (RING-13C6)", CAS number, and the appropriate hazard warning for aquatic toxicity.

    • This waste should be designated as non-hazardous chemical waste or as per your institution's specific guidelines for chemicals with aquatic toxicity.

  • B. Contaminated Solid Waste (Non-Sharps):

    • This category includes items like gloves, weigh boats, and paper towels lightly contaminated with the solid compound.

    • Place these items in a dedicated, sealed plastic bag or a lined container.

    • Label the container clearly: "Solid Waste contaminated with L-PHENYLALANINE-N-FMOC (RING-13C6)".

    • This stream is typically handled as non-hazardous chemical waste .

  • C. Liquid Waste Streams (Hazardous):

    • This is the most common and critical waste stream. It typically arises from Fmoc-deprotection steps in peptide synthesis and contains the compound, solvents, and deprotection reagents.

    • A common mixture includes:

      • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

      • Deprotection Reagent: Piperidine or Pyrrolidine.[12]

      • Byproducts: Dibenzofulvene (DBF)-amine adduct.[13]

    • This entire mixture must be treated as hazardous waste . Both piperidine (flammable, toxic) and solvents like DMF/DCM are regulated hazardous materials.

    • Collect this waste in a dedicated, sealed, and properly vented solvent waste container made of compatible material (e.g., polyethylene).

    • Label the container with the full names of all components , their approximate percentages, and the appropriate GHS hazard pictograms (e.g., Flammable, Toxic).

Step 2: Containerization and Labeling

All waste must be accumulated in containers that are in good condition, compatible with the waste, and securely sealed when not in use.

  • Use designated waste containers provided by your institution's Environmental Health & Safety (EHS) department.

  • Label every container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste" for liquid streams.

    • The full chemical name(s) of all contents. Avoid abbreviations.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Keep containers closed at all times except when adding waste.

Step 3: Storage and Collection

Accumulated waste must be stored safely within the laboratory before pickup by trained EHS personnel.

  • Store waste in a designated Satellite Accumulation Area (SAA) within your lab.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

  • Do not store incompatible waste types together.

  • Once a container is full, or if you cease generating that waste stream, arrange for a pickup from your EHS office. They will manage the final disposal through a certified hazardous waste vendor.[4]

Disposal Decision Workflow

The following diagram illustrates the segregation logic for waste generated during work with L-PHENYLALANINE-N-FMOC (RING-13C6).

G cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Containerize cluster_3 Step 3: Label & Store for EHS Pickup start Waste Generation Point (Working with Fmoc-Phe(13C6)) solid_pure Unused/Expired Solid solid_cont Contaminated Labware (Gloves, Wipes) liquid Liquid Mixture (from reaction/deprotection) cont_solid_nonhaz Container: Labeled Bag (Non-Hazardous Solid Waste) solid_pure->cont_solid_nonhaz Pure compound with aquatic toxicity warning solid_cont->cont_solid_nonhaz Lightly contaminated solids cont_liquid_haz Container: Solvent Can (Hazardous Liquid Waste) liquid->cont_liquid_haz Contains solvents (DMF, DCM) &/or bases (Piperidine) pickup_solid Label: Full chemical name. Store in Satellite Area. cont_solid_nonhaz->pickup_solid pickup_liquid Label: All components + percentages. HAZARDOUS WASTE. Store in Satellite Area with secondary containment. cont_liquid_haz->pickup_liquid

Caption: Waste segregation workflow for L-PHENYLALANINE-N-FMOC (RING-13C6).

References

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2020, October 30). EPA's Cradle-to-Grave Program [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine-N-fmoc (ring-13C6, 99%). PubChem Compound Database. Retrieved from [Link]

  • RTI International. (n.d.). Isotope Labeling Services and Capabilities. Retrieved from [Link]

  • Wikipedia. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine (ring-13C6). PubChem Compound Database. Retrieved from [Link]

  • Eurisotop. (n.d.). L-PHENYLALANINE-N-FMOC (RING-13C6, 99%). Retrieved from [Link]

  • JD Supra. (2018, December 21). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Resource Management Associates. (2025, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling L-PHENYLALANINE-N-FMOC (RING-13C6)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe handling of L-Phenylalanine-N-Fmoc (ring-¹³C₆). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection. We will explore the "why" behind each recommendation, ensuring that every step you take is a self-validating system of safety.

The compound , a stable isotope-labeled and Fmoc-protected amino acid, is a cornerstone of modern peptide synthesis and quantitative proteomics.[1] While the compound itself is not classified as a hazardous substance, its primary application involves reagents and solvents that demand our utmost respect and caution.[2][3] Our focus, therefore, must be on a holistic risk assessment of the entire workflow.

Core Principles of Protection: A Risk-Based Approach

The foundation of laboratory safety is not a rigid set of rules but a dynamic assessment of risk. For any task involving L-PHENYLALANINE-N-FMOC (RING-13C6), we must consider two primary states: the compound as a solid powder and the compound in solution, often with hazardous reagents required for its use in synthesis.

Baseline PPE for All Operations

Before entering the laboratory space where this compound is handled, a non-negotiable baseline of PPE is required. This serves as the first line of defense against unforeseen splashes, spills, or aerosol exposures.

  • Body Protection: A long-sleeved laboratory coat is mandatory to protect skin and clothing from incidental contact.[4]

  • Eye Protection: Safety glasses with side shields are the absolute minimum. They must be worn at all times in the lab.[5]

  • Foot Protection: Closed-toe shoes are required to protect against spills and dropped objects.[6]

Task-Specific Protocols and PPE Escalation

The true expertise in laboratory safety lies in adapting your PPE to the specific task at hand. The following sections break down a typical workflow, detailing the necessary engineering controls and PPE at each stage.

Stage 1: Handling the Solid Compound (Weighing and Aliquoting)

Causality: The primary physical hazard associated with the solid form of L-PHENYLALANINE-N-FMOC (RING-13C6) is the potential for inhalation of fine dust particles.[2] While not acutely toxic, inhaling any chemical powder is poor laboratory practice and should be systematically avoided.

Procedural Steps:

  • Engineering Control: Always handle the powder within a chemical fume hood or a ventilated balance enclosure. This primary containment measure is crucial for preventing the release of airborne particulates into the laboratory environment.[7]

  • Hand Protection: Wear standard nitrile gloves. Inspect them for any tears or defects before use. Should contamination occur, remove the gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly before donning a new pair.[2][5]

  • Respiratory Protection: When handled within a certified fume hood or enclosure, specific respiratory protection is generally not required.[2] However, for situations where an enclosure is not available or if there's a risk of significant dust generation, an N95 respirator should be worn as a precautionary measure.

  • Cleanup: After weighing, carefully decontaminate the spatula and weighing vessel. Wipe down the surfaces of the enclosure or fume hood to remove any residual powder.

Stage 2: Dissolution and Solution Handling

Causality: This stage introduces solvents such as dimethylformamide (DMF), which is commonly used in peptide synthesis.[8] DMF is a reproductive hazard and is readily absorbed through the skin. Therefore, the focus of protection shifts from inhalation of dust to preventing skin contact and vapor inhalation.

Procedural Steps:

  • Engineering Control: All dissolutions and liquid transfers must be performed inside a chemical fume hood to control vapor exposure.[9]

  • Eye and Face Protection: Escalate from safety glasses to chemical splash goggles.[4][6] If there is a significant risk of splashing, such as when handling larger volumes, a face shield must be worn in addition to goggles.[6][10]

  • Hand Protection: Nitrile gloves provide adequate splash protection for incidental contact but should be doubled-gloved for added security. If prolonged contact with a solvent like DMF is anticipated, consider wearing more robust gloves, such as butyl rubber, or Silver Shield gloves underneath your nitrile gloves.[11]

  • Body Protection: Continue to wear a buttoned lab coat. For tasks with a higher splash risk, supplement this with a chemical-resistant apron.[11]

Stage 3: Use in Synthesis (Fmoc Deprotection)

Causality: The Fmoc protecting group is famously cleaved using a mild base, most commonly a 20% solution of piperidine in DMF.[12] Piperidine is corrosive, flammable, and toxic. This step represents the highest risk in the workflow and requires the most stringent controls.

Procedural Steps:

  • Engineering Control: This procedure must only be performed in a certified and properly functioning chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[6]

  • Hand Protection: Use chemical-resistant gloves rated for both DMF and piperidine. Butyl or Viton® gloves are excellent choices. Layering with an inner pair of nitrile gloves is a highly recommended practice.[11]

  • Body Protection: A chemical-resistant apron worn over a lab coat is required.[11]

  • Emergency Preparedness: Ensure an emergency eyewash and shower are accessible and unobstructed. Confirm you have the appropriate spill kit for flammable and corrosive liquids readily available.

Summary of PPE Requirements

The following table provides a clear, at-a-glance summary of the recommended controls and PPE for each stage of the workflow.

TaskEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (If Applicable)
Weighing Solid Ventilated Balance Enclosure / Fume HoodSafety Glasses with Side Shields[5]Nitrile Gloves[2]Lab Coat[4]N95 if enclosure is unavailable
Dissolving in Solvent (e.g., DMF) Chemical Fume Hood[9]Chemical Splash Goggles[6]Nitrile Gloves (Double)[11]Lab CoatNot required in a fume hood
Fmoc Deprotection (with Piperidine/DMF) Chemical Fume HoodChemical Splash Goggles & Face Shield[6]Butyl/Viton® Gloves[11]Chemical-Resistant Apron over Lab Coat[11]Not required in a fume hood

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when handling L-PHENYLALANINE-N-FMOC (RING-13C6).

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node start Start: Task with L-PHENYLALANINE-N-FMOC (RING-13C6) is_solid Is the compound a solid powder? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing / Aliquoting is_solid->weighing Yes involves_hazardous_reagents Does the task involve hazardous reagents (e.g., Piperidine)? is_solution->involves_hazardous_reagents Yes dissolving Dissolving / Transferring involves_hazardous_reagents->dissolving No deprotection Fmoc Deprotection involves_hazardous_reagents->deprotection Yes ppe_weighing {PPE Level 1 | Ventilated Enclosure Safety Glasses Nitrile Gloves Lab Coat} weighing->ppe_weighing ppe_dissolving {PPE Level 2 | Fume Hood Chemical Goggles Double Nitrile Gloves Lab Coat} dissolving->ppe_dissolving ppe_deprotection {PPE Level 3 | Fume Hood Chemical Goggles & Face Shield Butyl/Viton® Gloves Chemical Apron} deprotection->ppe_deprotection

Caption: PPE selection workflow for handling L-PHENYLALANINE-N-FMOC (RING-13C6).

Disposal and Decontamination Plan

Operational Plan:

  • Solid Waste: All disposable materials contaminated with L-PHENYLALANINE-N-FMOC (RING-13C6), such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound, especially those mixed with solvents like DMF or reagents like piperidine, must be collected in a sealed and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[7]

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be rinsed with an appropriate solvent (e.g., ethanol or methanol) inside a fume hood. The rinsate must be collected as hazardous liquid waste.

Adherence to your institution's specific waste disposal protocols is mandatory. Always consult with your Environmental Health and Safety (EHS) department for guidance.

By integrating these principles and protocols into your daily work, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%) Product Information. Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/products/clm-3684-0-1]
  • Personal Protective Equipment Guide. Auburn University Business and Administration. [URL: https://www.auburn.edu/administration/business-finance/risk-management-safety/laboratory-safety/personal-protective-equipment.html]
  • PPE and Safety for Chemical Handling. ACS Material. [URL: https://www.acsmaterial.com/news-detail/ppe-and-safety-for-chemical-handling.html]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [URL: https://www.labmanager.
  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. [URL: https://ehs.berkeley.
  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [URL: https://www.westlab.com.
  • L-Phenylalanine-N-fmoc (ring-13C6, 99%) PubChem Entry. National Center for Biotechnology Information, PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/163408946]
  • FMOC-L-PHENYLALANINE Material Safety Data Sheet. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2890_msds.pdf]
  • L-Phenylalanine (ring-13C6) PubChem Entry. National Center for Biotechnology Information, PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71308946]
  • L-PHENYLALANINE-N-FMOC (RING-13C6, 99%) Product Information. Eurisotop. [URL: https://www.eurisotop.com/products/l-phenylalanine-n-fmoc-ring-13c6-99]
  • Safety Data Sheet for N-Fmoc-N-methyl-L-phenylalanine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC467380010]
  • Safety Data Sheet for Fmoc-L-Phenylalanine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-6658-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTB8YXBwbGljYXRpb24vcGRmfGg1Ny9oM2EvMTA0NjQxNzkzNTU2NzguemlwfDJiZmM4Y2Y5ZjA2ZGI3YjQ2YjQ5ZWE3YjE1YjU1ZWY3YjE1ZGYzMjM5N2M3YjU3ZDAxYjU1YjE2ZGYxZTUxMjQ]
  • FMOC-L-phenylalanine Safety Data Sheet. Echemi. [URL: https://www.echemi.com/sds/fmoc-l-phenylalanine-cas-35661-40-6.html]
  • Fmoc-L-phenylalanine Product Information. Chem-Impex International. [URL: https://www.chemimpex.com/products/01221]
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [URL: https://www.genscript.com/terminology-of-antibody-drug-for-fmoc-deprotection.html]
  • Safety Data Sheet for N-Fmoc-L-phenylalaninol. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC381390050]
  • Safety Data Sheet for N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. AdooQ BioScience. [URL: https://www.adooq.com/sds/AFF101.pdf]
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-mechanism/]
  • Safety Data Sheet for L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%). Toronto Research Chemicals. [URL: https://cdn.trc-canada.com/msds/P325002_MSDS.pdf]
  • Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/knowledge/fmoc-amino-acids-for-spps/]
  • Methods for Removing the Fmoc Group. In The Pepsyn Handbook (pp. 17-24). [URL: https://citeseerx.ist.psu.edu/doc/10.1.1.625.3235]
  • Total wash elimination for solid phase peptide synthesis. Nature Communications. [URL: https://www.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.